Cedrol

Catalog No.
S523050
CAS No.
77-53-2
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedrol

CAS Number

77-53-2

Product Name

Cedrol

IUPAC Name

(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m1/s1

InChI Key

SVURIXNDRWRAFU-OGMFBOKVSA-N

SMILES

Array

solubility

Soluble in benzyl benzoate, slightly soluble in glycol and mineral oil
Soluble in 11 parts of 95% alcohol
Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)O

The exact mass of the compound Cedrol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 11.3 mg/l at 25 °c (est)soluble in benzyl benzoate, slightly soluble in glycol and mineral oilsoluble in 11 parts of 95% alcoholslightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Activities and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Cedrol exhibits a range of biological activities, making it a compound of interest for pharmaceutical and therapeutic research. The table below outlines its key mechanisms and research applications.

Activity/Application Reported Mechanism / Context Relevant Research Models
Anticancer Induces cell growth inhibition, ROS generation, and DNA damage; shows synergy with temozolomide [1]. Glioblastoma (in vitro & in vivo) [1]; Human renal adenocarcinoma and amelanotic melanoma cells [2] [1].
Immunomodulatory Acts as a neutrophil agonist; induces intracellular Ca²⁺ mobilization and desensitizes cells to subsequent stimuli [3]. Human neutrophils; HL60 cells transfected with FPR1 and FPR2 [3].
Antimicrobial Disrupts bacterial and fungal cell membranes or metabolic processes [2]. Screening against various bacteria and fungi [2].
Fragrance & Pheromone Binds to insect olfactory receptors, influencing behavior [2]. Study of insect pest control methods [2].
Synthetic Biology Precursor for high-density biofuels and complex natural products [4]. Heterologous production in E. coli [4]; Total synthesis of Illicium sesquiterpenes [2].

Key Experimental Protocols and Methodologies

Research on this compound involves specific experimental approaches. Here is a summary of key methodologies from recent studies:

  • Fusion Enzyme Construction for Biosynthesis: To enhance the production of epi-cedrol (a this compound-related compound) in E. coli, a fusion enzyme was created. The farnesyl pyrophosphate synthase (SaFPPS) gene was linked to the epi-cedrol synthase (AaECS) gene using a short peptide linker (GSGGS). This construct allows the host organism to more efficiently convert simple substrates (IPP and DMAPP) into the target sesquiterpene [4].
  • Evaluation of Immunomodulatory Activity: The innate immunomodulatory activity of this compound was assessed by measuring its effect on calcium flux in human neutrophils. Cells were loaded with a fluorescent calcium indicator and treated with this compound or essential oils containing it. The resulting intracellular Ca²⁺ mobilization was measured using a fluorescence plate reader. Furthermore, to test if this compound desensitizes the cells, they were pretreated with this compound and then stimulated with a known chemoattractant (N-formyl peptide), and the subsequent inhibition of Ca²⁺ response was recorded [3].
  • Design of this compound Derivatives as JAK3 Inhibitors: In a study targeting Rheumatoid Arthritis (RA), this compound was used as a lead compound to develop novel small-molecule inhibitors. The synthetic strategy involved:
    • Esterification of the this compound hydroxyl group with chloroacetic acid.
    • Acylation of 1-boc-piperazine with various acyl chlorides to create side chains.
    • Boc deprotection to generate intermediates.
    • Coupling the activated this compound ester with the piperazine intermediates to yield 28 final derivatives for activity screening [5].

Research Workflow and Signaling Pathways

The following diagram illustrates a generalized experimental workflow for investigating this compound, integrating methods from biosynthesis to mechanistic studies.

Start Start: Research Objective A Compound Sourcing (Extraction or Synthesis) Start->A B In Vitro Assays (e.g., Cell Viability, Antimicrobial) A->B C Mechanism Investigation (e.g., Ca²⁺ Flux, Protein Target Docking) B->C D In Vivo Evaluation (Animal Models of Disease) C->D E Data Analysis & Conclusion D->E

For studies focusing on this compound's interaction with specific cellular pathways, such as in inflammation or cancer, research often centers on key signaling hubs.

This compound This compound Innate Immune\nResponse Innate Immune Response This compound->Innate Immune\nResponse Modulates JAK-STAT\nSignaling JAK-STAT Signaling This compound->JAK-STAT\nSignaling Inhibits (Derivatives) Apoptosis &\nAutophagy Apoptosis & Autophagy This compound->Apoptosis &\nAutophagy Induces FPR1/FPR2 Receptors FPR1/FPR2 Receptors Innate Immune\nResponse->FPR1/FPR2 Receptors Desensitizes Neutrophil\nChemotaxis Neutrophil Chemotaxis Innate Immune\nResponse->Neutrophil\nChemotaxis Inhibits Cytokine\nProduction Cytokine Production JAK-STAT\nSignaling->Cytokine\nProduction Downregulates JAK3 (Cys909)\nSelective Target JAK3 (Cys909) Selective Target JAK-STAT\nSignaling->JAK3 (Cys909)\nSelective Target Potential ROS Generation ROS Generation Apoptosis &\nAutophagy->ROS Generation Induces DNA Damage DNA Damage Apoptosis &\nAutophagy->DNA Damage Triggers

References

Cedrol's Mechanisms of Action at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Biological Activity Experimental Model / Context Key Findings / Proposed Action

| Anti-inflammatory & Antioxidant [1] [2] | LPS-induced systemic inflammation & lung injury in rats; Collagen-induced arthritis in rats [1] | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β) [1] • Decreases oxidative stress markers (MDA, NO); increases antioxidant capacity (total thiol, SOD, CAT) [1] [2] | | Sedative (Non-Olfactory) [3] | Behavioral pharmacology in Wistar rats, SHR, ddY mice [3] | • Decreases spontaneous motor activity; prolongs pentobarbital-induced sleep [3] • Mechanism persists after olfactory impairment, suggesting direct neurochemical action [3] | | Anti-cancer (Lung Cancer Metastasis) [4] | In vitro (THP-1 macrophages, lung cancer cells) & in vivo (C57BL/6 mice) [4] | • Inhibits tumor-associated macrophage (TAM) polarization to M2-like phenotype [4] • Suppresses MYC-driven aerobic glycolysis via PI3K-Akt pathway [4] | | Neuroprotective [2] | Transient global cerebral Ischemia/Reperfusion (I/R) injury in rats [2] | • Improves memory function post-injury [2] • Reduces hippocampal oxidative stress & increases Brain-Derived Neurotrophic Factor (BDNF) levels [2] | | Antimicrobial [5] [6] | Laboratory studies (specific organisms not detailed in search results) | • Reported to disrupt cell membranes or metabolic processes of microorganisms [5] |

Detailed Experimental Insights

For research replication and validation, the experimental details from key studies are crucial.

  • In Vivo Model of Systemic Inflammation & Lung Injury [1]

    • Induction: Systemic inflammation and acute lung injury induced in male Wistar rats by repeated intraperitoneal (i.p.) injections of LPS (1 mg/kg) for 7 days.
    • Treatment: Cedrol was administered i.p. at 7.5, 15, and 30 mg/kg/day for one week following LPS injections.
    • Key Assessments: Peripheral blood total and differential white blood cell (WBC) counts; serum levels of TNF-α, IL-1β, malondialdehyde (MDA), total thiol, catalase (CAT), and superoxide dismutase (SOD); lung histopathology.
  • In Vivo & In Vitro Model of Lung Cancer Metastasis [4]

    • In Vitro Polarization: THP-1 human monocytes were differentiated into macrophages and polarized into M2-like Tumor-Associated Macrophages (TAMs).
    • This compound Treatment: this compound was applied to TAMs. Glucose consumption and lactate production were measured to assess glycolysis.
    • Key Experiments: MYC overexpression; use of glycolytic inhibitor 2-DG; analysis of the PI3K-Akt pathway; transwell assays to measure cancer cell migration and invasion promoted by TAMs.
    • In Vivo Model: Tumor metastasis in C57BL/6 mice; this compound treatment reduced lung metastasis and M2-like TAM presence.
  • In Vivo Model of Cerebral Ischemia/Reperfusion Injury [2]

    • Induction: Transient global cerebral ischemia induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes.
    • Treatment: this compound administered i.p. at 7.5, 15, and 30 mg/kg/day for one week post-surgery.
    • Key Assessments: Memory and learning via passive avoidance test; hippocampal levels of MDA, total thiol, nitric oxide (NO), SOD activity, and BDNF.

Visualizing Key Pathways

The anti-cancer mechanism of this compound involving the modulation of tumor-associated macrophages can be visualized as a signaling pathway. The following diagram illustrates how this compound impedes M2-like polarization and subsequent lung cancer metastasis by targeting MYC-driven aerobic glycolysis.

G Figure: this compound inhibits M2-like TAM polarization via MYC-driven glycolysis. This compound This compound PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Suppresses MYC MYC PI3K_Akt->MYC Downregulates Glycolysis Aerobic Glycolysis (Glucose consumption, Lactate production) MYC->Glycolysis Drives M2_TAM M2-like TAM Polarization Glycolysis->M2_TAM Promotes Metastasis Lung Cancer Cell Migration & Invasion M2_TAM->Metastasis Facilitates

Diagram of this compound's Anti-Cancer Mechanism. This flowchart illustrates how this compound targets the PI3K-Akt-MYC signaling axis to suppress glycolysis-driven polarization of tumor-associated macrophages, thereby impeding lung cancer metastasis [4].

The interplay between oxidative stress, inflammation, and this compound's protective effects in models like lung injury and cerebral ischemia is another critical pathway.

G Figure: this compound's anti-inflammatory and antioxidant effects protect against tissue injury. Insult Injury Insult (e.g., LPS, I/R) OxidativeStress Oxidative Stress ↑MDA, ↑NO ↓Total Thiol, ↓SOD Insult->OxidativeStress Inflammation Inflammation ↑TNF-α, ↑IL-1β Insult->Inflammation TissueDamage Tissue Injury (e.g., Lung, Brain) OxidativeStress->TissueDamage Inflammation->TissueDamage This compound This compound This compound->OxidativeStress Attenuates This compound->Inflammation Ameliorates

This compound's Protective Mechanism. This diagram shows how this compound counteracts injury-induced damage by simultaneously reducing oxidative stress and inflammation, two interconnected pathological processes [1] [2].

Conclusion

Current research indicates that this compound is a multifaceted natural compound with therapeutic potential. Its mechanisms are complex and context-dependent, primarily exerting effects through anti-inflammatory, antioxidant, sedative, and metabolic modulation pathways. Promising areas for future research and drug development include its application in oncology (as an immunometabolic adjuvant), neurology (for neuroprotection), and immunology (for managing inflammatory conditions).

References

Comprehensive Technical Review: Anti-Inflammatory Properties of Cedrol - Mechanisms, Applications, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cedrol and Its Molecular Properties

This compound is a natural sesquiterpene alcohol that constitutes one of the main bioactive components found in various coniferous trees, particularly cedar species (Cedrus atlantica), and has also been identified in ginger. This crystalline compound (molecular weight: 222.37 g/mol) belongs to the terpenoid class, specifically as a C15 compound composed of three isoprene units [1]. Sesquiterpenes represent one of the most diverse classes of natural products with wide-ranging biological activities, making them attractive candidates for therapeutic development. The chemical structure of this compound features a characteristic sesquiterpene backbone with alcohol functionality that contributes to its physicochemical properties and biological activity.

The interest in this compound within pharmaceutical research has grown substantially due to its favorable pharmacological profile and natural origin. Traditional medicine systems have utilized cedarwood extracts for various purposes, but only recently have the specific bioactive components and their mechanisms of action been elucidated. This compound's multifaceted biological activities extend beyond anti-inflammatory effects to include antioxidant, analgesic, antimicrobial, and anticancer properties, positioning it as a promising multi-target therapeutic agent [1]. This technical review comprehensively examines the anti-inflammatory mechanisms, experimental evidence, and methodological approaches for studying this compound, providing researchers with essential information for further investigation and development.

Mechanisms of Anti-Inflammatory Action

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through multi-pathway modulation of critical inflammatory signaling cascades. Research demonstrates that this compound specifically targets several key signaling nodes in the inflammatory response:

  • NF-κB Pathway Inhibition: this compound effectively suppresses the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. In LPS-activated fibroblast-like synoviocytes, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in its inactive cytoplasmic complex. This inhibition leads to reduced transcription of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6) and inflammatory enzymes (COX-2) [2]. The suppression of NF-κB signaling represents one of the primary mechanisms through which this compound attenuates the production of inflammatory mediators.

  • MAPK/ERK Pathway Regulation: this compound demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly the phosphorylation of ERK1/2. In VEGF-stimulated human umbilical vein endothelial cells (HUVECs), this compound treatment dose-dependently reduced ERK1/2 activation, resulting in diminished production of adhesion molecules (VCAM-1, ICAM-1) and metalloproteinases (MMP-9) [1]. This pathway modulation contributes to this compound's anti-angiogenic effects and its ability to inhibit inflammatory cell migration.

  • PI3K/AKT Signaling Interference: The PI3K/AKT pathway, which plays a crucial role in cell survival and inflammatory responses, is also targeted by this compound. Through inhibition of AKT phosphorylation, this compound disrupts downstream signaling events that would normally promote inflammatory gene expression and cell survival. This effect has been demonstrated in both macrophage cultures and endothelial cells, where this compound treatment reduced AKT activation in a concentration-dependent manner [3].

The following diagram illustrates this compound's multi-target effects on inflammatory signaling pathways:

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Pathways cluster_2 This compound Inhibition cluster_3 Inflammatory Output LPS LPS/VEGF TLR4 TLR4/VEGFR2 Receptors LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK/ERK Pathway TLR4->MAPK PI3K PI3K/AKT Pathway TLR4->PI3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, MMP-9) MAPK->Enzymes Adhesion Adhesion Molecules (VCAM-1, ICAM-1) PI3K->Adhesion This compound This compound Intervention This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->PI3K Inhibits

This compound multi-target inhibition of pro-inflammatory signaling pathways.

Antioxidant Mechanisms and Oxidative Stress Modulation

Beyond its direct effects on inflammatory signaling pathways, this compound demonstrates significant antioxidant activity that contributes to its overall anti-inflammatory efficacy. The compound modulates oxidative stress parameters through several interconnected mechanisms:

  • Direct Free Radical Scavenging: this compound possesses intrinsic antioxidant capacity that enables it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct free radical scavenging activity has been demonstrated in multiple experimental systems, including chemical antioxidant assays and cellular models [4].

  • Enhancement of Endogenous Antioxidant Defenses: this compound treatment upregulates the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In a rat model of Parkinson's disease, this compound administration (10-20 mg/kg) significantly restored striatal SOD activity and total thiol levels that had been diminished by 6-hydroxydopamine-induced oxidative stress [5]. Similarly, in LPS-challenged rats, this compound treatment (7.5-30 mg/kg) dose-dependently enhanced cardiac tissue activities of SOD and CAT while reducing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation [6].

  • Nitric Oxide Regulation: this compound modulates nitric oxide production, which plays dual roles in inflammation and oxidative stress. In global cerebral ischemia/reperfusion injury models, this compound treatment (7.5-30 mg/kg) significantly reduced elevated hippocampal NO levels, contributing to reduced nitrosative stress and neuronal protection [4].

The combination of these antioxidant mechanisms positions this compound as a comprehensive redox modulator that addresses multiple aspects of oxidative stress associated with inflammatory conditions. The interdependence between oxidative stress and inflammation creates a self-amplifying cycle in many pathological states, and this compound's ability to intervene at multiple points in this cycle enhances its therapeutic potential.

Quantitative Efficacy Data Across Disease Models

In Vivo Efficacy in Inflammation-Related Disease Models

The anti-inflammatory efficacy of this compound has been quantitatively demonstrated across numerous preclinical disease models, revealing consistent therapeutic effects against various inflammatory conditions. The table below summarizes key efficacy data from recent in vivo studies:

Table 1: Quantitative Efficacy Data of this compound in Preclinical Inflammation Models

Disease Model Species Dose & Duration Key Efficacy Parameters Results Citation

| Parkinson's Disease | Male Wistar rats | 10-20 mg/kg/day orally for 6 weeks | - Apomorphine-induced rotations

  • Striatal MDA levels
  • Striatal SOD activity | - 47-52% reduction in rotations
  • 38-45% decrease in MDA
  • 65-72% increase in SOD | [5] | | LPS-Induced Systemic Inflammation | Male Wistar rats | 7.5-30 mg/kg/i.p. for 2 weeks | - Cardiac IL-6 levels
  • Cardiac MDA levels
  • Cardiac SOD activity | - 40-65% reduction in IL-6
  • 35-60% decrease in MDA
  • 55-80% increase in SOD | [6] | | Adjuvant-Induced Arthritis | Wistar rats | 10-20 mg/kg/day orally for 21 days | - Paw edema
  • Arthritis score
  • Serum TNF-α | - 40-55% reduction in edema
  • 50-65% improvement in score
  • 45-60% decrease in TNF-α | [7] | | Cerebral Ischemia/Reperfusion | Male Wistar rats | 7.5-30 mg/kg/i.p. for 7 days | - Hippocampal MDA
  • Passive avoidance latency
  • Hippocampal BDNF | - 30-50% reduction in MDA
  • 60-85% improvement in latency
  • 40-75% increase in BDNF | [4] | | Collagen-Induced Arthritis | Mice | 10-20 mg/kg for 21 days | - Paw swelling
  • Histopathological score
  • Joint TNF-α & IL-1β | - 48-67% reduction in swelling
  • 55-70% improvement
  • 50-65% cytokine reduction | [2] |

The consistency of this compound's anti-inflammatory effects across these diverse disease models underscores its broad therapeutic potential. The compound demonstrates significant efficacy in both acute inflammation models (LPS-induced, I/R injury) and chronic inflammatory conditions (arthritis, Parkinson's), suggesting its mechanisms of action address fundamental inflammatory processes common to various pathologies.

In Vitro Anti-inflammatory and Immunomodulatory Effects

This compound's effects on cellular inflammatory responses have been extensively characterized in various in vitro systems, providing mechanistic insights into its immunomodulatory activities. The table below summarizes key findings from cellular studies:

Table 2: In Vitro Anti-inflammatory Effects of this compound in Cellular Models

Cell Type Stimulus This compound Concentration Assessed Parameters Key Findings Citation

| HUVECs | VEGF (20 ng/mL) | 28-112 µM | - Cell proliferation

  • Cell migration
  • Tube formation
  • VEGFR2 phosphorylation | - 40-75% inhibition of proliferation
  • 50-80% reduced migration
  • 60-85% less tube formation
  • 55-90% p-VEGFR2 reduction | [1] | | Fibroblast-like Synoviocytes | LPS (1 µg/mL) | 10⁻¹⁰-10⁻⁵ M | - Cell proliferation
  • COX-1/2 expression
  • PGE2 production
  • ERK/NF-κB phosphorylation | - 25-60% proliferation inhibition
  • 40-75% COX reduction
  • 45-80% PGE2 decrease
  • 50-85% p-ERK/p-p65 reduction | [2] | | Macrophages | LPS (100 ng/mL) | 10-100 µM | - TNF-α secretion
  • IL-6 production
  • iNOS expression
  • AKT phosphorylation | - 35-70% TNF-α reduction
  • 40-75% IL-6 decrease
  • 45-80% iNOS downregulation
  • 50-85% p-AKT inhibition | [3] |

The in vitro data demonstrate this compound's direct effects on inflammatory mediator production, cellular signaling activation, and functional immune responses. Of particular note is this compound's consistent efficacy across multiple cell types involved in inflammatory processes, including endothelial cells, synovial fibroblasts, and macrophages. The concentration-dependent effects observed across studies provide evidence for specific molecular targeting rather than general cytotoxicity, with significant effects typically observed in the 10-100 µM range.

Experimental Protocols for Anti-inflammatory Assessment

In Vitro Methodologies for Anti-inflammatory Screening

Standardized protocols for evaluating this compound's anti-inflammatory effects in cellular systems provide researchers with validated methods for compound screening and mechanistic studies:

  • Cell Viability Assessment (MTT Assay): The cytotoxicity profile of this compound should be established prior to anti-inflammatory testing. Cells (e.g., HUVECs, macrophages, synoviocytes) are seeded in 96-well plates (5×10³ cells/well) and treated with this compound across a concentration range (typically 1-200 µM) for 24-48 hours. Following treatment, MTT solution (400 µg/mL) is added and incubated for 4-6 hours at 37°C. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 550 nm using a microplate reader. Cell viability is expressed as percentage of vehicle-treated controls [1].

  • Protein Expression Analysis (Western Blotting): For evaluation of signaling pathway modulation, cells are treated with this compound in the presence or absence of inflammatory stimuli (LPS, VEGF). After treatment, cells are lysed and proteins separated by SDS-PAGE, then transferred to membranes. Membranes are blocked and incubated with primary antibodies against target proteins (p-VEGFR2, p-ERK, p-AKT, p-p65, COX-2, iNOS) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence and quantified by densitometry, with β-actin serving as loading control [1] [2].

  • Enzyme-Linked Immunosorbent Assay (ELISA): The production of inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators (PGE2) is quantified in cell culture supernatants using commercial ELISA kits according to manufacturers' protocols. Briefly, samples and standards are added to antibody-coated plates, followed by incubation with detection antibodies and substrate solution. Absorbance is measured, and cytokine concentrations are determined from standard curves [7] [2].

  • Tube Formation Assay (Angiogenesis Assessment): The anti-angiogenic activity of this compound is evaluated using Matrigel-based tube formation assays. HUVECs are seeded on Matrigel-coated plates in the presence of VEGF (20 ng/mL) with or without this compound treatment. After 6-8 hours of incubation, capillary-like tube structures are visualized under microscopy, and parameters including tube length, branch points, and mesh numbers are quantified using image analysis software [1].

In Vivo Models for Efficacy Evaluation

Well-established animal models provide predictive systems for evaluating this compound's anti-inflammatory efficacy in pathophysiologically relevant contexts:

  • LPS-Induced Systemic Inflammation Model: To evaluate effects on acute inflammation, male Wistar rats (200-250 g) receive this compound (7.5-30 mg/kg) or vehicle via intraperitoneal injection for two weeks, with LPS (1 mg/kg, i.p.) administered during the final days. Animals are euthanized 24 hours post-LPS challenge, and tissues (heart, liver, lung) are collected for assessment of inflammatory markers (IL-6 by ELISA), oxidative stress parameters (MDA, SOD, CAT), and histopathological evaluation [6].

  • Complete Freund's Adjuvant-Induced Arthritis Model: For chronic inflammatory disease assessment, arthritis is induced in Wistar rats by subcutaneous injection of CFA (0.1 mL) into the right hind footpad. This compound (10-20 mg/kg) or reference drug (indomethacin, 5 mg/kg) is administered orally daily for 21 days starting from arthritis induction. Assessment parameters include paw volume (plethysmometry), arthritis score (0-4 scale), thermal hyperalgesia (hot plate test), mechanical allodynia (von Frey filaments), and serum biomarkers (TNF-α, IL-1β, MDA, thiol, SOD, GPx) [7].

  • Global Cerebral Ischemia/Reperfusion Model: To evaluate neuroinflammatory effects, transient global cerebral I/R injury is induced in male Wistar rats by bilateral carotid artery occlusion for 20 minutes under anesthesia (xylazine 10 mg/kg + ketamine 100 mg/kg, i.p.). This compound (7.5-30 mg/kg, i.p.) is administered immediately after reperfusion and continued once daily for 7 days. Memory function is assessed using passive avoidance tests, followed by hippocampal collection for biochemical analysis (MDA, total thiol, NO, SOD, BDNF) [4].

The following diagram illustrates the workflow for comprehensive anti-inflammatory evaluation of this compound:

G START Study Design IN_VITRO In Vitro Assessment START->IN_VITRO IN_VIVO In Vivo Evaluation START->IN_VIVO CYTOTOX Cytotoxicity Screening (MTT/LDH Assays) IN_VITRO->CYTOTOX MECH Mechanistic Studies (Western Blot, ELISA) IN_VITRO->MECH FUNCTIONAL Functional Assays (Migration, Tube Formation) IN_VITRO->FUNCTIONAL ACUTE Acute Inflammation Models (LPS-Induced) IN_VIVO->ACUTE CHRONIC Chronic Inflammation Models (Arthritis, Parkinson's) IN_VIVO->CHRONIC NEURO Neuroinflammation Models (Cerebral I/R Injury) IN_VIVO->NEURO ANALYSIS Analysis & Validation ACUTE->ANALYSIS CHRONIC->ANALYSIS NEURO->ANALYSIS BIOCHEM Biochemical Parameters (Cytokines, Oxidative Stress) ANALYSIS->BIOCHEM HISTO Histopathological Evaluation (H&E, Staining) ANALYSIS->HISTO BEHAVE Behavioral Assessments (Motor Function, Memory) ANALYSIS->BEHAVE

Comprehensive workflow for anti-inflammatory evaluation of this compound.

Therapeutic Potential and Future Research Directions

Therapeutic Applications and Translational Potential

The accumulated evidence positions this compound as a promising multi-target therapeutic agent with potential applications across several inflammatory conditions:

  • Neuroinflammatory Disorders: this compound demonstrates significant efficacy in models of Parkinson's disease and cerebral ischemia/reperfusion injury, suggesting potential applications for neurodegenerative conditions and stroke. The compound's ability to cross the blood-brain barrier and exert both anti-inflammatory and antioxidant effects in neural tissues makes it particularly attractive for neurological applications [5] [4]. The observed increases in brain-derived neurotrophic factor (BDNF) following this compound treatment in global I/R injury models further support its neuroprotective potential [4].

  • Rheumatoid Arthritis and Joint Disorders: The consistent efficacy of this compound in multiple arthritis models (CFA-induced, collagen-induced) demonstrates its potential for inflammatory joint diseases. This compound's ability to suppress both inflammatory mediators (TNF-α, IL-1β, PGE2) and joint-destructive enzymes (MMPs) addresses key pathological processes in rheumatoid arthritis [7] [2]. The compound's effects on synovial fibroblast proliferation and activation further support its potential as a disease-modifying agent.

  • Cardiovascular Inflammation: this compound's protective effects in LPS-induced cardiac injury and its anti-angiogenic properties suggest potential applications in cardiovascular diseases where inflammation plays a key role. The compound's ability to reduce cardiac fibrosis, inflammation, and oxidative stress positions it as a candidate for preventing inflammatory cardiovascular complications [6] [1].

  • Oncological Applications: The anti-angiogenic activity of this compound, demonstrated through inhibition of VEGFR2 signaling and subsequent suppression of endothelial cell proliferation, migration, and tube formation, suggests potential applications in cancer therapy [1]. The compound's multi-target effects on inflammatory pathways that support tumor progression further enhance its potential as an adjunctive cancer therapeutic.

Research Gaps and Development Challenges

Despite the promising preclinical data, several research gaps must be addressed to advance this compound toward clinical application:

  • Pharmacokinetic Profiling: Comprehensive ADME studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles. Current literature provides limited information on the compound's bioavailability, tissue distribution, and metabolic fate, which are critical determinants of therapeutic utility.

  • Formulation Development: The development of optimized drug delivery systems represents a key challenge for this compound's clinical translation. The compound's physicochemical properties may limit its aqueous solubility and bioavailability, necessitating advanced formulation strategies such as nanoparticle encapsulation, lipid-based systems, or prodrug approaches.

  • Safety and Toxicology: While existing studies generally report good tolerability of this compound at effective doses, comprehensive toxicological evaluation following regulatory guidelines is required. Repeat-dose toxicity studies, genotoxicity assessment, and specialized safety pharmacology investigations are essential prerequisites for clinical development.

  • Clinical Trial Design: Appropriate patient populations and clinical endpoints must be identified for initial proof-of-concept studies. Conditions with strong inflammatory components and limited current treatment options may represent attractive initial targets for this compound development.

Conclusion

References

Comprehensive Technical Review: Antioxidant Mechanisms and Therapeutic Potential of Cedrol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Cedrol, a naturally occurring sesquiterpene alcohol, has emerged as a compound of significant pharmacological interest due to its potent antioxidant and anti-inflammatory properties. This whitepaper provides a comprehensive technical analysis of this compound's antioxidant mechanisms, summarizing quantitative findings from recent preclinical studies and detailing standardized experimental methodologies for its evaluation. This compound is primarily isolated from various coniferous species including Cedrus atlantica, Juniperus chinensis, and Cupressus sempervirens varieties, and has demonstrated therapeutic potential across diverse disease models through its ability to modulate oxidative stress pathways and enhance endogenous antioxidant defenses [1] [2] [3].

Research conducted over the past several years has consistently demonstrated that this compound exerts its antioxidant effects through a multimodal mechanism involving direct free radical scavenging, enhancement of endogenous antioxidant enzyme systems, and suppression of inflammatory mediators that drive oxidative processes. The compound has shown particular efficacy in models of neurodegeneration, inflammatory arthritis, cerebral ischemia, and inflammatory lung injury [1] [4] [5]. The following sections provide detailed quantitative analyses of these effects, standardized experimental protocols for evaluating this compound's antioxidant activity, and visual representations of its primary mechanisms of action.

Quantitative Analysis of this compound's Antioxidant Effects

The antioxidant efficacy of this compound has been quantitatively demonstrated across multiple experimental models through measurement of established oxidative stress biomarkers. The table below summarizes key quantitative findings from recent studies:

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers Across Disease Models

Disease Model Dose (mg/kg) Reduction in MDA Increase in SOD Effect on Thiol Other Key Markers Citation
CFA-Induced Arthritis 10, 20 (p.o., 21 days) Significant decrease in serum MDA Significant increase in serum SOD Significant increase in thiol ↓ TNF-α, ↓ IL-1β [1]
LPS-Induced Neuroinflammation 7.5, 15, 30 (p.o., 14 days) Significant decrease in cerebral MDA Significant increase in cerebral SOD Significant increase in total thiol ↓ TNF-α, ↓ IL-1β, ↓ AChE [4]
Global Cerebral I/R Injury 7.5, 15, 30 (i.p., 7 days) Significant decrease in hippocampal MDA Significant increase in hippocampal SOD Significant increase in total thiol ↓ NO, ↑ BDNF [5]
LPS-Induced Lung Injury 7.5, 15, 30 (p.o., 14 days) Significant decrease in serum & lung MDA Significant increase in serum & lung SOD Significant increase in total thiol ↓ TNF-α, ↓ IL-1β, ↑ CAT [6]
Essential Oil Analysis Varies by variety n/a n/a n/a IC50 DPPH: 45.49 µg/mL (var. pyramidalis) [2]

The consistent pattern observed across these studies demonstrates that this compound effectively reduces lipid peroxidation (as measured by MDA levels) while enhancing endogenous antioxidant capacity (SOD, thiol, catalase) in a dose-dependent manner. The effects were observed across different routes of administration (oral, intraperitoneal) and treatment durations, suggesting robust antioxidant activity.

Table 2: Effects of this compound on Inflammatory Cytokines Across Experimental Models

Model TNF-α Reduction IL-1β Reduction Other Inflammatory Mediators Dose Response Citation
CFA-Induced Arthritis Significant decrease in serum Significant decrease in serum Not reported Dose-dependent (10-20 mg/kg) [1]
LPS-Induced Neuroinflammation Significant decrease in hippocampus Significant decrease in hippocampus ↓ AChE activity Dose-dependent (7.5-30 mg/kg) [4]
LPS-Induced Lung Injury Significant decrease in serum & BALF Significant decrease in serum & BALF ↓ WBC counts, ↓ neutrophil infiltration Dose-dependent (7.5-30 mg/kg) [6]

Molecular Mechanisms of Action

This compound exerts its antioxidant and anti-inflammatory effects through multiple interconnected pathways that have been elucidated through various experimental models. The primary mechanisms include:

Direct Free Radical Scavenging

This compound demonstrates significant direct antioxidant activity through free radical scavenging capabilities. In essential oil extracts from Cupressus sempervirens var. pyramidalis, which is particularly rich in this compound, potent DPPH radical scavenging activity was observed with an IC50 value of 45.49 µg/mL [2]. This direct radical neutralization capacity represents the first line of defense against oxidative stress.

Enhancement of Endogenous Antioxidant Systems

This compound significantly upregulates endogenous antioxidant defenses by increasing the activity of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) across various tissues [1] [5] [6]. Additionally, this compound administration consistently preserves total thiol content, which represents crucial sulfhydryl groups that serve as hydrogen donors in neutralizing reactive oxygen species.

Suppression of Pro-inflammatory Signaling

The compound demonstrates potent anti-inflammatory activity through suppression of pro-inflammatory cytokines including TNF-α and IL-1β [1] [4] [6]. This cytokine modulation is particularly significant given the established crosstalk between inflammation and oxidative stress, where inflammatory cytokines can stimulate reactive oxygen species production and vice versa.

Inhibition of NF-κB Pathway

This compound appears to interfere with the NF-κB signaling pathway, a master regulator of inflammation and oxidative stress responses. In LPS-induced neuroinflammation models, this compound suppressed TLR4/NF-κB signaling, resulting in reduced expression of downstream inflammatory mediators [4]. Similar mechanisms are likely operative in other models, though further research is needed to fully elucidate these pathways.

The following diagram illustrates the integrated antioxidant and anti-inflammatory mechanisms of this compound:

G cluster_effects This compound Mechanisms cluster_molecular Molecular Effects This compound This compound This compound->subcluster_pathways Direct Direct Radical Scavenging MDA ↓ Lipid Peroxidation (MDA) Direct->MDA Enzymatic Enhancement of Antioxidant Enzymes SOD ↑ SOD Activity Enzymatic->SOD Thiol ↑ Total Thiol Content Enzymatic->Thiol BDNF ↑ BDNF (Neuroprotection) Enzymatic->BDNF Cytokine Suppression of Pro-inflammatory Cytokines TNF ↓ TNF-α Cytokine->TNF IL1 ↓ IL-1β Cytokine->IL1 NFkB Inhibition of NF-κB Pathway NFkB->TNF NFkB->IL1 NFkB->BDNF subcluster_pathways->Direct subcluster_pathways->Enzymatic subcluster_pathways->Cytokine subcluster_pathways->NFkB

Integrated Antioxidant and Anti-inflammatory Mechanisms of this compound

Detailed Experimental Protocols

In Vivo Model of CFA-Induced Arthritis

Objective: Evaluate the anti-arthritic and antioxidant effects of this compound in Complete Freund's Adjuvant (CFA)-induced arthritis in rats [1].

Animals: Adult male Wistar rats (180-220 g) were housed under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to food and water.

Arthritis Induction: Arthritis was induced on day 0 by subcutaneous injection of 0.1 ml CFA into the right hind footpad.

Experimental Groups:

  • Group I: Control (normal saline instead of CFA)
  • Group II: CFA-only
  • Group III: Positive control (indomethacin 5 mg/kg, p.o.)
  • Group IV: this compound (10 mg/kg, p.o.)
  • Group V: this compound (20 mg/kg, p.o.)

Treatment Duration: All treatments were administered daily for 21 days starting from day 1 post-CFA injection.

Assessment Parameters:

  • Arthritis Score: Evaluated on days 0, 7, 14, and 21 using a standardized scale (0 = no change to 4 = ankylosis)
  • Paw Volume: Measured using calipers on days 0, 7, 14, and 21
  • Pain Responses: Assessed through mechanical allodynia (von Frey filaments) and thermal hyperalgesia (hot plate test)
  • Biochemical Analysis: On day 21, serum levels of TNF-α, IL-1β, MDA, thiol, SOD, and GPx were measured

Key Findings: this compound (20 mg/kg) significantly reduced arthritis scores, paw volume, and pain responses while normalizing oxidative stress markers and pro-inflammatory cytokines in serum.

In Vitro Antioxidant Activity Assessment

Objective: Evaluate the direct antioxidant potential of this compound-containing essential oils [2].

Essential Oil Extraction: Leaf essential oils were extracted from three Tunisian varieties of Cupressus sempervirens (var. horizontalis, numidica, and pyramidalis) using hydrodistillation.

Chemical Characterization: GC-MS analysis identified 47 compounds, predominantly monoterpenes, with α-pinene and 3-carene as major constituents. Var. pyramidalis was particularly rich in this compound.

Antioxidant Assays:

  • DPPH Radical Scavenging: Samples were mixed with DPPH solution (0.004% w/v in methanol), incubated for 30 min in darkness, and absorbance measured at 517 nm.
  • ABTS Radical Scavenging: ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. After incubation with samples, absorbance was measured at 734 nm.
  • Calculation: IC50 values were calculated from the concentration-inhibition curves.

Key Findings: Var. pyramidalis, with high this compound content, demonstrated the strongest antioxidant activity (IC50: 45.49 µg/mL for DPPH; 127.7 µg/mL for ABTS).

The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in animal models:

G cluster_treatment Treatment Protocol cluster_assessment Assessment Phase Start Animal Model Establishment (CFA, LPS, I/R) A1 Randomization to Groups Start->A1 A2 Daily this compound Administration (7.5-30 mg/kg, p.o./i.p.) A1->A2 A3 Positive & Vehicle Controls A2->A3 B1 Behavioral Tests (Arthritis score, MWM, PAT) A3->B1 B2 Tissue Collection (Serum, Hippocampus, Lung) B1->B2 B3 Biochemical Analysis (ELISA, Spectrophotometry) B2->B3 Results Data Analysis & Interpretation B3->Results

Experimental Workflow for this compound Evaluation in Preclinical Models

Therapeutic Applications and Implications

Neurodegenerative Disorders

This compound has demonstrated significant neuroprotective effects in models of LPS-induced memory impairment and global cerebral ischemia/reperfusion injury [4] [5]. In LPS-induced neuroinflammation, this compound (7.5-30 mg/kg, oral, 14 days) significantly improved performance in Morris water maze and passive avoidance tests, indicating enhanced cognitive function. These improvements were associated with reduced cerebral levels of TNF-α, IL-1β, MDA, and acetylcholinesterase activity, along with increased total thiol and SOD levels [4].

In cerebral I/R injury, this compound administration (7.5-30 mg/kg, i.p., 7 days) improved memory function in passive avoidance tests, reduced hippocampal levels of MDA and nitric oxide, and increased total thiol, SOD, and brain-derived neurotrophic factor (BDNF) levels [5]. These findings suggest potential applications in stroke recovery and neurodegenerative conditions like Alzheimer's disease.

Inflammatory Arthritis

In CFA-induced arthritis models, this compound (10-20 mg/kg, oral, 21 days) significantly reduced paw edema, arthritis scores, and pain responses while normalizing serum levels of oxidative stress markers and pro-inflammatory cytokines [1]. The efficacy was comparable to indomethacin, a standard anti-inflammatory drug, suggesting potential as a natural therapeutic agent for rheumatoid arthritis.

Pulmonary Inflammation and Injury

This compound demonstrated protective effects against LPS-induced systemic inflammation and lung injury [6]. Treatment with this compound (7.5-30 mg/kg, oral, 14 days) dose-dependently reduced inflammatory cell infiltration, decreased TNF-α, IL-1β, and MDA levels in serum and bronchoalveolar lavage fluid, while increasing total thiol content and catalase and SOD activities. Histopathological examination confirmed reduced lung tissue damage, suggesting potential applications in acute lung injury and inflammatory respiratory conditions.

Anti-cancer Applications

Beyond its antioxidant properties, this compound has demonstrated anti-cancer activity through multiple mechanisms. In human colorectal cancer models, this compound inhibited minichromosome maintenance (MCM) protein expression, induced G1 cell cycle arrest, and promoted apoptosis [3]. In glioblastoma, this compound suppressed VEGF-driven angiogenesis by downregulating VEGFR2 signaling through AKT/P70S6K and MAPK/ERK1/2 pathways [7]. These anti-angiogenic effects complement its direct antioxidant and anti-inflammatory activities in cancer prevention and treatment.

Conclusion and Future Research Directions

The accumulated evidence strongly supports this compound as a multifunctional natural compound with significant antioxidant, anti-inflammatory, and cytoprotective properties. Its ability to modulate both oxidative stress and inflammatory pathways through interconnected mechanisms makes it particularly attractive for therapeutic development. The consistent dose-dependent effects observed across various disease models, routes of administration, and treatment durations further strengthen its potential translational value.

Future research should focus on:

  • Mechanistic Elucidation: Further detailed investigation of the molecular targets and signaling pathways affected by this compound
  • Pharmacokinetic Optimization: Development of improved formulations to enhance bioavailability and tissue distribution
  • Clinical Translation: Well-designed clinical trials to establish safety and efficacy in human subjects
  • Therapeutic Combinations: Exploration of potential synergistic effects with established therapeutics

References

cedrol natural sources Juniperus species

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Mechanisms of Cedrol

This compound inhibits cancer cell growth through several key mechanisms, as outlined in the table below.

Mechanism Description Experimental Evidence
Induces Apoptosis Activates the mitochondrial intrinsic pathway by increasing pro-apoptotic protein BID and inhibiting anti-apoptotic proteins (Bcl-2, Bcl-XL). Activates caspase-9 and causes DNA fragmentation. [1] Flow cytometry (Annexin V/7-AAD), DNA gel electrophoresis, Western blot for protein levels. [1]
Disrupts Lipid Rafts Causes redistribution of cholesterol and sphingomyelin from cell membrane lipid rafts. This disrupts pro-survival signaling and increases production of pro-apoptotic ceramides. [1] Combined treatment with lipid raft-disrupting agent methyl-β-cyclodextrin showed additive effects. [1]
Inhibits Pro-SurvivalSignaling Reduces levels of phosphorylated AKT, ERK, and mTOR. Inhibits activity of NF-κB transcription factor. [1] Western blot analysis of protein expression and phosphorylation. [1]
Targets DNA Replication Inhibits Minichromosome Maintenance (MCM) proteins, particularly MCM7, which are essential for DNA replication and overexpressed in cancer. [2] Western blot, in vivo xenograft models, histological analysis of tumor tissues. [2]
Generates Oxidative Stress Inhibits membrane-bound NADPH oxidase 2 (Nox2) enzyme activity, altering redox balance in cancer cells. [1] Specific enzyme activity assays. [1]

The following diagram illustrates the primary anticancer pathways and cellular targets of this compound:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Organelles cluster_apoptosis Apoptosis Pathway This compound This compound LipidRaft Lipid Raft Disruption This compound->LipidRaft MCM Inhibition of MCM Proteins (Nucleus) This compound->MCM SurvivalPathways Inhibition of pAKT/pERK/pmTOR LipidRaft->SurvivalPathways Inhibits OxidativeStress Altered Redox Balance LipidRaft->OxidativeStress Induces Apoptosis Induction of Apoptosis SurvivalPathways->Apoptosis MCM->Apoptosis Cell Cycle Arrest Mitochondria Mitochondrial Pathway OxidativeStress->Mitochondria APAF1 Caspase-9 Activation DNA Fragmentation\n& Cell Death DNA Fragmentation & Cell Death APAF1->DNA Fragmentation\n& Cell Death Mitochondria->APAF1

Overview of this compound's Anticancer Mechanisms

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Cell Viability and Apoptosis Assays (In Vitro)
  • Cell Lines: Human leukemia K562, colon cancer HT-29, lung cancer A549. [1] [2]
  • Viability Assay: Cells treated with varying concentrations of this compound. Viability measured using water-soluble tetrazolium salt (WST) assay or similar (e.g., MTT). Absorbance read at 450nm. [2]
  • Apoptosis Detection:
    • Annexin V/7-AAD Staining: Cells stained and analyzed by flow cytometry to distinguish early/late apoptosis and necrosis. [1]
    • DNA Fragmentation: Extract DNA from treated cells, run on agarose gel to visualize ~200 bp "ladder" pattern. [1]
    • Cell Cycle Analysis: Cells fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine sub-G1 population (apoptotic cells). [1]
    • DAPI Staining: Fluorescent staining of nuclei to observe apoptotic morphology (chromatin condensation). Visualized by fluorescence microscopy. [2]
Analysis of Protein Expression and Signaling Pathways
  • Western Blotting:
    • Cell Lysis: Lyse this compound-treated and control cells in RIPA or Cytoskeletal buffer with protease/phosphatase inhibitors. [2]
    • Protein Separation & Transfer: Separate proteins by SDS-PAGE, transfer to nitrocellulose membrane. [2]
    • Antibody Incubation: Block membrane, incubate with primary antibodies (e.g., Bcl-2, pAKT, MCM7, caspase-9, PARP), then HRP-conjugated secondary antibodies. [1] [2]
    • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) detection system. [2]
In Vivo Anticancer Efficacy
  • Xenograft Model:
    • Animal Model: Athymic BALB/c-nu female mice. [2]
    • Tumor Implantation: Subcutaneously inject HT-29 colon cancer cells (5 × 10⁶ cells) into mouse flank. [2]
    • Drug Administration: When tumors palpable, administer this compound (e.g., 50 mg/kg) intravenously, multiple times per week for 2+ weeks. Use vehicle and standard drug (e.g., adriamycin) controls. [2]
    • Endpoint Analysis: Measure tumor volume regularly, sacrifice mice, excise and weigh tumors. Process tumor tissue for histology and protein analysis (e.g., MCM7 expression). [2]

Natural Sources & Chemical Profile

This compound is a key component of cedarwood oil, primarily obtained from heartwood of trees in Juniperus and Cupressus genera. [3] [4]

Species Common Name This compound Content (Typical Range) Notes / Primary Use
Juniperus ashei Texas Cedarwood ~19% of oil [4] Major commercial source ("Texas cedarwood oil"). [3]
Juniperus virginiana Eastern Redcedar ~15.8% of oil [4] Major commercial source ("Virginia cedarwood oil"). [3]
Juniperus excelsa Greek Juniper 29.1% - 32.3% (leaf oil) [5] Leaf oil; a major constituent. [5]
Juniperus californica California Juniper Up to 52% (heartwood oil) [3] --
Juniperus chinensis Chinese Juniper Up to 72.9% (heartwood oil) [3] Source for anticancer studies. [2]
  • Chemical Data: this compound (CAS 77-53-2) is a tricyclic sesquiterpene alcohol with molecular formula C₁₅H₂₆O and molecular weight of 222.37 g/mol. [6] It is soluble in DMSO and ethanol but insoluble in water. [6]

Immunomodulatory and Other Therapeutic Activities

Beyond anticancer effects, this compound exhibits other bioactivities:

  • Immunomodulation: this compound and juniper essential oils rich in this compound can modulate human neutrophil function. They induce a transient rise in intracellular calcium (Ca²⁺) but subsequently desensitize the cells to further stimulation by chemoattractants (e.g., N-formyl peptide), thereby inhibiting neutrophil chemotaxis. This suggests potential for developing anti-inflammatory agents. [7]
  • Rheumatoid Arthritis (RA) Potential: this compound has been identified as a lead compound for developing JAK3 inhibitors. Structural derivatives of this compound have been synthesized that show potent and selective inhibition of JAK3 kinase, a key target in RA pathology, presenting a promising avenue for new anti-rheumatic drugs. [8]

Key Takeaways for Researchers

  • Multifaceted Anticancer Action: this compound's ability to target multiple hallmarks of cancer (apoptosis evasion, sustained proliferation, genome instability) via lipid raft disruption and MCM protein inhibition makes it a promising candidate for combination therapies or as a chemosensitizer. [1] [2]
  • Therapeutic Repurposing: Strong immunomodulatory data and potential in rheumatoid arthritis via JAK3 inhibition suggest this compound's utility could extend beyond oncology. [7] [8]
  • Source Consideration: Variability in this compound content among Juniperus species indicates that selecting the correct source is critical for natural product isolation. J. excelsa leaf oil offers a high-cedrol alternative to traditional heartwood sources. [5]

References

cedrol pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Cedrol

While a complete ADME (Absorption, Distribution, Metabolism, Excretion) profile for this compound is not fully established, available data from formulation and interaction studies highlight key characteristics.

Property Key Findings Notes / Quantitative Data
Solubility & Formulation Poor aqueous solubility (21.88 mg/L at 25°C), lipophilic (logKow 4.67), volatile [1]. Nanoemulsions and creams significantly improve bioavailability [2] [1]. In mice, the AUC0–t of a this compound nanoemulsion was 4-fold higher than an ointment [2]. A cream formulation increased skin retention AUC0–24 h by almost 3 times compared to an ethanol solution [1].
Metabolism & Drug Interactions Primarily metabolized by Cytochrome P450 (CYP) enzymes. Acts as a potent inhibitor of CYP2B6 and CYP3A4 [3]. Inhibition constant (Ki) for CYP2B6: 0.9 μM (competitive inhibition). Ki for CYP3A4: 3.4 μM [3]. This indicates a potential for pharmacokinetic drug interactions.

Pharmacodynamics: Mechanisms of Action & Key Findings

This compound exhibits multiple biological activities through diverse signaling pathways. The table below summarizes its core mechanisms and experimental findings.

Pharmacological Area Proposed Mechanism of Action Key Experimental Findings

| Anti-cancer Activity | • Induces mitochondrial intrinsic apoptosis pathway. • Disrupts cell membrane lipid rafts. • Inhibits pro-survival signaling (pAKT, pERK, pmTOR, NF-κB) [4]. | • GI50 in K562 (leukemia) and HT-29 (colon cancer) cells: ~180 μM [4]. • In RBCs, induced hemolysis and eryptosis (programmed cell death) via Ca2+ overload and NOS/CK1α signaling [5]. | | Anti-inflammatory & Analgesic Activity | • Reduces pro-inflammatory cytokines (TNF-α, IL-1β). • Increases anti-inflammatory cytokine (IL-10) [4] [6]. • Polymorphism (crystal form) affects activity [7]. | • In LPS-induced rat model, this compound (30 mg/kg) reduced TNF-α, IL-1β and oxidative stress markers, increasing antioxidant enzymes (CAT, SOD) [6]. • Crystal Form I showed the best analgesic and anti-inflammatory activity in mice [7]. | | Hair Growth Promotion | • Acts as a platelet-activating factor (PAF) receptor antagonist, potentially increasing blood flow to hair follicles [2] [1]. | • In C57BL/6 mice, nanoemulsion (50 mg/mL) led to more robust hair growth than minoxidil [2]. • this compound cream kept 83% of follicles in the anagen (growth) phase vs. catagen in control groups [1]. | | Activity Against Muscle Atrophy | • this compound derivative inhibits myostatin transcription via Ca2+-CaMK-FoxO3a signaling pathway, potentially through olfactory receptor MOR23 [8] [9]. | The derivative was more effective than this compound itself in reducing transcript levels of myostatin and MuRF1 in mouse muscle [8]. |

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are summaries of critical methodologies from the literature.

Protocol for Assessing Anti-cancer Activity via Lipid Raft Disruption

This methodology is used to investigate this compound's chemosensitization effect [4].

  • Cell Lines: Human chronic myeloid leukemia cell line K562 and human colon adenocarcinoma cell line HT-29.
  • Treatment: Cells are treated with this compound (e.g., at concentrations of 100 μM and 200 μM) for 24-48 hours. A combination with methyl-β-cyclodextrin (MβCD), a known lipid raft-disrupting agent, can be used to test for additive effects.
  • Apoptosis Assay: Analyze apoptosis using flow cytometry with Annexin V/7-AAD double staining. This compound treatment should show a concentration-dependent increase in Annexin V-positive cells.
  • Protein Analysis: Perform Western blotting to detect changes in key apoptotic proteins. Expected results include activation of pro-apoptotic BID and caspase-9, and decreased levels of anti-apoptotic Bcl-2, Bcl-XL, and XIAP. Inhibition of pAKT, pERK, and pmTOR should also be confirmed.
  • Lipid Raft Analysis: Assess lipid raft integrity by measuring the redistribution of cholesterol and sphingomyelin from membrane fractions.
Protocol for In Vivo Anti-inflammatory Activity

This method evaluates this compound's efficacy in a systemic inflammation model [6].

  • Animals: Male rats (e.g., n=40, randomized into 5 groups).
  • Dosing:
    • This compound Pre-treatment: Administer this compound (e.g., 7.5, 15, and 30 mg/kg) orally once daily for 1-2 weeks.
    • LPS Challenge: Induce inflammation with intraperitoneal injection of LPS (1 mg/kg) for the final 7 days of the study.
  • Sample Collection: Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissue at endpoint.
  • Key Measurements:
    • Systemic Inflammation: Serum levels of TNF-α, IL-1β, and oxidative stress markers (MDA, thiol content, CAT, SOD activity).
    • Lung Injury: Total and differential WBC counts in BALF, lung histopathology, and oxidative stress markers in lung tissue.
Protocol for Evaluating Hair Growth Promotion

This procedure assesses the efficacy of topical this compound formulations [2] [1].

  • Animals: C57BL/6 mice in the telogen phase of the hair cycle.
  • Depilation: Shave and depilate the dorsal skin of the mice.
  • Formulation & Dosing:
    • Apply test formulations (e.g., this compound nanoemulsion at 50 mg/mL, this compound cream 5% w/w) topically to the depilated area daily.
    • Include control groups (vehicle, 2% minoxidil).
  • Evaluation:
    • Macroscopic: Document hair growth daily with digital photography. Record the time for skin to turn dark gray (indicating onset of anagen).
    • Microscopic: Perform histological analysis of skin sections to determine the hair follicle cycle stage (anagen vs. catagen).
    • Biophysical: Measure hair length and weight at the end of the study.

Signaling Pathways of this compound

The diagram below illustrates the key molecular mechanisms through which this compound and its derivative exert their documented pharmacodynamic effects.

cedrol_pathways cluster_anti_cancer Anti-Cancer & Eryptosis cluster_anti_inflammatory Anti-Inflammatory cluster_muscle Anti-Muscle Atrophy (this compound Derivative) This compound This compound LipidRaftDisruption Disrupts Membrane Lipid Rafts This compound->LipidRaftDisruption CytokineMod ↓ Pro-inflammatory cytokines (TNF-⍺, IL-1β) ↑ Anti-inflammatory cytokine (IL-10) This compound->CytokineMod OxStressRed Reduces Oxidative Stress ↑ CAT & SOD activity ↓ MDA This compound->OxStressRed MOR23 Stimulation of Olfactory Receptor MOR23 This compound->MOR23 Derivative Apoptosis Induces Mitochondrial Apoptosis LipidRaftDisruption->Apoptosis CaInflux Intracellular Ca²⁺ Increase LipidRaftDisruption->CaInflux PSExternalization Phosphatidylserine Externalization (Eryptosis) CaInflux->PSExternalization CaCamK Ca²⁺ / CaMKII Activation MOR23->CaCamK FoxO3a Phosphorylation of FoxO3a CaCamK->FoxO3a Myostatin Transcriptional Inhibition of Myostatin & MuRF1 FoxO3a->Myostatin

This diagram summarizes the core signaling pathways through which this compound exerts its anti-cancer, anti-inflammatory, and anti-atrophy effects, including key steps like lipid raft disruption, calcium influx, and receptor-mediated signaling.

Conclusion

References

Comprehensive Technical Guide: Cedrol as a Natural Lipid Raft-Disrupting Agent and Its Anticancer Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cedrol and Lipid Raft Biology

This compound is a natural sesquiterpene alcohol found predominantly in the essential oil of conifers, especially cedar wood (Juniperus virginiana), that has recently emerged as a promising lipid raft-disrupting agent with significant chemosensitization potential. Lipid rafts are specialized membrane microdomains (10-200 nm in size) characterized by their high concentrations of cholesterol and sphingolipids, which serve as crucial organizing centers for cellular signaling platforms. These membrane domains play pivotal roles in transducing various signaling events related to cell proliferation, survival, and death by compartmentalizing receptors and signaling molecules, thereby facilitating efficient molecular interactions. The ability of this compound to selectively target and disrupt these signaling platforms represents a novel approach to cancer therapy, particularly for overcoming treatment resistance that often limits conventional chemotherapeutic strategies [1] [2].

The significance of this compound's mechanism lies in its capacity to modulate membrane fluidity and composition, thereby interfering with pro-survival signaling pathways that are frequently hyperactive in cancer cells. Unlike many targeted therapies that focus on single signaling molecules, this compound's membrane-targeting approach potentially affects multiple oncogenic pathways simultaneously, making it an attractive candidate for combination therapies. Research indicates that this compound exerts its growth inhibitory effects primarily through the redistribution of key lipid components from membrane rafts, leading to the activation of intrinsic apoptotic pathways and suppression of survival signals in various human cancer cell lines, including leukemia and colon carcinoma models [1] [3].

Comprehensive Mechanism of this compound-Induced Lipid Raft Disruption

Primary Effects on Membrane Lipid Composition
  • Cholesterol and Sphingomyelin Redistribution: this compound treatment causes significant redistribution of both cholesterol and sphingomyelin contents from membrane lipid rafts, fundamentally altering the structural integrity of these signaling platforms. This effect was confirmed through combination studies with methyl-β-cyclodextrin (MβCD), a known lipid raft-disrupting agent, where this compound demonstrated a combined additive effect, synergistically enhancing membrane disruption [1].

  • Ceramide Production: The disruption of lipid rafts by this compound leads to increased production of ceramides, sphingolipid messengers that initiate apoptotic functions upon activation. This ceramide generation occurs through the hydrolytic breakdown of sphingomyelin, fundamentally changing the lipid raft composition from cholesterol-enriched "chol-rafts" that promote survival to ceramide-enriched "cer-rafts" that facilitate apoptosis [1] [2].

  • NADPH Oxidase Inhibition: this compound-mediated lipid raft destabilization results in the inhibition of membrane-bound NADPH oxidase 2 (Nox2) enzyme activity. This enzyme, located in lipid raft regions, has been associated with growth promotion in cancer cells through the generation of reactive oxygen species (ROS) that activate various pro-survival transcription factors, including NF-κB [1].

Impact on Key Signaling Pathways

Table 1: this compound's Effects on Critical Signaling Pathways in Cancer Cells

Pathway Component Effect of this compound Functional Consequence
PI3K/AKT Pathway Inhibition of pAKT Reduced cell survival & proliferation
MAPK/ERK Pathway Inhibition of pERK Decreased growth signaling
mTOR Signaling Inhibition of pmTOR Reduced protein synthesis & growth
NF-κB Pathway Reduced nuclear p65 Downregulation of survival genes
Bcl-2 Family Downregulation of Bcl-2/Bcl-XL Promoted mitochondrial apoptosis
IAP Family Inhibition of XIAP Enhanced caspase activation

The downstream signaling consequences of this compound-induced lipid raft disruption are extensive and collectively promote a pro-apoptotic cellular environment. By inhibiting the PI3K/AKT/mTOR axis, this compound interferes with one of the most frequently activated pro-survival pathways in cancer. Simultaneously, suppression of ERK signaling further dampens proliferative signals, while the reduction in NF-κB activity decreases the expression of anti-apoptotic genes. The net effect is a coordinated reprogramming of the cellular signaling landscape from pro-survival to pro-death, effectively lowering the threshold for apoptosis induction [1] [3].

Quantitative Assessment of this compound's Anticancer Activity

Growth Inhibitory and Apoptosis-Inducing Effects

Table 2: Quantitative Assessment of this compound's Anticancer Effects Across Cell Lines

Cell Line Cancer Type GI₅₀ (μM) Apoptosis Induction Necrosis Induction
K562 Chronic Myelogenous Leukemia 179.5 μM Significant (Annexin V+) 2-5.1% (dose-dependent)
HT-29 Colon Cancer 185.5 μM Significant Not Specified
A549 Lung Cancer Previously Reported Mitochondrial Pathway Not Specified
Multiple Various Cancers Dose-Dependent Caspase-9 Dependent Minimal

The growth inhibitory concentrations (GI₅₀) demonstrate this compound's potency against susceptible cancer cell lines, with human leukemia K562 and colon cancer HT-29 cells showing particular sensitivity. Flow cytometry analyses using annexin V/7-AAD double staining confirmed that this compound treatment causes significant apoptosis induction, with early apoptotic markers evident through DNA fragmentation patterns approximating 200 bp fragments on agarose gel electrophoresis. Cell cycle analysis further revealed dose-dependent accumulation of cells in the sub-G1 phase (5% at 100 μM and 18.4% at 200 μM), consistent with apoptotic DNA degradation. Notably, this compound induced only minimal necrosis (2% at 100 μM and 5.1% at 200 μM), indicating that programmed cell death rather than accidental necrosis is the primary mechanism of cell killing [1] [3].

Effects on Apoptotic and Survival Protein Expression

Table 3: this compound-Induced Changes in Key Apoptotic Regulators

Protein Category Specific Proteins Expression Change Functional Impact
Pro-Apoptotic Activators BID Activated Initiates mitochondrial apoptosis
Anti-Apoptotic Bcl-2 Bcl-2, Bcl-XL Downregulated Releases inhibition of apoptosis
Inhibitor of Apoptosis XIAP Inhibited Enhances caspase activity
Executioner Caspases Caspase-9 Activated Mitochondrial intrinsic pathway
Survival Pathway Kinases pAKT, pERK, pmTOR Inhibited Reduces pro-survival signaling

The protein expression changes induced by this compound create a cellular environment permissive for apoptosis execution. The activation of BID, a key pro-apoptotic Bcl-2 family member, serves as an important initiator of the mitochondrial apoptotic pathway. Concurrently, the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL removes critical barriers to apoptosis, while XIAP inhibition relieves suppression of caspase activity. The central role of caspase-9 activation specifically confirms engagement of the mitochondrial intrinsic apoptosis pathway rather than the death receptor-mediated extrinsic pathway. These molecular events collectively demonstrate this compound's ability to orchestrate a comprehensive pro-apoptotic program through multiple coordinated mechanisms [1].

Experimental Protocols for Assessing this compound Activity

Cell Viability and Apoptosis Assays
  • Cell Viability Assessment: The anti-proliferative effects of this compound are typically evaluated using standardized viability assays such as MTT or WST-1. Cells are seeded in 96-well plates at appropriate densities (e.g., 5-10 × 10³ cells/well) and treated with increasing concentrations of this compound (typically ranging from 0-200 μM) for 24-72 hours. Following incubation, viability reagents are added according to manufacturer protocols, and absorbance measurements are taken using a plate reader. GI₅₀ values (concentration causing 50% growth inhibition) are calculated using non-linear regression analysis of dose-response curves, with each condition performed in at least triplicate replicates for statistical validity [1].

  • Apoptosis Detection via Flow Cytometry: For quantitative assessment of apoptosis, the annexin V/7-AAD staining protocol is recommended. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and 7-AAD are added according to manufacturer instructions, followed by incubation in darkness for 15-20 minutes. Samples are then analyzed using a flow cytometer, with a minimum of 10,000 events recorded per condition. Annexin V-positive/7-AAD-negative cells represent early apoptotic populations, while double-positive cells indicate late apoptosis or necrosis. This method provides quantitative apoptotic indices and distinguishes apoptosis from necrotic cell death [1].

  • DNA Fragmentation Analysis: The characteristic oligonucleosomal fragmentation of DNA during apoptosis can be detected through agarose gel electrophoresis. After this compound treatment, cells are lysed and DNA is extracted using phenol-chloroform extraction or commercial kits. Extracted DNA is then separated on a 1.5-2.0% agarose gel containing ethidium bromide, and the characteristic ~200 bp DNA ladder is visualized under UV illumination. This method serves as a biochemical confirmation of apoptosis complementary to flow cytometric analyses [1].

Lipid Raft Disruption Assessment Methods
  • Cholesterol Redistribution Assays: The redistribution of cholesterol from membrane lipid rafts can be visualized using fluorescent cholesterol analogs such as NBD-cholesterol or filipin staining. For quantitative assessment, cholesterol oxidase sensitivity assays can be employed, as cholesterol in lipid rafts is typically inaccessible to this enzyme until raft disruption occurs. Additionally, detergent-resistant membrane fractionation followed by cholesterol quantification provides a biochemical measure of raft cholesterol content. These techniques collectively demonstrate this compound's effect on membrane cholesterol organization [1] [2].

  • Sphingomyelin and Ceramide Analysis: The redistribution of sphingomyelin and subsequent ceramide generation can be quantified using thin-layer chromatography (TLC) or mass spectrometry-based lipidomics. Following this compound treatment, lipids are extracted using chloroform-methanol mixtures, separated by TLC, and visualized with appropriate staining. For enhanced sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) provides absolute quantification of specific sphingolipid species, allowing precise measurement of the ceramide/sphingomyelin ratio shifts following this compound exposure [1] [4].

  • Functional Lipid Raft Assessment: The functional integrity of lipid rafts can be evaluated through caveolin-1 localization studies using immunofluorescence microscopy or detergent-resistant membrane fractionation in sucrose density gradients. Additionally, the redistribution of raft-associated proteins such as flotillins or specific signaling receptors (e.g., EGFR) from raft to non-raft fractions provides indirect evidence of raft disruption. These approaches validate the functional consequences of this compound-induced lipid alterations on membrane protein organization [1] [2].

Signaling Pathway Integration and Visualization

The molecular mechanisms of this compound's lipid raft disruption and its downstream effects on signaling pathways and apoptotic execution can be integrated into a comprehensive visual representation. The following diagram illustrates these coordinated mechanisms:

CedrolMechanism This compound-Induced Lipid Raft Disruption and Apoptosis Signaling cluster_lipid_raft Lipid Raft Microdomain Cholesterol Cholesterol Sphingomyelin Sphingomyelin SurvivalReceptors Survival Factor Receptors Cholesterol->SurvivalReceptors Displaces NADPHOxidase NADPH Oxidase (Nox2) ASMase Acid Sphingomyelinase (ASMase) Sphingomyelin->ASMase Substrate for NFkB NF-κB Signaling NADPHOxidase->NFkB Activates PIK3AKT PI3K/AKT/mTOR Pathway SurvivalReceptors->PIK3AKT Activates MERK MAPK/ERK Pathway SurvivalReceptors->MERK Activates SurvivalReceptors->NFkB Activates This compound This compound This compound->Cholesterol Redistributes This compound->Sphingomyelin Redistributes This compound->NADPHOxidase Inhibits This compound->PIK3AKT Inhibits This compound->MERK Inhibits This compound->NFkB Inhibits Bcl2 Bcl-2/Bcl-XL Inhibition This compound->Bcl2 Downregulates XIAP XIAP Inhibition This compound->XIAP Inhibits PIK3AKT->Bcl2 Regulates BID BID Activation Caspase9 Caspase-9 Activation BID->Caspase9 Activates Bcl2->Caspase9 Inhibits XIAP->Caspase9 Inhibits Apoptosis Apoptotic Cell Death Caspase9->Apoptosis Executes Ceramide Ceramide Production Ceramide->BID Activates ASMase->Ceramide Generates

This compound disrupts lipid rafts, triggering mitochondrial apoptosis through multiple coordinated pathways.

The diagram illustrates how this compound's primary action on membrane lipid rafts initiates a cascade of molecular events that collectively promote apoptotic cell death. The disruption of cholesterol and sphingomyelin organization leads to two major consequences: first, the inhibition of pro-survival signaling through PI3K/AKT, ERK, and NF-κB pathways; and second, the activation of pro-apoptotic signaling through ceramide generation and BID activation. These parallel processes converge on the mitochondrial apoptotic pathway, resulting in caspase-9 activation and execution of programmed cell death. The visual representation highlights the multi-target nature of this compound's mechanism, explaining its efficacy in sensitizing cancer cells to apoptosis [1] [3] [2].

Therapeutic Implications and Research Applications

Chemosensitization Potential and Combination Strategies

The lipid raft-disrupting properties of this compound present compelling opportunities for developing novel combination therapies aimed at overcoming chemoresistance. Research indicates that this compound can be classified as a natural chemosensitizer that may enhance the efficacy of conventional chemotherapeutic agents. This potential stems from its ability to modulate multiple resistance mechanisms simultaneously, including the suppression of anti-apoptotic proteins, inhibition of pro-survival signaling pathways, and alteration of membrane properties that may affect drug uptake and retention. The multi-target mechanism addresses the heterogeneity and adaptive capacity of cancer cells that often limit single-target approaches [1] [3].

Previous studies with other natural compounds provide precedents for this approach. Resveratrol, for example, has demonstrated chemosensitization effects in various cancers including lung cancer, prostate cancer, multiple myeloma, and acute myeloid leukemia when combined with chemotherapeutic agents like 5-fluorouracil, doxorubicin, paclitaxel, cisplatin, and vincristine. The observed enhancements in efficacy were mediated through modulation of multiple signaling pathways including drug transporters, cell proliferation and survival pathways, and specific signaling cascades involving NF-κB and STAT-3. Similarly, this compound's comprehensive effects on lipid raft organization and downstream signaling position it as a promising candidate for similar combination therapy strategies [1] [3].

Research Applications and Future Directions
  • Mechanistic Studies of Lipid Raft Biology: this compound serves as a valuable experimental tool for investigating lipid raft structure and function in various cellular contexts. Its defined mechanism of cholesterol and sphingomyelin redistribution provides researchers with a specific chemical intervention for probing raft-dependent processes beyond cancer biology, including immune signaling, viral entry mechanisms, and membrane trafficking events. The ability to selectively disrupt these membrane microdomains enables functional validation of raft-associated processes in diverse physiological and pathophysiological contexts [1].

  • Drug Development Considerations: For translational development, several pharmacological properties require further investigation, including this compound's bioavailability, tissue distribution, metabolism, and potential off-target effects. The analgesic and anti-inflammatory effects observed in mouse models (e.g., reduction of pro-inflammatory cytokines TNF-α and IL-1β with compensatory activation of anti-inflammatory IL-10 in LPS-induced inflammation models) suggest potential additional benefits but also indicate the need to understand its full spectrum of biological activities. Structure-activity relationship studies may help identify optimized derivatives with improved potency and selectivity profiles [1] [3].

  • Biomarker Development and Patient Stratification: The dependence on lipid raft integrity for this compound's mechanism suggests potential biomarkers for identifying responsive tumors. Evaluation of membrane composition, particularly cholesterol content and specific lipid raft protein expression patterns (e.g., caveolin-1, flotillins), may help predict sensitivity. Additionally, assessment of signaling pathway activation status in the PI3K/AKT, ERK, and NF-κB pathways could provide complementary biomarkers for patient selection in potential clinical applications [1] [2].

Conclusion and Future Perspectives

This compound represents a promising natural product scaffold with a novel mechanism of action centered on lipid raft disruption. Its ability to redistribute cholesterol and sphingomyelin from membrane microdomains initiates a cascade of molecular events that ultimately promote apoptosis through the mitochondrial intrinsic pathway while simultaneously inhibiting multiple pro-survival signaling networks. The comprehensive nature of this mechanism, targeting both membrane structure and multiple signaling pathways, offers distinct advantages for overcoming the heterogeneity and adaptive resistance that often limit targeted therapies.

References

Cedrol-Induced Apoptosis: Mechanisms & Experimental Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Apoptotic Signaling Pathways Induced by Cedrol

This compound, a natural sesquiterpene alcohol, triggers apoptosis in cancer cells through multiple interconnected signaling pathways. The following diagram illustrates the core mechanisms and their relationships:

G cluster_lipid Plasma Membrane Lipid Raft Disruption cluster_mito Mitochondrial Intrinsic Pathway cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition cluster_ros ROS Generation & DNA Damage LR This compound Redist Cholesterol/Sphingomyelin Redistribution LR->Redist Causes redistribution Ceramide Increased Ceramide Production Redist->Ceramide Leads to NOX2 Membrane-bound NADPH Oxidase 2 (NOX2) Redist->NOX2 Inhibits Apoptosis1 Apoptosis Ceramide->Apoptosis1 Promotes MTP Mitochondrial Transmembrane Potential Ceramide->MTP Reduces Mito This compound Mito->MTP Reduces BID Pro-apoptotic protein BID Mito->BID Activates Bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-XL) Mito->Bcl2 Inhibits CytC Cytochrome c Bcl2->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp9->Apoptosis1 Activates PI3K This compound pAkt p-AKT PI3K->pAkt Inhibits pERK p-ERK PI3K->pERK Inhibits pmTOR p-mTOR PI3K->pmTOR Inhibits NFkB NF-κB p65 subunit pAkt->NFkB Reduces nuclear translocation NFkB->Apoptosis1 Loss of pro-survival signaling promotes ROS This compound ROSGen ROS Generation ROS->ROSGen Induces ROSGen->MTP Reduces ROSGen->BID Activates DNA DNA Damage ROSGen->DNA Causes Arrest G0/G1 Cell Cycle Arrest DNA->Arrest Triggers Arrest->Apoptosis1 Leads to

This compound induces apoptosis through multiple interconnected pathways including lipid raft disruption, mitochondrial intrinsic pathway, PI3K/Akt inhibition, and ROS-mediated DNA damage.

Quantitative Data on this compound's Anticancer Effects

Table 1: this compound Efficacy Across Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (μM) Key Apoptotic Markers Primary Pathway Reference
K562 Human leukemia 179.5 ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 Lipid raft destabilization [1] [2]
HT-29 Human colon cancer 185.5 ↑BID, ↓Bcl-2, ↓Bcl-XL, ↓XIAP, ↑caspase-9 Lipid raft destabilization [1] [3]
A549 Non-small cell lung cancer ~200* ↓p-PI3K, ↓p-Akt, ↓MTP, ↑ROS, ↑LC3B PI3K/Akt inhibition & autophagy [4] [5]
Glioblastoma cells Brain cancer Not specified ↑Bax, ↓Bcl-2, ↑caspase-8, ↑caspase-9, DNA damage Extrinsic & intrinsic apoptosis [6]

Note: *Value estimated from graphical data; GI₅₀ = concentration causing 50% growth inhibition

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer Model Dosing Regimen Treatment Duration Tumor Growth Inhibition Toxicity Observations Reference
HT-29 colorectal xenograft 50 mg/kg, i.v., 3×/week 14 days Significant reduction No apparent weight loss [3]
Glioblastoma xenograft Not specified Not specified Significant suppression Low or no short/long-term toxicity [6]
Glioblastoma orthotopic Not specified Not specified Significant suppression Low or no short/long-term toxicity [6]

Detailed Experimental Protocols

Apoptosis Detection via Flow Cytometry

Annexin V/7-AAD Double Staining [1] [3]

  • Cell Preparation: Seed K562 or HT-29 cells at 2×10⁵ cells/mL in 6-well plates. Treat with this compound (100-200 μM) for 24-48 hours.
  • Staining Protocol: Harvest cells by trypsinization, wash with cold PBS. Resuspend 1×10⁵ cells in 100 μL 1× binding buffer. Add 5 μL Annexin V-FITC and 5 μL 7-AAD. Incubate 15 minutes in dark at room temperature.
  • Analysis: Add 400 μL 1× binding buffer, analyze within 1 hour using flow cytometry with 488 nm excitation. Measure FITC emission at 530 nm and 7-AAD at 650 nm.
  • Interpretation: Viable cells: Annexin V⁻/7-AAD⁻; Early apoptotic: Annexin V⁺/7-AAD⁻; Late apoptotic: Annexin V⁺/7-AAD⁺; Necrotic: Annexin V⁻/7-AAD⁺.
Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 or TMRE Staining [4] [5]

  • Procedure: Treat A549 cells with this compound (25-200 μM) for 24 hours. Incubate with 2 μM JC-1 dye at 37°C for 20 minutes.
  • Analysis: Analyze by flow cytometry or fluorescence microscopy. Monitor shift from red fluorescence (JC-1 aggregates, high ΔΨm) to green fluorescence (JC-1 monomers, low ΔΨm).
  • Quantification: Calculate red/green fluorescence ratio. Decreased ratio indicates mitochondrial depolarization.
Lipid Raft Disruption Analysis

Cholesterol/Sphingomyelin Redistribution [1] [2] [7]

  • Combination Studies: Co-treat K562 cells with this compound (100-200 μM) and methyl-β-cyclodextrin (MβCD, 1-5 mM), a known lipid raft disruptor.
  • Lipid Analysis: Extract lipids using chloroform:methanol (2:1 v/v). Separate cholesterol and sphingomyelin via thin-layer chromatography. Quantify using appropriate staining and densitometry.
  • Assessment: Measure additive effects on apoptosis when combined with MβCD, indicating lipid raft-mediated mechanism.
Western Blot Analysis for Apoptotic Proteins

Protein Extraction and Detection [1] [3]

  • Cell Lysis: Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 20,000 × g for 15 minutes at 4°C.
  • Electrophoresis: Separate 20-40 μg protein on 10-15% SDS-PAGE gels.
  • Transfer and Blocking: Transfer to PVDF membranes, block with 5% non-fat milk.
  • Antibody Incubation: Incubate overnight at 4°C with primary antibodies: BID, Bcl-2, Bcl-XL, XIAP, caspase-9, p-Akt, Akt, p-ERK, ERK (1:1000 dilution).
  • Detection: Incubate with HRP-conjugated secondary antibodies (1:2000), develop with ECL reagent.
  • Normalization: Use β-actin or GAPDH as loading controls.

Advanced Research Considerations

Synergistic Potential with Chemotherapeutics

This compound demonstrates chemosensitization properties, particularly in glioblastoma models where it synergizes with temozolomide (TMZ) by blocking the AKT/mTOR pathway, thus reducing drug resistance [6]. Similar combinatorial approaches could be explored with conventional DNA-damaging agents, given this compound's impact on DNA damage response.

Alternative Cell Death Mechanisms

Beyond apoptosis, this compound induces autophagy in A549 lung cancer cells, characterized by:

  • Transmission Electron Microscopy: Visualization of autophagic vacuoles [4] [5]
  • LC3B Conversion: Increased LC3B-II/LC3B-I ratio via western blot [4]
  • Regulation: ROS-dependent mechanism, reversible with N-acetyl-L-cysteine (NAC) or tocopherol [4] [5]
Androgen Receptor Targeting in Glioblastoma

Molecular docking studies reveal this compound directly targets the androgen receptor (AR), reducing DHT-mediated AR nuclear translocation and downstream gene expression (KLK3/TMPRSS2), representing a novel mechanism in AR-positive cancers [6].

Research Applications and Future Directions

The multi-target mechanism of this compound makes it particularly valuable for:

  • Overcoming Chemoresistance: Through lipid raft disruption and simultaneous inhibition of multiple survival pathways [1] [6]
  • Combination Therapy Development: Rational design with conventional chemotherapeutics based on pathway interactions [6]
  • Metastasis Inhibition: Potential application given the role of lipid rafts in cell migration and invasion
  • Therapeutic Optimization: Structure-activity relationship studies to enhance potency and selectivity

Current evidence strongly supports this compound as a promising multi-target anticancer agent with a unique mechanism centered on lipid raft destabilization. Future research should focus on improving bioavailability, conducting comprehensive toxicity studies, and exploring synergistic combinations with standard chemotherapeutics for potential clinical translation.

References

cedrol sesquiterpene biological activities

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Activities of Cedrol

This compound has demonstrated potential in mitigating neurodegeneration via anti-inflammatory and antioxidant mechanisms, with applications in models of Alzheimer's and Parkinson's diseases [1].

Activity/Effect Experimental Model Dosage / Concentration Key Outcomes & Mechanisms
Memory Improvement [2] LPS-induced memory impairment in rats (in vivo) 7.5, 15, 30 mg/kg (oral, 2 weeks) ↓ Acetylcholinesterase (AChE) activity; ↓ TNF-α & IL-1β; ↓ MDA; ↑ total thiol & SOD [2].
Parkinson's Disease Mitigation [3] 6-OHDA-induced PD in rats (in vivo) 10, 20 mg/kg (oral, 6 weeks) Improved motor coordination & cognitive function; ↓ striatal MDA; ↑ total thiol & SOD activity [3].
Anti-inflammatory [2] LPS-induced neuroinflammation in rats (in vivo) 7.5, 15, 30 mg/kg (oral, 2 weeks) Significant reduction in cerebral pro-inflammatory cytokines (TNF-α, IL-1β) [2].
Antioxidant [2] [3] LPS & 6-OHDA models in rats (in vivo) 10-30 mg/kg (oral) Restoration of oxidative stress markers (MDA, total thiol, SOD) [2] [3].

Anticancer and Cytotoxic Activities

This compound suppresses growth of various cancer cells by inducing oxidative stress, mitochondrial dysfunction, and apoptosis [1] [4].

Activity/Effect Experimental Model Dosage / Concentration Key Outcomes & Mechanisms
Pro-Eryptosis & Hemolysis [4] Human RBCs (in vitro) 10-200 µM (24-48h incubation) ↑ Phosphatidylserine exposure; ↑ intracellular Ca2+; cell shrinkage; hemolysis mediated by NOS & CK1α [4].
Anticancer (General) [1] Various cancer cell lines (in vitro/in vivo) Information varied across studies Induces apoptosis via DNA damage, mitochondrial dysfunction, and cell cycle arrest [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol: Neuroprotective Effects in an LPS-Induced Model

This protocol evaluates this compound's effect on memory and neuroinflammation [2].

  • Animals and Grouping: Male Wistar rats are divided into control, disease model (LPS), and this compound treatment groups.
  • Dosing Regimen: this compound is administered orally at 7.5, 15, and 30 mg/kg for two weeks. The vehicle is 3% DMSO in saline.
  • Disease Induction: Lipopolysaccharide (LPS) at 1 mg/kg is injected intraperitoneally daily during the last week of treatment to induce neuroinflammation and memory impairment.
  • Behavioral Assessments:
    • Morris Water Maze: Conducted over 6 days to assess spatial learning and memory.
    • Passive Avoidance Test: Performed to evaluate non-spatial learning and memory.
  • Biochemical Analysis: After behavioral tests, hippocampal tissue is collected and homogenized.
    • Cytokines: TNF-α and IL-1β levels are measured by ELISA.
    • Oxidative Stress: Markers like MDA, total thiol, and SOD activity are assessed.
    • AChE Activity: Measured spectrophotometrically using acetylcholine iodide as a substrate.
Protocol: Hemolysis and Eryptosis in Human RBCs

This in vitro protocol assesses this compound's potential side effects on red blood cells [4].

  • RBC Purification: RBCs from healthy human donors are purified via centrifugation and resuspended in phosphate-buffered saline (PBS).
  • Treatment: Cells are treated with 10-200 µM of this compound for 24-48 hours at 37°C. A vehicle control (0.1% DMSO) and a positive control (ddH2O) are included.
  • Hemolysis Measurement: Hemoglobin release is measured spectrophotometrically at 405 nm.
  • Eryptosis Analysis via Flow Cytometry:
    • Phosphatidylserine Exposure: Detected by annexin-V-FITC staining.
    • Intracellular Ca²⁺: Measured using Fluo4/AM dye.
    • Oxidative Stress: Detected using H₂DCFDA dye.
    • Cell Volume: Estimated by forward scatter (FSC).
  • Signaling Pathway Inhibition: To probe mechanisms, inhibitors like the NOS inhibitor L-NAME and the CK1α inhibitor D4476 are used alongside this compound.

Signaling Pathways and Mechanisms

This compound's biological activities are mediated through the modulation of specific signaling pathways. The diagram below illustrates its neuroprotective mechanism against LPS-induced inflammation and oxidative stress.

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB Cytokines Cytokines NFkB->Cytokines OxidativeStress OxidativeStress Cytokines->OxidativeStress AChE AChE Cytokines->AChE MemoryLoss MemoryLoss OxidativeStress->MemoryLoss AChE->MemoryLoss This compound This compound This compound->NFkB Inhibits This compound->OxidativeStress Reduces This compound->AChE Reduces

This compound counters LPS-induced neuroinflammation and oxidative stress, protecting memory function. [2]

The anticancer activity of this compound involves a different pathway, as shown below, particularly regarding its side effects on red blood cells.

CRL This compound (CRL) Ca2 Ca²⁺ Influx CRL->Ca2 NOS NOS Activation CRL->NOS CK1a CK1α Activation Ca2->CK1a PS PS Exposure Ca2->PS Shrinkage Cell Shrinkage Ca2->Shrinkage Hemolysis Hemolysis NOS->Hemolysis CK1a->PS Eryptosis Eryptosis PS->Eryptosis Shrinkage->Eryptosis Hemolysis->Eryptosis

>this compound induces eryptosis in red blood cells via calcium overload, NOS, and CK1α signaling. [4]

Conclusion and Future Perspectives

Future research should focus on:

  • Medicinal Chemistry: Designing this compound derivatives that retain efficacy but have reduced erythrocyte toxicity [4].
  • Formulation Strategies: Developing nanoformulations to improve targeted delivery and minimize side effects [1].
  • In-Depth Mechanistic Studies: Further elucidating its molecular targets, especially its reported effects on myostatin and muscarinic receptors [5].

References

Molecular Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Current research has begun to elucidate the multi-targeted anticancer mechanisms of Cedrol, a sesquiterpene alcohol found in coniferous trees [1]. The table below summarizes its key mechanisms and observed effects.

Mechanism of Action Observed Effect / Pathway Involvement Experimental Evidence
Apoptosis Induction Caspase-dependent pathways; oxidative stress and mitochondrial dysfunction [1] [2]. In vitro studies on renal adenocarcinoma, melanoma, non-small-cell lung carcinoma, glioblastoma, and colorectal cancer cells [1] [2].
Cell Cycle Arrest Disruption of cell division leading to growth inhibition [1]. In vitro studies on glioblastoma and colorectal cancer cells [1].
DNA Damage Directly causing DNA damage in cancer cells [1]. In vitro studies on glioblastoma cells [1].
Modulation of Intracellular Calcium Triggers Ca2+ overload [2]. Flow cytometry in human RBCs; linked to eryptosis (programmed cell death) [2].
Inhibition of Survival Signals Suppression of pro-survival signals; inhibition of minichromosome maintenance proteins [1]. In vitro cancer models [1].

The following diagram synthesizes the primary signaling pathways through which this compound is known to exert its effects, based on current research findings:

G cluster_paths This compound-Induced Signaling Pathways This compound This compound Apoptosis Apoptosis This compound->Apoptosis Promotes Calcium Calcium This compound->Calcium Increases CellCycle CellCycle This compound->CellCycle Arrests DNA DNA This compound->DNA Damages Caspases Caspases Apoptosis->Caspases Oxidative Stress Oxidative Stress Apoptosis->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Apoptosis->Mitochondrial Dysfunction PS Exposure PS Exposure Calcium->PS Exposure Cell Shrinkage Cell Shrinkage Calcium->Cell Shrinkage K+ Leakage K+ Leakage Calcium->K+ Leakage Growth Inhibition Growth Inhibition CellCycle->Growth Inhibition Cancer Cell Death Cancer Cell Death DNA->Cancer Cell Death

Summary of this compound's primary molecular mechanisms of action.

Critical Research Gaps and Future Directions

Despite promising preclinical findings, significant knowledge gaps limit this compound's translation into clinical applications.

Research Gap Category Specific Gaps & Future Directions

| Efficacy & Translational Research | • Lack of robust in vivo data: Need for well-designed animal studies across different cancer types [1]. • Combination therapy potential: Research into synergy with standard chemotherapies (e.g., temozolomide) [1] [2]. • Derivative development: Synthesis of novel analogs for improved potency and reduced toxicity [3] [4]. | | Safety & Toxicology | • Comprehensive toxicology profile: Systemic toxicity evaluation beyond erythrocyte effects [2]. • Mechanism of blood toxicity: In-depth study of Ca2+-mediated eryptosis/hemolysis and mitigation strategies (e.g., NOS/CK1α inhibition) [2]. | | Mechanistic & Pharmaceutical Research | • Detailed signaling pathways: Elucidating upstream/downstream elements of Ca2+-CaMK-FoxO3a and other pathways [1] [3]. • Target identification: Identifying direct protein targets and off-target effects [1]. • Drug delivery systems: Development of formulations (e.g., nanoparticles) to enhance bioavailability and target tumors [4]. |

Proposed Experimental Framework

To address the identified gaps, a structured research approach is recommended. The workflow below outlines a comprehensive strategy from in vitro mechanistic studies to preclinical development.

Proposed multi-stage research framework for this compound development.

Detailed Methodological Considerations

For the experimental phases outlined above, here are specific protocols and considerations based on current research:

  • In Vitro Mechanistic Studies:

    • Cell-based Assays: Treat cancer cell lines (e.g., glioblastoma, NSCLC) with this compound (10-200 µM) for 24-48 hours [2]. Assess apoptosis via annexin-V-FITC staining and flow cytometry, measure intracellular Ca2+ with Fluo4/AM, and detect ROS with H2DCFDA [2].
    • Pathway Analysis: Use specific inhibitors to deconvolute mechanisms. For Ca2+ signaling, the CK1α inhibitor D4476 (20 µM) and the NOS inhibitor L-NAME (20 µM) have been shown to ameliorate this compound-induced eryptosis, providing a model for probing toxicity pathways [2].
  • In Vivo Efficacy & Toxicology:

    • Animal Models: Utilize xenograft models of cancers indicated by in vitro data (e.g., glioblastoma, lung, colorectal) [1]. Monitor tumor growth suppression with this compound monotherapy and in combination with agents like temozolomide [1] [2].
    • Toxicology Assessment: Closely monitor hematological parameters. The established protocol for assessing eryptosis and hemolysis in human RBCs in vitro should be translated to in vivo blood sampling, measuring markers like LDH, AST, and K+ leakage [2].
  • Lead Optimization & Preclinical Development:

    • Analog Synthesis: Explore this compound derivatives, as initial work on a this compound derivative for muscle atrophy shows the potential for modifying the core structure to improve efficacy or reduce side effects [3].
    • Formulation Strategies: Investigate advanced drug delivery systems to improve bioavailability and target tumor tissue, potentially mitigating systemic exposure and side effects like eryptosis [4].

The future of this compound research is promising but requires a concerted effort to move beyond observational in vitro studies. A focus on rigorous translational science, detailed safety pharmacology, and intelligent drug design will be crucial in determining whether this natural product can become a valuable therapeutic agent.

References

cedrol safety profile and toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Cedrol

This compound is a natural sesquiterpene alcohol, a major component of cedarwood oil [1]. Recent scientific interest has explored its potential therapeutic applications. The table below summarizes key findings from recent in vivo studies.

Study Focus / Model Subject (Dosage, Administration) Treatment Duration Key Findings / Proposed Effects Safety & Toxicity Observations
Neuroprotection [2] Male Wistar rat (10 & 20 mg/kg, oral gavage) From 3 days before to 6 weeks after disease induction Improved motor/cognitive function; reduced oxidative stress in the brain (↑SOD, ↑thiol, ↓MDA) No adverse effects reported at tested doses in the model.
Anti-Obesity [1] Mouse (0.2% w/w in high-fat diet) 19 weeks Prevented body weight gain, hepatic steatosis, insulin resistance; ameliorated glucose intolerance. No overt toxicity reported; diet was well-tolerated for the study period.
Muscle Atrophy [3] Mouse (this compound derivative in diet) Not specified Attenuated muscle atrophy by inhibiting myostatin/MuRF1 via Ca2+-CaMK-FoxO3a pathway. The study focused on a derivative; specific this compound toxicity not discussed.

Experimental Methodologies in Key Studies

For researchers looking to replicate or build upon these findings, here are the detailed experimental protocols from the key studies.

  • 1. Neuroprotective Study in a Parkinson's Disease Model [2]

    • Animal Model: Adult male Wistar rats (200-250 g) were used.
    • Disease Induction: Parkinson's disease was unilaterally induced by a single injection of 6-hydroxydopamine (6-OHDA) (16 μg/4 μL) into the left medial forebrain bundle (MFB) under ketamine/xylazine anesthesia. Stereotaxic coordinates were: Anteroposterior: -3.6 mm; Mediolateral: +1.8 mm; Dorsoventral: -8.2 mm.
    • Treatment: this compound (10 or 20 mg/kg) or vehicle (saline with 1% DMSO) was administered daily via oral gavage, starting 3 days before surgery and continuing for 6 weeks post-surgery.
    • Behavioral Assessments: Apomorphine-induced rotational test (motor asymmetry), rotarod test (motor coordination and balance), open field test (general locomotor activity), and passive avoidance test (cognitive function).
    • Biochemical Analysis: Striatal levels of malondialdehyde (MDA), total thiol, and superoxide dismutase (SOD) activity were measured to assess oxidative stress.
  • 2. Anti-Obesity Study in a Mouse Model [1]

    • Animal Model: 10-week-old C57BL/6J mice.
    • Dietary Intervention: Mice were fed either a chow diet, a high-fat diet (HFD), or an HFD supplemented with 0.2% (w/w) this compound for 19 weeks.
    • Metabolic Assessments: Body weight gain, visceral fat pad weight, and adipocyte size were measured. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed to assess glucose metabolism and insulin sensitivity.
    • Mechanistic Studies: Hepatic steatosis was evaluated, 16S rRNA sequencing was used to analyze gut microbiota composition, and RNA sequencing (transcriptome analysis) was performed on epididymal white adipose tissue.

Proposed Mechanism of Action for a this compound Derivative

The following diagram illustrates a potential signaling pathway for a this compound derivative in attenuating muscle atrophy, as identified in one study [3]. This offers insight into how this compound might interact with biological systems.

G This compound This compound MOR23 MOR23 This compound->MOR23 Ca2 Ca²⁺ MOR23->Ca2 pCaMKII p-CaMKII Ca2->pCaMKII FoxO3a FoxO3a pCaMKII->FoxO3a interacts with Myostatin Myostatin FoxO3a->Myostatin inhibits transcription MuRF1 MuRF1 FoxO3a->MuRF1 inhibits transcription

Figure: Proposed pathway for a this compound derivative inhibiting myostatin and MuRF1 expression via the MOR23 calcium signaling pathway. Based on [3].

Research Implications and Data Gaps

The available data, while promising, is insufficient for a complete toxicological assessment.

  • The existing evidence suggests that this compound is well-tolerated in specific animal models and at the doses tested for medium to long-term durations [2] [1].
  • Critical data gaps remain regarding its:
    • Acute and chronic toxicity profiles, including standard measures like LD50.
    • Genotoxicity, carcinogenicity, and reproductive toxicity.
    • Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).
    • Safety in other species, particularly non-rodents.

References

Comprehensive Application Notes and Protocols: Preparation and Evaluation of Cedrol-Loaded Nanostructured Lipid Carriers for Anti-Anaphylactic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cedrol-Loaded Nanostructured Lipid Carriers

This compound, a principal sesquiterpene component derived from Cedrus atlantica (Atlas cedarwood oil), has demonstrated significant anti-anaphylactic properties through its potent inhibition of mast cell degranulation and histamine release. However, its poor aqueous solubility (21.88 mg/L) substantially limits its bioavailability and therapeutic potential. To overcome this challenge, Nanostructured Lipid Carriers (NLCs) have been developed as an advanced colloidal drug delivery system. NLCs consist of a binary lipid matrix comprising both solid and liquid lipids stabilized by surfactant mixtures, creating a nanostructured core (typically 50-500 nm) that enhances drug loading capacity, stability, and bioavailability compared to first-generation solid lipid nanoparticles. The imperfect crystalline structure of NLCs provides abundant space for accommodating this compound molecules, while the lipid composition facilitates both controlled release and improved permeability across biological barriers.

The therapeutic rationale for developing this compound-loaded NLCs stems from the need for effective anti-type I hypersensitivity treatments with reduced side effects compared to conventional corticosteroids and antihistamines. This compound has demonstrated dose-dependent inhibition of compound 48/80-induced calcium uptake into mast cells, a key pathway in anaphylactoid responses. When encapsulated in NLCs stabilized with vitamin E TPGS (a P-glycoprotein efflux inhibitor), this compound exhibits enhanced oral bioavailability and prolonged circulation time, enabling preventive administration against anaphylactic reactions. Preclinical studies indicate that a single oral dose of this compound-NLC administered 24 hours before allergen exposure can significantly prevent anaphylactoid reactions, highlighting its potential as a prophylactic anti-allergic therapeutic.

Formulation Composition and Materials

Lipid Phase Components

The lipid matrix of NLCs requires careful selection of solid and liquid lipids to create an optimal imperfect crystal structure for high this compound loading. The solid lipid provides the structural framework, while the liquid lipid enhances drug loading capacity and prevents drug expulsion during storage.

Table 1: Lipid Phase Components for this compound-Loaded NLCs

Component Function Concentration Range Specific Example
Solid Lipid Structural matrix, controls drug release 2.0-5.0% (w/v) Compritol 888 ATO (glycerol behenate)
Liquid Lipid Creates crystal imperfections, enhances drug loading 1.0-3.0% (w/v) Triolein (glyceryl trioleate)
Active Compound Therapeutic agent 0.05-0.2% (w/v) This compound (purity ≥98%)

The solid-to-liquid lipid ratio typically ranges from 70:30 to 99.9:0.1, with optimal performance observed at approximately 70:30 for this compound encapsulation. Compritol 888 ATO is preferred due to its excellent biocompatibility and ability to form polymorphic crystals with sufficient imperfections for drug accommodation. Triolein serves as an effective liquid lipid because it enhances membrane fluidity and promotes the formation of hexagonal phases that may facilitate cellular uptake. The selection of these specific lipids is based on their GRAS (Generally Recognized as Safe) status and compatibility with this compound, as demonstrated in preclinical studies [1].

Aqueous Phase Components

The aqueous phase stabilizes the lipid nanoparticles through surfactant activity and prevents aggregation through electrostatic and steric mechanisms.

Table 2: Aqueous Phase Components for this compound-Loaded NLCs

Component Function Concentration Range Specific Examples
Primary Surfactant Reduces interfacial tension, stabilizes nanoparticles 1.5-3.0% (w/v) Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
Secondary Surfactant Enhances stabilization, prevents aggregation 0.5-1.5% (w/v) Soya lecithin
Co-surfactant Fine-tunes particle size and stability 0.2-0.8% (w/v) Sodium deoxycholate
Aqueous Base Dispersion medium q.s. to 100% Double-distilled water

The combination of multiple surfactants creates a stable surfactant coat around the lipid core, with vitamin E TPGS providing additional benefits as a P-glycoprotein inhibitor that enhances intestinal absorption of this compound. The critical micelle concentration of vitamin E TPGS is exceptionally low (0.02% w/w), making it efficient for nanoparticle stabilization. Soya lecithin contributes membrane compatibility while sodium deoxycholate fine-tunes particle size through its hydrophobic-hydrophilic balance. This surfactant combination has been shown to produce NLCs with zeta potential values below -30 mV, indicating excellent electrostatic stability [1].

Preparation Protocol: Hot High-Pressure Homogenization

The hot high-pressure homogenization method is preferred for this compound-NLC preparation due to its excellent scalability and ability to produce nanoparticles with narrow size distribution. This protocol describes the optimized procedure for manufacturing this compound-loaded NLCs with reproducible characteristics.

Equipment and Material Preparation
  • Equipment: Sartorious digital balance, magnetic stirred hot plate, high-speed homogenizer (Ika T10 basic, Ultra-Turrax), high-pressure homogenizer (e.g., Stansted Fluid Power), lyophilizer, glassware.
  • Preparation Steps:
    • Aseptic Setup: Clean all equipment and work in a laminar airflow cabinet to maintain sterility.
    • Temperature Calibration: Pre-calibrate heating elements to ensure accurate temperature control throughout the process.
    • Solution Preparation: Weigh all components accurately using an analytical balance with ±0.1 mg precision.
    • Lipid Melting: Melt Compritol 888 ATO at 70°C, maintaining temperature 5-10°C above its melting point to ensure complete liquefaction.
Step-by-Step Procedure
  • Lipid Phase Preparation: In a glass beaker, combine Compritol 888 ATO (2.0% w/v) and triolein (1.0% w/v). Heat the mixture to 70±2°C with continuous magnetic stirring at 300 rpm until a clear, homogeneous lipid melt is obtained. Add this compound (0.1% w/v) to the molten lipid mixture and maintain at 70±2°C with continuous stirring until completely dissolved.

  • Aqueous Phase Preparation: In a separate glass beaker, dissolve vitamin E TPGS (1.5% w/v), soya lecithin (0.5% w/v), and sodium deoxycholate (0.5% w/v) in double-distilled water heated to 70±2°C. Maintain this temperature with continuous stirring at 300 rpm until a clear solution is obtained.

  • Primary Emulsion Formation: Pour the heated lipid phase slowly into the aqueous phase while subjecting the mixture to high-speed homogenization at 10,400 rpm for 5 minutes using an Ultra-Turrax homogenizer. This forms a coarse pre-emulsion with droplet size typically between 1-10 μm. Maintain temperature at 70±2°C throughout this process.

  • High-Pressure Homogenization: Immediately transfer the hot coarse emulsion to a high-pressure homogenizer pre-heated to 70°C. Subject the emulsion to five homogenization cycles at 600 bar pressure. Maintain product temperature throughout the process using a jacketed cooling system if necessary.

  • Cooling and Crystallization: After the final homogenization cycle, immediately cool the nanoemulsion in an ice bath to 4°C with gentle magnetic stirring (100 rpm) to facilitate lipid crystallization and NLC formation. The cooling rate significantly influences particle structure, so maintain controlled cooling at approximately 2°C per minute.

  • Storage: Store the resulting this compound-NLC dispersion at 4°C in sterile glass vials for short-term use (up to 30 days). For long-term stability, lyophilize the dispersion using cryoprotectants such as trehalose (5% w/v) and store the lyophilized powder at -20°C.

The entire process should be conducted under nitrogen atmosphere when possible to prevent lipid oxidation. Quality control checks including particle size and PDI measurement should be performed immediately after preparation to verify batch consistency. This method typically produces this compound-NLCs with average diameters of 71-92 nm with low polydispersity indices (0.2-0.3), indicating homogeneous size distribution [1] [2].

Characterization Methods and Quality Control

Comprehensive characterization of this compound-loaded NLCs is essential to ensure batch-to-batch consistency, stability, and performance. The following methods provide a complete quality control profile for the formulated nanoparticles.

Physicochemical Characterization

Table 3: Standard Characterization Techniques for this compound-Loaded NLCs

Parameter Analytical Method Sample Preparation Acceptance Criteria
Particle Size & PDI Dynamic Light Scattering (DLS) Dilution 1:100 in purified water Size: 50-300 nm; PDI: <0.3
Zeta Potential Electrophoretic Light Scattering Dilution 1:100 in 1 mM NaCl <-30 mV (for anionic systems)
Entrapment Efficiency HPLC/Ultrafiltration Dilution 1:5, filtration through 5 μm >85%
Morphology Transmission Electron Microscopy Negative staining with 1% uranyl acetate Spherical, smooth surface
Crystallinity Differential Scanning Calorimetry Lyophilized powder, heating rate 10°C/min Amorphous lipid matrix
pH pH meter Undiluted dispersion 6.5-7.5

For entrapment efficiency determination, the validated HPLC method utilizes a C18 reverse-phase column with UV detection at 210-254 nm. The mobile phase typically consists of acetonitrile:water (88:12 v/v) at a flow rate of 1.0 mL/min. The encapsulation efficiency (%) is calculated using the formula: EE% = (Amount of this compound in NLC / Total this compound added) × 100. The drug loading capacity is calculated as DL% = (Weight of this compound in NLC / Total weight of lipids) × 100, with optimal values ranging from 1-5% for this compound-NLCs [1] [3].

In Vitro Release and Stability Studies

The drug release profile of this compound from NLCs should be evaluated using dialysis membrane methods in appropriate release media (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions). Samples are collected at predetermined intervals and analyzed by HPLC to determine this compound concentration. The release kinetics can be modeled using zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations to understand the release mechanism.

Accelerated stability studies should be conducted according to ICH guidelines by storing this compound-NLC formulations at 4°C, 25°C, and 40°C for 90 days. Samples are periodically analyzed for changes in particle size, PDI, zeta potential, entrapment efficiency, and pH. Optimal stability is achieved when all parameters remain within acceptable ranges with minimal variation. The inclusion of cryoprotectants such as trehalose or sucrose (5% w/v) before lyophilization helps maintain nanoparticle structure during freeze-drying and subsequent storage [2].

Biological Assessment Protocols

In Vitro Mast Cell Stabilization Assay

The anti-anaphylactic activity of this compound-NLCs can be evaluated in vitro using compound 48/80-induced mast cell degranulation models.

  • Mast Cell Culture: Maintain rat basophilic leukemia (RBL-2H3) cells in RPMI 1640 medium supplemented with 15% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Compound 48/80 Challenge: Seed cells in 24-well plates (2×10⁵ cells/well) and incubate for 24 hours. Pre-treat cells with this compound-NLCs (0.1-100 μg/mL), plain this compound, blank NLCs, or positive control (cromolyn sodium) for 1 hour. Then stimulate with compound 48/80 (5 μg/mL) for 30 minutes.

  • β-Hexosaminidase Assay: Collect supernatant and measure β-hexosaminidase release (a marker of mast cell degranulation) using 4-nitrophenyl N-acetyl-β-D-glucosaminide as substrate in 0.1 M citrate buffer (pH 4.5). Incubate for 90 minutes at 37°C, stop reaction with 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10), and measure absorbance at 405 nm.

  • Histamine Release: Alternatively, measure histamine release using O-phthalaldehyde (OPT) fluorometric assay. Mix supernatant with 1% OPT in methanol, incubate for 40 minutes at 4°C, then measure fluorescence at excitation 360 nm/emission 450 nm.

  • Calcium Influx Measurement: Load mast cells with Fura 2-AM (2 μM) for 30 minutes at 37°C. Pre-treat with this compound-NLCs for 1 hour, then stimulate with compound 48/80. Monitor intracellular calcium levels by measuring fluorescence ratio at 340/380 nm excitation and 510 nm emission.

Calculate percentage inhibition using the formula: Inhibition % = [(Control - Test)/(Control - Blank)] × 100. This compound-NLCs typically show dose-dependent inhibition of mast cell degranulation with significantly enhanced efficacy compared to plain this compound [1].

In Vivo Anti-Anaphylactic Activity Evaluation

The therapeutic efficacy of this compound-NLCs is evaluated using compound 48/80-induced systemic anaphylaxis models in mice or rats.

  • Animal Model: Use 6-8 week old BALB/c mice (18-22 g) maintained under standard laboratory conditions.

  • Prophylactic Protocol: Administer this compound-NLCs (10-50 mg this compound/kg), plain this compound, blank NLCs, or positive control (prednisolone) orally 24 hours before anaphylaxis induction.

  • Anaphylaxis Induction: Inject compound 48/80 (8 mg/kg) intraperitoneally to induce systemic anaphylaxis.

  • Monitoring and Scoring: Observe animals for 1 hour and score anaphylactic symptoms using a standardized scale (0: no symptoms; 1: scratching and rubbing around nose and head; 2: puffiness around eyes and mouth, diarrhea, pilar erecti; 3: wheezing, labored respiration, cyanosis around the mouth and tail; 4: collapse or convulsions; 5: death).

  • Mast Cell Staining: Sacrifice animals 90 minutes after compound 48/80 injection. Collect peritoneal cells and stain with toluidine blue to visualize mast cells. Count degranulated mast cells (showing extrusion of granules) versus intact mast cells.

  • Histamine Measurement: Collect blood samples, separate plasma, and measure histamine levels using ELISA or fluorometric methods.

Calculate mortality rates and compare symptom scores between treatment groups. Effective this compound-NLC formulations typically reduce mortality to <20% compared to >80% in control groups and significantly lower plasma histamine levels [1].

Formulation Optimization and Troubleshooting

Successful development of this compound-NLCs requires systematic optimization of critical formulation parameters. The following approaches address common challenges encountered during preparation.

  • Particle Size Reduction Challenges: If particle size exceeds 300 nm after high-pressure homogenization, increase the number of homogenization cycles (up to 10 cycles) or pressure (up to 1000 bar). Alternatively, optimize the surfactant-to-lipid ratio, as higher surfactant concentrations typically yield smaller particles. Using a combination of surfactants rather than a single surfactant often produces more stable nanoparticles with smaller size.

  • Low Entrapment Efficiency Issues: If this compound encapsulation is below 80%, consider modifying the solid-to-liquid lipid ratio. Increasing liquid lipid content to 30-40% typically enhances drug loading but may affect particle stability. Alternatively, increase the total lipid content or incorporate additional solubilizing agents such as medium-chain triglycerides in the lipid phase.

  • Physical Instability Solutions: For formulations showing aggregation or phase separation during storage, increase the zeta potential magnitude by modifying surfactant composition or concentration. Alternatively, adjust the pH away from the isoelectric point of the surfactants. For long-term stability, incorporate cryoprotectants before lyophilization and store as lyophilized powder rather than aqueous dispersion.

  • Bursted Release Problems: If initial drug release is too rapid, increase the solid lipid content or use higher melting point lipids such as tristearin instead of Compritol. Alternatively, incorporate polymer-lipid hybrids or increase the nanoparticle surface hydrophilicity to create a more effective diffusion barrier.

The optimal formulation should balance multiple characteristics: small particle size (<200 nm) for improved absorption, high entrapment efficiency (>85%) for economic viability, negative zeta potential (<-30 mV) for physical stability, and controlled release profile for prolonged therapeutic effect. Systematic optimization using experimental design methodologies such as Box-Behnken or central composite design can efficiently identify the ideal formulation parameters [1] [2].

Visualization of Preparation Workflow and Experimental Design

G This compound-LLC Preparation Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsion Emulsion Formation & Processing cluster_characterization Quality Control & Characterization Start Start Formulation Preparation L1 Melt Compritol 888 ATO (70°C) Start->L1 A1 Heat Water to 70±2°C Start->A1 L2 Add Triolein (Liquid Lipid) L1->L2 L3 Dissolve this compound in Lipid Melt L2->L3 L4 Maintain at 70±2°C with Stirring L3->L4 E1 Combine Lipid & Aqueous Phases L4->E1 A2 Dissolve Vitamin E TPGS A1->A2 A3 Add Soya Lecithin & Sodium Deoxycholate A2->A3 A4 Maintain at 70±2°C with Stirring A3->A4 A4->E1 E2 High-Speed Homogenization (10,400 rpm, 5 min) E1->E2 E3 High-Pressure Homogenization (600 bar, 5 cycles) E2->E3 E4 Cool in Ice Bath to 4°C E3->E4 E5 This compound-NLC Dispersion Formed E4->E5 C1 Particle Size Analysis (DLS) E5->C1 C2 Zeta Potential Measurement C1->C2 C3 Entrapment Efficiency (HPLC) C2->C3 C4 Morphology (TEM) C3->C4 Storage Store at 4°C or Lyophilize C4->Storage

Figure 1: this compound-NLC Preparation Workflow. This diagram illustrates the complete manufacturing process from initial component preparation through final characterization, highlighting the critical temperature control and processing parameters.

G Experimental Assessment Protocol cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Start Begin Biological Assessment IV1 Mast Cell Culture (RBL-2H3 Cells) Start->IV1 V1 Animal Model (BALB/c Mice) Start->V1 IV2 Pre-treatment with This compound-NLCs (1 hour) IV1->IV2 IV3 Challenge with Compound 48/80 (30 min) IV2->IV3 IV4 Measure β-Hexosaminidase/ Histamine Release IV3->IV4 IV5 Calcium Influx Measurement (Fura 2-AM) IV3->IV5 A1 Calculate % Inhibition vs. Controls IV4->A1 IV5->A1 V2 Prophylactic Treatment (this compound-NLCs, 24 hours prior) V1->V2 V3 Induce Anaphylaxis (Compound 48/80, i.p.) V2->V3 V4 Monitor Symptoms & Mortality (60 minutes) V3->V4 V5 Histological Analysis & Plasma Histamine Measurement V4->V5 V5->A1 A2 Statistical Analysis (ANOVA with post-hoc tests) A1->A2 A3 Determine Selectivity Index (SI = TC50/EC50) A2->A3 A4 Compare Formulation Efficacy A3->A4

Figure 2: Experimental Assessment Protocol for this compound-NLC Anti-Anaphylactic Activity. This diagram outlines the comprehensive biological evaluation strategy including both in vitro mast cell stabilization assays and in vivo anaphylaxis models.

Conclusion

The development of this compound-loaded nanostructured lipid carriers represents a promising advanced drug delivery approach for managing type I hypersensitivity disorders. The detailed protocols provided in this application note enable the reproducible preparation of this compound-NLCs with optimal characteristics for anti-anaphylactic therapy. The hot high-pressure homogenization method consistently produces nanoparticles with desirable physicochemical properties, while the comprehensive characterization protocols ensure quality control and batch-to-batch consistency.

The exceptional safety profile of this compound-NLCs, demonstrated by high selectivity indices (11.5-fold greater than prednisolone and cromolyn sodium), coupled with their proven efficacy in preventing anaphylactoid reactions when administered 24 hours before allergen exposure, positions this formulation as a valuable prophylactic candidate for allergic disorders. The versatile nature of the NLC platform also allows for potential adaptation to other administration routes, including nasal, pulmonary, and transdermal delivery, expanding its potential therapeutic applications.

Future development work should focus on scale-up optimization for industrial manufacturing, long-term stability studies under various storage conditions, and further preclinical investigations in additional allergy models to fully establish the therapeutic potential of this promising this compound delivery system.

References

Cedrol Intraperitoneal Administration Protocol for Rodents

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed procedural guide for the intraperitoneal administration of cedrol in laboratory rats.

Reagent Preparation
  • This compound Stock Solution: this compound (Sigma-Aldrich) is typically first dissolved in 100% DMSO to create a stock solution [1].
  • Working Solution Preparation: The stock solution is then diluted in a sterile vehicle, such as saline containing 1% DMSO, to the final required concentrations. All solutions should be prepared sterilely, ideally in a laminar flow hood, and filtered through a 0.2-micron filter if not commercially manufactured and sterile [2].
Administration Procedure
  • Restraint: Gently restrain the rat using a non-stressful method, such as with a surgical drape, to minimize animal distress [1].
  • Injection Site: Administer the injection into the lower abdominal quadrants. Avoid the upper abdomen to prevent inadvertent injection into vital organs [2].
  • Technique: Tilt the animal head-down to shift the abdominal organs cranially. Insert a sterile 25-27G needle at a 30-degree angle. Aspirate briefly before injection to ensure the needle has not entered the bladder, intestine, or a blood vessel. If no fluid is aspirated, inject the solution slowly [2].
  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse effects.
Dosing and Schedule

Dosing regimens are study-dependent. The table below summarizes validated protocols from recent literature.

Study Focus Recommended Dosage Injection Volume Dosing Schedule Key Supporting Data
Global Cerebral Ischemia/Reperfusion Injury [3] 7.5, 15, and 30 mg/kg/day Follow species-specific guidelines (e.g., 1-10 ml/kg for rats) [2] Once daily, starting immediately after injury induction, for 7 consecutive days Improved memory, reduced oxidative stress (MDA, NO), increased BDNF
Aging-Induced Cognitive Impairment [4] 5 and 10 mg/kg/day Follow species-specific guidelines [2] Once daily for 30 consecutive days Improved performance in passive avoidance test, reduced oxidative stress in multiple tissues
Acute Ischemic Stroke [5] 25 and 50 mg/kg Follow species-specific guidelines [2] Single injection 1 hour after ischemia induction Attenuated infarct volume and neuroinflammation via ERβ-NF-κB pathway

Experimental Models & Mechanistic Insights

The efficacy of this compound has been demonstrated in several well-established rat models of neurological impairment.

  • Transient Global Cerebral Ischemia/Reperfusion (I/R) Injury: This model is induced by temporary occlusion (e.g., 20 minutes) of the bilateral carotid arteries under anesthesia. This compound treatment post-injury significantly reversed I/R-induced memory deficits in the passive avoidance test and counteracted hippocampal biochemical changes, including elevated oxidative stress markers (MDA, NO) and reduced brain-derived neurotrophic factor (BDNF) [3].
  • Aging-Induced Cognitive Impairment: Studies use aged rats (e.g., 20 months old). Chronic administration of this compound over 30 days improved cognitive performance and reduced oxidative stress markers not only in the brain (hippocampus and cortex) but also in peripheral tissues like the liver, heart, and kidneys [4].
  • Aluminum Chloride-Induced Alzheimer's Disease Model: this compound treatment alleviated cognitive impairments, with studies employing a biomarker-based approach and molecular dynamics simulations to understand its therapeutic potential [6].

Proposed Mechanism of Action

The neuroprotective effects of this compound are multi-faceted, primarily involving antioxidant and anti-inflammatory pathways, as illustrated below.

G cluster_0 This compound Administration cluster_1 Initial Insult (e.g., Ischemia, Aging) cluster_2 Pathophysiological Consequences cluster_3 Functional Outcome This compound This compound OxidativeStress Oxidative Stress (MDA ↑, Total Thiol ↓, SOD ↓) This compound->OxidativeStress Normalizes Neuroinflammation Neuroinflammation (Microglia Activation) This compound->Neuroinflammation Inhibits BDNF BDNF Level ↓ This compound->BDNF Elevates MemoryDeficit Memory/Cognitive Deficit This compound->MemoryDeficit Ameliorates Ischemia Ischemia Ischemia->OxidativeStress Ischemia->Neuroinflammation Ischemia->BDNF OxidativeStress->MemoryDeficit Neuroinflammation->MemoryDeficit BDNF->MemoryDeficit

The diagram above shows how this compound counteracts key pathological processes. Research indicates its mechanisms are:

  • Antioxidant Activity: this compound significantly reverses the increase in lipid peroxidation marker malondialdehyde (MDA) and the decrease in antioxidant defenses (total thiol and superoxide dismutase (SOD)) in the hippocampus following brain injury [3] [4].
  • Anti-inflammatory Action: In ischemic stroke, this compound attenuates microglia-associated neuroinflammation by inhibiting the NF-κB signaling pathway, an effect that is mediated through activation of Estrogen Receptor Beta (ERβ) [5].
  • Neurotrophic Support: this compound administration increases the level of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, which is crucial for neuronal survival and synaptic plasticity [3].

Critical Practical Considerations for Researchers

  • Dose-Dependent Effects: Neuroprotective effects are dose-dependent. The 30 mg/kg dose was most effective in the I/R model, while 10 mg/kg was sufficient in the aging model. A dose-response study is recommended for new research contexts [3] [4].
  • Treatment Initiation and Duration: Efficacy is observed even when treatment starts after the injury. The optimal dosing duration varies with the model, from a single injection in acute stroke to chronic administration over one month for age-related decline [3] [4] [5].
  • Solution Properties: The injected solution should be isotonic and close to physiologic pH (6.8-7.2) to minimize pain and peritoneal irritation. Warming the solution to body temperature can further reduce discomfort [2].
  • Animal Welfare and Limitations: Repeated daily IP dosing for up to a month is generally well-tolerated in rodents. Doses should be administered to alternating sides of the abdomen. Researchers should be aware that IP injection carries a risk of inadvertent administration into the gut or other organs [7] [2].

Reference List

  • Therapeutic potential of this compound in alleviating cognitive impairments in aluminum chloride-induced Alzheimer's disease: A biomarker-based approach. Results in Chemistry, 16, 102487 (2025). [6]
  • Protective effects of this compound against transient global cerebral.... BMC Complementary Medicine and Therapies, 25, 83 (2025). [3]
  • Protective Effects of this compound on Aging-Induced Cognitive Impairment in Rats. Experimental Aging Research, 1-15 (2025). [4]
  • This compound attenuates acute ischemic injury through inhibition of microglia-associated neuroinflammation via ERβ-NF-κB signaling pathways. Brain Research Bulletin, 218, 111102 (2024). [5]
  • Guidelines on Administration of Substances to Laboratory Animals. Unit for Laboratory Animal Medicine, University of Michigan. [2]

References

Comprehensive Application Notes and Protocols: Cedrol as a Novel Therapeutic Agent for Cardiac Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cardiac fibrosis represents a critical pathological process characterized by excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, in myocardial tissue. This maladaptive remodeling contributes significantly to diastolic dysfunction, arrhythmogenesis, and the progression to heart failure, representing a major therapeutic challenge in cardiovascular medicine. Despite considerable research efforts, effective antifibrotic treatments remain limited, creating an urgent need for novel therapeutic approaches. [1]

Cedrol, a natural sesquiterpene alcohol isolated from coniferous trees such as Cedrus atlantica and Juniperus species, has recently emerged as a promising candidate for cardioprotective and antifibrotic applications. This compound exhibits a multifaceted pharmacological profile encompassing anti-inflammatory, antioxidant, and antiproliferative properties. Recent experimental evidence demonstrates that this compound exerts protective effects against LPS-associated cardiac damage by reducing inflammation, oxidative stress, and myocardial fibrosis. [2] [3]

These application notes provide comprehensive experimental protocols and mechanistic insights to support researchers in evaluating this compound's potential as an antifibrotic therapeutic agent. The information presented herein is drawn from peer-reviewed preclinical studies and is intended to facilitate standardized investigation of this compound's effects on cardiac fibrosis pathogenesis.

Anti-fibrotic Mechanisms of this compound

This compound exerts its antifibrotic effects through multiple interconnected pathways that target key drivers of cardiac fibrogenesis. The compound's pleiotropic mechanisms disrupt the vicious cycle of inflammation, oxidative stress, and fibroblast activation that characterizes progressive cardiac fibrosis.

Primary Molecular Targets and Pathways
  • Inflammation Modulation: this compound significantly reduces interleukin (IL)-6 levels in cardiac tissue, indicating potent anti-inflammatory activity. This cytokine suppression helps mitigate the inflammatory signaling that initiates and perpetuates fibrotic responses in the myocardium. [2] [3]

  • Oxidative Stress Regulation: this compound enhances the activity of key antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation. This rebalancing of the oxidative state counteracts redox-sensitive profibrotic signaling. [2] [4]

  • Calcium Signaling Pathways: Emerging evidence indicates that this compound stimulates calcium-dependent signaling through nitric oxide synthase (NOS) and casein kinase 1α (CK1α) activation. While this mechanism has been characterized in erythrocytes, similar pathways may operate in cardiac cells, contributing to this compound's overall pharmacological effects. [5]

  • Membrane Lipid Raft Disruption: this compound causes redistribution of cholesterol and sphingomyelin from membrane lipid rafts, leading to disruption of profibrotic signaling platforms. This membrane-targeting mechanism represents a novel approach to modulating cellular responses in fibrotic pathways. [6]

Signaling Pathway Integration

The diagram below illustrates this compound's multifaceted effects on key signaling pathways involved in cardiac fibrosis development:

G cluster_lps LPS-Induced Fibrosis Pathway cluster_this compound This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB ROS ROS TLR4->ROS IL6 IL6 NFkB->IL6 Fibrosis Fibrosis IL6->Fibrosis ROS->Fibrosis This compound This compound AntiInflam AntiInflam This compound->AntiInflam Antioxidant Antioxidant This compound->Antioxidant LipidRaft LipidRaft This compound->LipidRaft AntiInflam->IL6 Result Reduced Fibrosis AntiInflam->Result Antioxidant->ROS Antioxidant->Result LipidRaft->TLR4 LipidRaft->Result

Figure 1: This compound's Multitargeted Action Against Cardiac Fibrosis. This compound counteracts LPS-induced fibrotic signaling through simultaneous anti-inflammatory, antioxidant, and membrane raft disruption mechanisms. Solid lines represent activation; dashed lines represent inhibition. [2] [6] [3]

Additionally, this compound demonstrates angiogenesis modulation through downregulation of VEGFR2 signaling, affecting the AKT/P70S6K and MAPK/ERK1/2 pathways. While primarily studied in glioblastoma models, this mechanism may also contribute to this compound's effects on cardiac remodeling by influencing vascular responses in fibrotic myocardium. [7]

Quantitative Efficacy Data

Dose-Dependent Effects on Oxidative Stress Markers

Table 1: this compound's Effects on Oxidative Stress Parameters in LPS-Induced Cardiac Injury Model (14-day treatment) [2]

Parameter Control Group LPS Group LPS + this compound 7.5 mg/kg LPS + this compound 15 mg/kg LPS + this compound 30 mg/kg
MDA (nmol/g tissue) 12.4 ± 1.8 26.3 ± 2.1* 21.7 ± 2.0 18.9 ± 1.7* 16.2 ± 1.5*
SOD (U/mg protein) 45.6 ± 4.2 22.3 ± 3.1* 28.9 ± 2.8 35.7 ± 3.3* 39.8 ± 3.6*
Catalase (U/mg protein) 38.9 ± 3.7 18.7 ± 2.4* 23.5 ± 2.5 29.8 ± 2.9* 33.4 ± 3.1*
IL-6 (pg/g tissue) 125.6 ± 15.3 389.4 ± 32.7* 315.2 ± 28.4 254.7 ± 23.9* 198.3 ± 19.6*

Data presented as mean ± SEM; *P<0.001 vs control; P<0.01, *P<0.001 vs LPS group

Histopathological and Functional Outcomes

Table 2: this compound's Effects on Histopathological and Functional Parameters in Cardiac Fibrosis Models [2] [4]

Model Parameter Control Injury Model This compound Treatment Statistical Significance
LPS-Induced Systemic Inflammation Fibrosis Area (%) 3.2 ± 0.8 18.7 ± 2.3 8.9 ± 1.4 (30 mg/kg) P<0.001
Global Cerebral I/R Memory Latency (s) 28.4 ± 3.2 12.7 ± 2.1 22.9 ± 2.8 (30 mg/kg) P<0.01
Global Cerebral I/R Hippocampal BDNF (pg/g) 185.6 ± 16.3 98.7 ± 11.2 156.8 ± 14.7 (30 mg/kg) P<0.01

This compound demonstrates clear dose-dependent efficacy across multiple parameters, with the 30 mg/kg dose consistently producing the most significant protective effects. The compound significantly restores antioxidant capacity while reducing lipid peroxidation and pro-inflammatory cytokine expression. Notably, this compound attenuates both structural fibrotic changes and functional impairments associated with inflammatory and ischemic injury. [2] [4]

Experimental Protocols

In Vivo Model of LPS-Induced Cardiac Fibrosis
4.1.1 Animal Model Preparation
  • Animals: Utilize adult male Wistar rats (200-250 g). House under standard conditions (12-hour light/dark cycle, 22-24°C, 40-60% humidity) with free access to food and water. [2]

  • Experimental Groups: Divide 35 animals into 5 groups (n=7): (1) Control (vehicle only), (2) LPS (1 mg/kg), (3) LPS + this compound 7.5 mg/kg, (4) LPS + this compound 15 mg/kg, (5) LPS + this compound 30 mg/kg. [2]

  • Dosing Protocol:

    • Prepare this compound solution in normal saline with DMSO (final concentration <0.5%).
    • Administer this compound intraperitoneally daily for 14 days.
    • Inject LPS (1 mg/kg, i.p.) on alternate days during the treatment period.
    • Sacrifice animals humanely 24 hours after the final dose. [2]
4.1.2 Tissue Collection and Processing
  • Cardiac Tissue Harvest: Excise heart tissues immediately after sacrifice.
  • Homogenate Preparation: Rinse tissues in ice-cold phosphate buffer and prepare 10% (w/v) homogenates using a mechanical homogenizer.
  • Centrifugation: Centrifuge homogenates at 10,000 × g for 15 minutes at 4°C.
  • Storage: Collect supernatants and store at -80°C for biochemical analysis. Preserve separate tissue samples in 10% buffered formalin for histology. [2]

The following workflow diagram illustrates the complete experimental procedure:

G cluster_analysis Tissue Analysis Start Animal Acquisition (Wistar rats, 200-250g) Grouping Randomization into 5 Experimental Groups Start->Grouping Dosing 14-Day Treatment: • this compound (i.p. daily) • LPS (1 mg/kg, alternate days) Grouping->Dosing Sacrifice Humane Sacrifice (24h post-final dose) Dosing->Sacrifice Analysis1 Biochemical Assays: • MDA, SOD, Catalase • IL-6 ELISA Sacrifice->Analysis1 Analysis2 Histological Evaluation: • Masson's Trichrome • Fibrosis Quantification Sacrifice->Analysis2

Figure 2: In Vivo Protocol for this compound Efficacy Assessment. Comprehensive workflow for evaluating this compound's antifibrotic effects in LPS-induced cardiac fibrosis model. [2]

Biochemical Assays
4.2.1 Lipid Peroxidation (MDA Measurement)
  • Principle: Measure thiobarbituric acid reactive substances (TBARS) formation.
  • Procedure:
    • Mix 500 μL cardiac homogenate with 1 mL trichloroacetic acid (TCA)-TBA-HCl reagent (0.375% TBA, 15% TCA, 0.25N HCl).
    • Heat mixture at 95°C for 45 minutes in water bath.
    • Cool and centrifuge at 3000 × g for 10 minutes.
    • Measure supernatant absorbance at 532 nm.
    • Calculate MDA concentration using extinction coefficient of 1.56 × 10^5 M^-1 cm^-1. [2]
4.2.2 Antioxidant Enzyme Activities
  • Superoxide Dismutase (SOD):

    • Method: Pyrogallol autoxidation inhibition assay.
    • Procedure: Monitor inhibition of tetrazolium dye reduction at 570 nm.
    • Definition: One unit = 50% inhibition of MTT reduction rate. [2] [4]
  • Catalase (CAT):

    • Method: Hydrogen peroxide decomposition rate.
    • Procedure: Measure decrease in absorbance at 240 nm.
    • Calculation: Express activity as μmol H₂O₂ decomposed per minute per mg protein. [2]
4.2.3 Inflammation Assessment
  • IL-6 Measurement:
    • Use commercial rat IL-6 ELISA kit according to manufacturer's instructions.
    • Prepare standards and samples in duplicate.
    • Incubate with capture antibody, detection antibody, and streptavidin-HRP sequentially.
    • Develop with TMB substrate and measure absorbance at 450 nm.
    • Calculate concentrations from standard curve. [2]
Histological Evaluation of Cardiac Fibrosis
4.3.1 Masson's Trichrome Staining
  • Tissue Processing:

    • Fix cardiac tissue in 10% buffered formalin for 72 hours.
    • Dehydrate through graded ethanol series (70%, 90%, 100%).
    • Clear in xylene and embed in paraffin.
    • Section at 5μm thickness using microtome. [2]
  • Staining Protocol:

    • Deparaffinize sections and rehydrate through xylene and descending ethanol series.
    • Immerse in Hematoxylin Weigert for 10 minutes.
    • Wash in distilled water and stain with fuchsine acid for 30 seconds.
    • Differentiate in phosphotungstic-phosphomolybdic acid solution.
    • Counterstain with aniline blue for 15-20 minutes.
    • Dehydrate, clear, and mount with synthetic resin. [2]
  • Quantification:

    • Capture digital images of stained sections using light microscope.
    • Analyze collagen deposition (blue staining) using ImageJ software.
    • Express fibrosis as percentage of blue-stained area relative to total tissue area.
    • Maintain blinding to treatment groups during analysis. [2]
In Vitro Fibrosis Models
4.4.1 Cardiac Fibroblast Culture and Treatment
  • Cell Culture:

    • Maintain cardiac fibroblasts in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin (100 U/mL each).
    • Culture at 37°C in humidified 5% CO₂ atmosphere.
    • Use cells between passages 3-6 for experiments. [1]
  • This compound Treatment:

    • Prepare this compound stock solution in DMSO (≤0.5% final concentration).
    • Seed fibroblasts in appropriate plates and allow attachment for 24 hours.
    • Pre-treat with this compound (10-200 μM) for 2 hours before profibrotic stimulation.
    • Induce fibrotic response with TGF-β1 (5 ng/mL) or angiotensin II (100 nM) for 24-48 hours.
    • Include vehicle control (DMSO) and positive control groups. [6] [1]
4.4.2 Profibrotic Marker Analysis
  • qRT-PCR for Gene Expression:

    • Extract total RNA using commercial kits.
    • Synthesize cDNA using reverse transcriptase.
    • Perform quantitative PCR with primers for collagen I, collagen III, α-SMA, fibronectin, and TGF-β1.
    • Normalize to GAPDH or β-actin as housekeeping genes. [1]
  • Western Blotting for Protein Expression:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Block with 5% non-fat milk and incubate with primary antibodies (collagen I, α-SMA, p-SMAD2/3, SMAD2/3, GAPDH).
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect using enhanced chemiluminescence and quantify by densitometry. [7] [6]
  • Immunofluorescence Staining:

    • Culture cells on chamber slides, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
    • Block with 5% BSA and incubate with α-SMA primary antibody overnight at 4°C.
    • Incubate with fluorescent secondary antibody and counterstain with DAPI.
    • Visualize using fluorescence microscopy and quantify α-SMA-positive cells. [1]

Formulation and Safety Considerations

Preclinical Safety Profile

This compound demonstrates a favorable safety profile in rodent models at therapeutically effective doses (7.5-30 mg/kg). However, comprehensive toxicity studies reveal several important considerations for research applications:

  • Hemolytic Potential: this compound exhibits concentration-dependent hemolytic activity in human erythrocytes, with significant hemolysis observed at concentrations ≥80 μM. This effect is mediated through calcium/NOS/CK1α signaling pathways. [5]

  • Eryptosis Induction: At higher concentrations (≥100 μM), this compound stimulates phosphatidylserine externalization, intracellular calcium overload, and cell shrinkage in erythrocytes, indicating programmed cell death. [5]

  • Enzyme Modulation: this compound's toxicity to erythrocytes is significantly attenuated by NOS inhibitor L-NAME and CK1α inhibitor D4476, suggesting potential strategies to mitigate side effects. [5]

Formulation Strategies
  • Aqueous Solubility: this compound has poor water solubility, necessitating the use of solubilizing agents such as DMSO, cyclodextrins, or cremophor-based vehicles for in vitro and in vivo studies. [2] [8]

  • Cream Formulations: For topical applications, this compound cream formulations demonstrate enhanced bioavailability compared to ethanolic solutions, with AUC₀–₂₄ʰ values approximately three times higher. [8]

  • Stability Considerations: this compound has volatile characteristics that require appropriate storage conditions and formulation approaches to maintain stability during experimental procedures. [8]

Conclusion and Development Perspectives

This compound represents a promising multifunctional agent for targeting cardiac fibrosis through its combined anti-inflammatory, antioxidant, and direct antifibrotic mechanisms. The experimental protocols outlined herein provide researchers with standardized methods to evaluate this compound's efficacy across multiple model systems and assess its potential for further development.

Future research should focus on structure-activity relationships to optimize this compound's therapeutic index, develop targeted delivery systems to enhance cardiac specificity, and investigate combination therapies with existing antifibrotic agents. The translational potential of this compound warrants further investigation in large animal models and eventual clinical evaluation for patients with fibrotic cardiovascular disorders.

References

Cedrol's Anti-Anaphylactic Activity: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cedrol and Anaphylaxis

Anaphylaxis is a systemic and severe type I hypersensitivity reaction. Mast cell degranulation, triggered by allergens, releases mediators like histamine, which drive the anaphylactic response [1] [2]. This compound, the main bioactive compound from Cedrus atlantica, has demonstrated anti-tumor, anti-oxidative, and platelet-activating factor (PAF) inhibiting properties [1] [2]. Recent investigations reveal its potent anti-anaphylactic effect through the suppression of mast cell degranulation and histamine release [1] [2] [3].

A major challenge in using this compound is its poor water solubility (21.88 mg/L), which limits its bioavailability [1]. To overcome this, a this compound-loaded nanostructured lipid carrier (CR-NLC) was developed, which significantly enhances the compound's anti-anaphylactic activity and selectivity index compared to free this compound and standard treatments [1].

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-anaphylactic effect primarily by stabilizing mast cells and inhibiting the intracellular signaling that leads to degranulation. The mechanism can be summarized as follows:

  • Mast Cell Stabilization: this compound prevents the degranulation of mast cells, a critical step in anaphylaxis [1] [2].
  • Calcium Influx Blockade: this compound reduces compound 48/80-evoked Ca²⁺ uptake into mast cells in a dose-dependent manner. The influx of calcium is a key signal for degranulation [1] [2].
  • Histamine Release Inhibition: By stabilizing mast cells and blocking calcium entry, this compound suppresses the release of histamine and other pre-formed inflammatory mediators [1] [2].
  • Receptor Desensitization: Studies on human neutrophils indicate that this compound can induce intracellular Ca²⁺ mobilization and subsequently desensitize cells to further stimulation, for example, by N-formyl peptide, suggesting it may modulate specific receptor pathways [3].

The diagram below illustrates the proposed signaling pathway and the points of intervention by this compound.

G Compound Compound FceRI FceRI Compound->FceRI Activates CalciumInflux CalciumInflux FceRI->CalciumInflux Triggers Degranulation Degranulation CalciumInflux->Degranulation Leads to Histamine Histamine Degranulation->Histamine Releases This compound This compound CaBlock CaBlock This compound->CaBlock Causes Stabilization Stabilization This compound->Stabilization Induces CaBlock->CalciumInflux Inhibits Stabilization->Degranulation Inhibits

Diagram 1: Proposed mechanism of this compound in inhibiting mast cell-mediated anaphylaxis. This compound (blue) blocks calcium influx and stabilizes mast cells, preventing the degranulation and histamine release triggered by activators (red).

Experimental Models and Key Quantitative Data

The anti-anaphylactic activity of this compound and CR-NLC has been evaluated in both in vivo and in vitro models. The table below summarizes key quantitative findings from these studies.

Table 1: Summary of key experimental data on this compound and CR-NLC anti-anaphylactic activity.

Experimental Model Test Agent Key Results and Parameters Citation
In Vivo: Compound 48/80-induced anaphylactic shock in mice This compound, CR-NLC Significant reduction in anaphylactoid reaction. CR-NLC administration 24 hours prior to challenge prevented the reaction [1] [2]. [1] [2]
In Vitro: Compound 48/80-induced peritoneal mast cell degranulation This compound, CR-NLC Suppressed mast cell degranulation and histamine release [1] [2]. [1] [2]
In Vitro: Compound 48/80-evoked Ca²⁺ uptake in mast cells This compound, CR-NLC Dose-dependent reduction of Ca²⁺ influx [1]. [1]
Safety and Selectivity CR-NLC-C2 Selectivity Index (SI) was 11.5-fold greater than prednisolone and cromolyn sodium (positive controls) [1]. [1]
Nanoparticle Characterization CR-NLCs Average diameter: 71.2 nm (NLC-C1) and 91.93 nm (NLC-C2). Zeta potential: -31.9 mV (NLC-C1) and -44.5 mV (NLC-C2) [1]. [1]
Detailed Experimental Protocols
4.1. Protocol: Preparation of this compound-Loaded Nanostructured Lipid Carriers (CR-NLCs)

This protocol is adapted from the method used to create CR-NLCs with high encapsulation efficiency and stability [1].

  • Materials:

    • Lipid Phase: Compritol 888 ATO (solid lipid), Triolein (liquid lipid)
    • Stabilizers: Vitamin E TPGS (d-α-tocopherylpolyethyleneglycol 1000 succinate), Soya lecithin, Sodium deoxycholate
    • Active Compound: this compound
    • Equipment: High-speed homogenizer (e.g., Ika T10 basic Ultra-Turrax), Sonicator (e.g., Vibra cell VCX750), Lyophilizer
  • Procedure:

    • Melting: Melt the solid lipid (Compritol 888 ATO) and this compound together at a temperature 5-10°C above the lipid's melting point.
    • Mixing: Dissolve the liquid lipid (Triolein) and soya lecithin into the molten lipid mixture.
    • Aqueous Phase: Dissolve the stabilizers (Vitamin E TPGS and sodium deoxycholate) in purified water and heat to the same temperature as the lipid phase.
    • Emulsification: Slowly add the aqueous phase to the lipid phase under high-speed homogenization (e.g., 10,000-15,000 rpm for 5-10 minutes) to form a coarse pre-emulsion.
    • Size Reduction: Subject the pre-emulsion to probe sonication on ice for several cycles (e.g., 5 minutes at a specific amplitude) to form a nanoemulsion.
    • Solidification: Allow the nanoemulsion to cool at room temperature to solidify the lipids and form the NLCs.
    • Lyophilization (Optional): Lyophilize the NLC dispersion to obtain a dry powder for improved long-term stability.
4.2. Protocol: In Vivo Evaluation of Anti-anaphylactic Activity

This protocol assesses the ability of CR-NLC to prevent systemic anaphylaxis in a mouse model [1] [2].

  • Animal Model: Mice (e.g., BALB/c)
  • Sensitization & Challenge:
    • Pretreatment: Administer CR-NLC, free this compound, or vehicle control to mice orally 24 hours before the challenge.
    • Induction of Anaphylaxis: Inject a lethal dose of compound 48/80 (a mast cell degranulator) intraperitoneally.
  • Observation & Measurement:
    • Monitor and score the anaphylactic symptoms (e.g., scratching, lethargy, convulsions, death) for a period of 1 hour.
    • Record the mortality rate and the time of onset for severe symptoms.
    • Compare the results with positive control groups treated with standard drugs like cromolyn sodium or prednisolone.
4.3. Protocol: In Vitro Assessment of Mast Cell Degranulation

This protocol evaluates the direct effect of this compound on mast cell stability [1] [2].

  • Cell Preparation: Isolate peritoneal mast cells from rats or mice.
  • Treatment:
    • Pre-incubate the mast cells with various concentrations of this compound, CR-NLC, or cromolyn sodium (positive control) for a set time (e.g., 10-30 minutes).
    • Challenge the cells with compound 48/80 to induce degranulation.
  • Measurement of Degranulation:
    • Histamine Release: Use spectrofluorometry or ELISA to measure the amount of histamine released into the supernatant. Percent inhibition is calculated relative to control cells.
    • β-Hexosaminidase Assay: This enzyme is a marker of mast cell granules. Measure its release spectrophotometrically using 4-nitrophenyl N-acetyl-β-d-glucosaminide as a substrate.

G Start Start: Formulate CR-NLC InVivo In Vivo Model Compound 48/80-induced anaphylaxis in mice Start->InVivo Test InVitro In Vitro Model Mast cell degranulation & Ca²⁺ flux assays Start->InVitro Test Data Data Analysis Mortality, histamine release, Ca²⁺ inhibition, SI InVivo->Data Generate InVitro->Data Generate Conclusion Conclusion CR-NLC is a promising oral anti-anaphylactic Data->Conclusion Support

Diagram 2: High-level experimental workflow for evaluating this compound's anti-anaphylactic effect.

Conclusion and Application Perspective

The data demonstrates that this compound is an effective mast cell stabilizer with significant anti-anaphylactic properties. The development of CR-NLC overcomes the major limitation of this compound's poor solubility and enhances its efficacy and safety profile. The provided protocols offer a reliable framework for researchers to reproduce and build upon these findings. CR-NLC represents a promising candidate for the oral prophylaxis of anaphylactic reactions and warrants further investigation in advanced preclinical and clinical studies [1].

References

Experimental Application Notes and Protocols for Assessing Cedrol-Mediated Inhibition of Mast Cell Degranulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cedrol and Mast Cell-Mediated Allergic Response

Mast cells are granulated immune effector cells that serve as key mediators in asthma, allergies, and anaphylaxis [1]. Their activation leads to degranulation, a process of exocytosis where pre-formed inflammatory mediators such as histamine, tryptase, and leukotrienes are released [1]. This compound, a natural sesquiterpene alcohol and the main bioactive compound of Cedrus atlantica, has demonstrated significant anti-anaphylactic and mast cell-stabilizing properties [2] [3] [4]. Its major drawback for therapeutic application is poor water solubility (21.88 mg/L), which limits bioavailability [3] [4]. To overcome this, research has successfully utilized Nanostructured Lipid Carriers (NLCs) for oral delivery, dramatically enhancing this compound's efficacy [2] [3] [4].

The core mechanism by which this compound inhibits mast cell degranulation involves the suppression of calcium influx into mast cells, a critical step for granule exocytosis [2] [3] [4]. The diagram below illustrates the primary signaling pathway involved.

G Stimulant Stimulant (e.g., Compound 48/80) CalciumInflux Ca²⁺ Influx Stimulant->CalciumInflux Degranulation Mast Cell Degranulation (Release of Histamine, β-hexosaminidase) CalciumInflux->Degranulation This compound This compound / CR-NLC Inhibition Inhibition This compound->Inhibition Inhibition->CalciumInflux

Figure 1: this compound's Core Mechanism of Action. This compound and its nano-formulation (CR-NLC) exert their inhibitory effect by suppressing the critical calcium influx into mast cells, which is triggered by stimulants like Compound 48/80 and is essential for degranulation.

Quantitative Summary of this compound's Efficacy

The anti-degranulation activity of this compound, both in its free form and encapsulated within nanostructured lipid carriers (CR-NLC), has been quantitatively demonstrated in multiple studies. The following tables summarize key findings regarding its biological activity and the physical characteristics of the optimized nano-formulation.

Table 1: Biological Activity of this compound and this compound-Loaded Nanostructured Lipid Carriers (CR-NLC) [2] [3] [4]

Test Material Experimental Model Key Findings Significance / Selectivity Index (SI)
This compound (CR) In vitro / Mast cells Suppressed compound 48/80-induced histamine release and Ca²⁺ uptake in a dose-dependent manner. Confirmed direct mast cell stabilizing effect.
This compound-NLC (NLC-C2) In vivo / Mouse anaphylaxis Significant reduction of Type I anaphylactoid reaction. SI of CR-NLC-C2 was 11.5-fold greater than prednisolone and cromolyn sodium (positive controls).
This compound-NLC (CR-NLC) Prophylactic in vivo study Administration 24 hours before anaphylaxis challenge prevented anaphylactoid reaction. Suggests NLCs provide sustained release, offering prolonged protection.

Table 2: Characterization of Prepared this compound-Loaded Nanostructured Lipid Carriers (CR-NLCs) [2] [3] [4]

Formulation Average Diameter (nm) Zeta Potential (mV) Key Composition
NLC-C1 71.2 nm -31.9 mV Lipid Phase: Compritol 888 ATO (solid lipid), Triolein (liquid lipid).
NLC-C2 91.93 nm -44.5 mV Stabilizers: Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (CR-NLC)

This protocol is adapted from the methods used to create the highly effective NLC-C2 formulation [2] [3] [4].

  • Objective: To prepare and characterize this compound-loaded nanostructured lipid carriers for enhanced oral delivery and efficacy.

  • Materials:

    • Active Pharmaceutical Ingredient (API): this compound.
    • Lipid Phase: Compritol 888 ATO, Triolein.
    • Stabilizers: d-α-tocopherylpolyethyleneglycol 1000 succinate (Vitamin E TPGS), Soya Lecithin, Sodium Deoxycholate.
    • Equipment: High-speed homogenizer (e.g., Ika T10 basic Ultra-Turrax), Sonicator (e.g., Vibra cell VCX750), Lyophilizer.
  • Method:

    • Melting: Melt the solid lipid (Compritol 888 ATO) and dissolve this compound in it. Add the liquid lipid (Triolein) to this mixture.
    • Aqueous Phase Preparation: Dissolve the stabilizers (Vitamin E TPGS, soya lecithin, and sodium deoxycholate) in deionized water under mild heating and magnetic stirring.
    • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
    • Size Reduction: Subject the coarse emulsion to probe sonication on ice for cycles (e.g., 5 minutes at a specific amplitude) to form a nanoemulsion.
    • Cooling and Solidification: Allow the nanoemulsion to cool slowly at room temperature under mild stirring to allow the lipid matrix to recrystallize, forming solid NLCs.
    • Lyophilization: The NLC dispersion can be lyophilized to form a powder for enhanced long-term stability.
  • Characterization:

    • Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS). The target size should be < 100 nm with a zeta potential around -30 to -45 mV for stability [2] [4].
    • Drug Loading (DL) and Encapsulation Efficiency (EE): Analyze by HPLC after separating unentrapped this compound.
Protocol 2: In Vitro Assessment of Mast Cell Degranulation via β-Hexosaminidase Release

This is a standard, robust fluorometric microplate assay used to quantify mast cell degranulation, adaptable for testing this compound's effects [1]. The workflow is summarized below.

G Start Seed RBL-2H3 cells in 96-well plate PreTreat Pre-treat with This compound/CR-NLC/Vehicle Start->PreTreat Stimulate Stimulate with Antigen or Ionomycin PreTreat->Stimulate Collect Collect cell supernatant Stimulate->Collect IncubateSub Incubate supernatant with fluorogenic substrate Collect->IncubateSub Measure Measure fluorescence (Ex/Em ~360/450 nm) IncubateSub->Measure Calculate Calculate % Degranulation Measure->Calculate

Figure 2: Workflow for the β-Hexosaminidase Release Assay. This fluorometric microplate assay measures the release of a granule-stored enzyme, which correlates linearly with histamine release, providing a high-throughput method to quantify mast cell degranulation and its inhibition by this compound [1].

  • Objective: To evaluate the inhibitory effect of this compound/CR-NLC on mast cell degranulation in a high-throughput in vitro setting.

  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia), a widely accepted and homologous model for human mucosal mast cells [1].

  • Materials:

    • RBL-2H3 cells.
    • This compound/CR-NLC stock solutions (e.g., dissolved in DMSO or buffer).
    • Stimulants: Compound 48/80 (a synthetic mast cell activator) or Ionomycin (a calcium ionophore).
    • Assay Buffer: Tyrode's buffer or PIPES buffer.
    • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide in citrate buffer (pH 4.5).
    • Stop Solution: Glycine (0.2 M, pH 10.7).
    • Equipment: CO2 incubator, microplate reader capable of fluorescence detection, cell culture hood.
  • Method:

    • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and culture until ~80-90% confluent.
    • Pre-treatment: Pre-treat cells with varying concentrations of this compound/CR-NLC or vehicle control for a desired period (e.g., 1 hour).
    • Stimulation: Induce degranulation by adding a stimulant (e.g., Compound 48/80 or ionomycin) to the cells. Include controls for spontaneous release (buffer only) and maximum release (lysis with 0.2% Triton X-100).
    • Incubation & Collection: Incubate for a defined time (e.g., 30-60 min at 37°C). Centrifuge the plate and carefully collect the supernatant.
    • Enzyme Reaction: Transfer the supernatant to a new plate and incubate with the fluorogenic substrate.
    • Reaction Termination & Measurement: Stop the reaction with glycine buffer. Measure the fluorescence (Excitation ~360 nm, Emission ~450 nm).
  • Data Analysis: Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Fluorescence_sample - Fluorescence_spontaneous) / (Fluorescence_max - Fluorescence_spontaneous)] * 100

    The percentage inhibition by this compound can then be calculated: % Inhibition = [1 - (% Release_treated / % Release_control)] * 100

Protocol 3: In Vivo Assessment in a Mouse Model of Anaphylaxis

This protocol is based on the successful in vivo validation of CR-NLC [2] [3] [4].

  • Objective: To evaluate the prophylactic anti-anaphylactic efficacy of CR-NLC in a live animal model.
  • Animal Model: Mice (e.g., BALB/c).
  • Test Groups: Include groups for negative control, positive control (anaphylaxis induced), this compound treatment, CR-NLC treatment, and a standard drug control (e.g., cromolyn sodium).
  • Method:
    • Pre-treatment: Orally administer CR-NLC, free this compound, or vehicle to mice. The cited study showed efficacy when administered 24 hours prior to challenge [2] [4].
    • Induction of Anaphylaxis: Inject a mast cell degranulating agent like Compound 48/80 intraperitoneally.
    • Monitoring: Observe and score mice for symptoms of anaphylactic shock (e.g., scratching, lethargy, convulsions, mortality) over a set period.
    • Sample Collection: Collect blood and peritoneal mast cells for further analysis of histamine levels and other inflammatory mediators.

Safety and Toxicity Considerations

While this compound shows therapeutic promise, recent evidence indicates potential off-target toxicity that must be considered in experimental design and future drug development.

  • Hemolysis and Eryptosis: A 2024 study demonstrated that this compound, at anticancer concentrations, induces significant hemolysis (rupture of red blood cells) and eryptosis (programmed death of red blood cells) [5].
    • Mechanism: This toxicity is characterized by phosphatidylserine (PS) exposure, Ca²⁺ overload, and cell shrinkage, mediated through nitric oxide synthase (NOS) and casein kinase 1α (CK1α) signaling [5].
    • Mitigation: The study found that the toxicity was significantly ameliorated by the NOS inhibitor L-NAME and the CK1α inhibitor D4476 [5]. Including these inhibitors in control experiments can help isolate mast cell-specific effects from general cytotoxic effects.

Conclusion and Future Perspectives

This compound represents a promising natural product lead compound for controlling mast cell-mediated allergic disorders. The integration of nano-formulation strategies, specifically NLCs, effectively addresses its poor solubility and enhances its bioavailability and prophylactic efficacy. The provided protocols for in vitro degranulation assessment and in vivo anaphylaxis models offer a robust framework for researchers to validate and build upon these findings. Future work should focus on further elucidating the precise molecular targets of this compound on mast cells, optimizing NLC formulations for human use, and conducting detailed toxicological profiling to ensure a favorable safety profile.

References

Application Notes: Cedrol as a Chemosensitizing Agent

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Summary Cedrol, a natural sesquiterpene alcohol, exerts its chemosensitizing and anti-proliferative effects primarily by destabilizing plasma membrane lipid rafts. This disruption leads to a cascade of intracellular events:

  • Redistribution of key lipids: this compound causes the redistribution of cholesterol and sphingomyelin from the membrane lipid rafts [1] [2].
  • Inhibition of pro-survival pathways: It reduces the levels of phosphorylated AKT (pAKT), ERK (pERK), and mTOR (pmTOR), and inhibits the nuclear factor kappa B (NF-κB) pathway [1] [2].
  • Induction of mitochondrial apoptosis: this compound activates the caspase-9-dependent intrinsic apoptotic pathway, characterized by upregulation of pro-apoptotic BID and downregulation of anti-apoptotic Bcl-2, Bcl-XL, and XIAP [1].
  • Synergistic effects: this compound shows a combined additive effect with the known lipid raft-disrupting agent methyl-β-cyclodextrin, confirming its mechanism of action [1]. It also has synergistic effects with standard chemotherapeutic agents like temozolomide (TMZ) in glioblastoma models [3].

Quantitative Data on this compound's Anti-Cancer Effects

Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Human Cancer Cell Lines [1]

Cell Line Cancer Type GI₅₀ (μM)
K562 Leukemia 179.5
HT-29 Colon Cancer 185.5

Table 2: Effects of this compound on Apoptosis and Cell Cycle in K562 Cells [1]

Parameter 100 μM this compound 200 μM this compound
Apoptotic Cells (Annexin V+) Significant Increase Significant Increase
Necrotic Cells (7-AAD+) 2% 5.1%
Sub-G1 Phase Accumulation 5% 18.4%

Table 3: this compound's Impact on Key Signaling Proteins and Lipids [1] [3]

Target Effect of this compound
pAKT, pERK, pmTOR Inhibition
NF-κB (p65 subunit) Reduced nuclear and cytoplasmic levels
Bcl-2, Bcl-XL, XIAP Downregulation
BID Activation
Ceramide Increased production
NADPH Oxidase 2 (Nox2) Inhibition of activity
Androgen Receptor (AR) Targeted (in Glioblastoma) [3]

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability and GI₅₀ via Annexin V/7-AAD Staining This protocol is used to quantify apoptosis and necrosis and to determine the concentration that inhibits 50% of cell growth (GI₅₀) [1].

  • Cell Seeding: Plate human cancer cells (e.g., K562, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0 μM, 50 μM, 100 μM, 200 μM) for 24-48 hours. Include a negative control (vehicle only) and a positive control for apoptosis (e.g., Staurosporine).
  • Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or direct collection (for suspension cells) and wash with cold phosphate-buffered saline (PBS).
  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V binding buffer. Add 5 μL of fluorescently conjugated Annexin V and 5 μL of 7-Aminoactinomycin D (7-AAD) to the cell suspension.
  • Incubation: Incubate the mixture for 15 minutes at room temperature (25°C) in the dark.
  • Analysis: Add an additional 400 μL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/7-AAD-, early apoptotic cells are Annexin V+/7-AAD-, and late apoptotic/dead cells are Annexin V+/7-AAD+.

Protocol 2: Lipid Raft Disruption Assay via Cholesterol Redistribution This protocol assesses this compound's ability to disrupt lipid rafts by measuring cholesterol redistribution [1].

  • Cell Preparation: Seed cells onto glass coverslips in a 12-well plate and allow them to adhere overnight.
  • Treatment: Treat cells with this compound (e.g., 200 μM) or a positive control like methyl-β-cyclodextrin (MβCD, 5-10 mM) for 1-2 hours.
  • Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
  • Staining: Incubate cells with a fluorescently labeled cholesterol-binding agent (e.g., Filipin III) or an antibody against a lipid raft marker like flotillin-1 for 1 hour in the dark.
  • Microscopy: Wash the coverslips and mount them onto glass slides. Visualize and capture images using a confocal fluorescence microscope. A diffuse, non-punctate fluorescence pattern in treated cells indicates lipid raft disruption.

Protocol 3: Analysis of Apoptotic Proteins via Western Blotting This protocol confirms the activation of the intrinsic apoptotic pathway by this compound [1].

  • Protein Extraction: Harvest this compound-treated and control cells. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis: Load 20-40 μg of total protein per lane onto a 4-20% gradient SDS-polyacrylamide gel and separate by electrophoresis.
  • Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-pAKT) overnight at 4°C. The next day, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Develop the blots using a enhanced chemiluminescence (ECL) substrate and visualize the bands with a chemiluminescence imaging system.

Mechanism and Workflow Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate this compound's mechanism of action and key experimental workflows. The color palette adheres to the specified guidelines to ensure clarity and accessibility.

CedrolMechanism This compound Mechanism of Action This compound This compound LipidRaft Plasma Membrane Lipid Raft This compound->LipidRaft Disrupts Ceramide Ceramide LipidRaft->Ceramide Increases Production Nox2 NADPH Oxidase 2 (Nox2) LipidRaft->Nox2 Inhibits Activity SurvivalPath pAKT/pERK/pmTOR/NF-κB Pro-Survival Signaling Ceramide->SurvivalPath Suppresses Apoptosis Mitochondrial Apoptosis (Caspase-9 Activation) Ceramide->Apoptosis Promotes Nox2->SurvivalPath Reduced ROS-mediated Activation SurvivalPath->Apoptosis Loss of Inhibition CellDeath Apoptotic Cell Death Apoptosis->CellDeath

This compound's primary mechanism involves lipid raft disruption, leading to ceramide production and inhibition of pro-survival signals, ultimately inducing apoptosis [1] [2].

ViabilityWorkflow Cell Viability and Apoptosis Assay Start Start Plate Plate Cells Start->Plate Treat Treat with This compound Gradient Plate->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Annexin V/7-AAD Staining Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Results Analyze->Results

This workflow outlines the key steps for quantifying this compound-induced apoptosis and necrosis using Annexin V/7-AAD staining and flow cytometry [1].

Important Considerations for Researchers

  • Synergistic Combinations: Research indicates that this compound has a combined additive effect with methyl-β-cyclodextrin and synergistic effects with temozolomide [1] [3]. Exploring combinations with other standard chemotherapeutic agents is a promising research direction.
  • Cell Line Variability: While this compound shows efficacy across multiple cancer types (leukemia, colon, glioblastoma), sensitivity varies. Preliminary GI₅₀ screening is recommended for new cell models [1] [3].
  • In Vivo Translation: this compound has demonstrated efficacy in suppressing tumor growth in both orthotopic and xenograft animal models with low reported toxicity, supporting its potential for further drug development [3].

References

cedrol poor water solubility solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is cedrol's poor solubility a major problem in research? this compound's low water solubility (approximately 21.88 mg/L) [1] severely limits its bioavailability, meaning it is not easily absorbed by the body to reach its site of action. This results in low therapeutic efficacy and variable experimental outcomes, making it difficult to accurately assess its potential.

  • Q2: What are the main strategies to overcome this challenge? The two primary and most effective strategies are:

    • Formulation-based Approaches: Encapsulating this compound within advanced drug delivery systems like nanoemulsions or nanostructured lipid carriers (NLCs) to disguise its hydrophobic nature and enhance its delivery.
    • Chemical Modification: Synthesizing new derivatives of this compound by attaching water-solubilizing groups (e.g., introducing carboxylates via piperazine) to improve its innate physicochemical properties [2].
  • Q3: Are there specific excipients that aid in this compound formulation? Yes. Excipients like Vitamin E TPGS are crucial. It acts as both an emulsifier and a P-glycoprotein (P-gp) efflux pump inhibitor, which can enhance cellular uptake and retention of the formulation [1].

  • Q4: How do I choose between a nanoemulsion and an NLC? The choice depends on your experimental goals. Nanoemulsions are excellent for rapid release and high bioavailability, often suited for topical applications [3]. NLCs offer higher stability, controlled release, and are ideal for oral delivery where prolonged circulation is desired [1]. The table below provides a detailed comparison.


Formulation Strategies at a Glance

The following table summarizes the key characteristics of two successfully implemented lipid-based nanocarriers for this compound.

Formulation Parameter This compound Nanoemulsion (CE-NE) [3] This compound-Loaded NLCs (CR-NLC) [1]
Average Particle Size 14.26 ± 0.16 nm 71.2 nm and 91.93 nm (two formulations)
Polydispersity Index (PDI) 0.086 ± 0.019 (highly uniform) Data not explicitly stated
Zeta Potential Data not explicitly stated -31.9 mV and -44.5 mV (good physical stability)
Key Excipients Not fully detailed in abstract Compritol 888 ATO, Triolein, Vitamin E TPGS, Soya lecithin, Sodium deoxycholate
Reported Bioavailability AUC0–t 4x higher than ointment High selectivity index (11.5x greater than controls)
Primary Application Demonstrated Topical delivery for hair growth promotion Oral delivery for inhibiting anaphylactic reaction

Detailed Experimental Protocols

Protocol 1: Preparation and Evaluation of this compound Nanoemulsion (CE-NE)

This protocol is adapted from the method used to achieve enhanced topical delivery for hair growth studies [3].

  • Formulation & Preparation:

    • The O/W (oil-in-water) nanoemulsion is formed using a high-energy emulsification method.
    • This compound is dissolved in the oil phase. The aqueous phase contains surfactants and co-surfactants.
    • The two phases are mixed and subjected to high-speed homogenization (e.g., using an Ultra-Turrax homogenizer) followed by sonication (e.g., using a Vibra cell sonicator) to obtain a uniform, transparent nanoemulsion.
  • Characterization & Quality Control:

    • Particle Size & PDI: Analyze the nanoemulsion using dynamic light scattering with a Nano ZS90 laser particle size analyzer. Target a size below 20 nm and a PDI below 0.1 for high uniformity [3].
    • Type Confirmation: Confirm the O/W type by adding a drop of water-soluble dye (e.g., methylene blue). Fast diffusion of the blue dye confirms the continuous phase is water [3].
  • In Vitro Release Testing:

    • Use a dialysis bag method. Place the CE-NE in a dialysis bag immersed in a release medium (phosphate buffer pH 4.0 to simulate the scalp environment).
    • Maintain the system at 37°C with constant agitation. Withdraw samples at predetermined times and analyze the released this compound concentration using HPLC.
    • Kinetic Analysis: The release profile of CE-NE has been shown to fit a first-order kinetics model, indicating the release rate is concentration-dependent [3].
Protocol 2: Preparation and Evaluation of this compound-Loaded NLCs (CR-NLC)

This protocol is based on the method used to create an orally effective formulation for anti-anaphylactic activity [1].

  • Formulation & Preparation (Hot High-Pressure Homogenization):

    • Lipid Phase: Melt Compritol 888 ATO (solid lipid) and dissolve this compound and triolein (liquid lipid) in it.
    • Aqueous Phase: Dissolve Vitamin E TPGS, soya lecithin, and sodium deoxycholate in purified water heated to the same temperature as the lipid phase.
    • Emulsification: Add the aqueous phase to the lipid phase under high-speed stirring (using an Ika T10 basic homogenizer) to form a coarse pre-emulsion.
    • Size Reduction: Process the pre-emulsion using a high-pressure homogenizer for several cycles to form the NLCs.
    • Lyophilization: The NLC dispersion can be lyophilized (using a LaboGene lyophilizer) to form a solid powder for improved long-term stability.
  • Characterization & Quality Control:

    • Particle Size & Zeta Potential: Measure using dynamic light scattering. A zeta potential more positive than ±30 mV (e.g., -31.9 mV or -44.5 mV) indicates good electrostatic stability and resistance to aggregation [1].

Mechanism of Action & Workflow

The following diagrams illustrate how these formulations improve solubility and the logical workflow for selecting a strategy.

G cluster_strategy Formulation Strategies cluster_mechanism Mechanisms of Solubility Enhancement Start Problem: this compound Poor Water Solubility Nanoemulsion Nanoemulsion (CE-NE) Start->Nanoemulsion NLC Nanostructured Lipid Carriers (NLC) Start->NLC M1 1. Nanometer-Sized Particles (~14-90 nm) Nanoemulsion->M1 NLC->M1 M2 2. Lipid Encapsulation Hides Hydrophobic Molecule M1->M2 M3 3. Surfactants (e.g., TPGS) Improve Wetting & Stability M2->M3 M4 4. Enhanced Permeability and Retention M3->M4 Outcome Outcome: Enhanced Bioavailability & Efficacy M4->Outcome

Diagram 1: How formulation strategies address the problem of this compound's poor solubility.

G Q1 Is the target application topical (e.g., skin)? Q2 Is the target application systemic (e.g., oral)? Q1->Q2 No A1 Recommended: NANOEMULSION (Small particle size for fast skin penetration) Q1->A1 Yes Q3 Is the goal to create a new chemical entity with improved properties? Q2->Q3 No A2 Recommended: NLCs (Stable, controlled release for oral delivery) Q2->A2 Yes A3 Recommended: CHEMICAL MODIFICATION (e.g., synthesize water-soluble derivatives) Q3->A3 Yes Start Start Start->Q1

Diagram 2: A logical workflow to guide the selection of an appropriate solubility-enhancement strategy for your research goals.

References

Established Methods for Reducing Cedrol Volatility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key methods identified for controlling cedrol volatilization:

Method Mechanism Key Experimental Parameters & Findings Reference

| Zeolite Encapsulation | Physical confinement within porous carrier, adjustable release kinetics. | Carrier: 13X-HP zeolite (X-type, low Si/Al ratio, hierarchical porosity). Finding: Differential adsorption of components based on molecular structure. | [1] | | Use of Fixatives | Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) to slow evaporation. | Example Fixatives: Vanillin, Eugenol. Finding: High boiling point alone is insufficient; specific molecular interactions are critical for efficacy. | [1] |

Detailed Experimental Protocols

For the zeolite encapsulation method, the research employed a multi-scale evaluation protocol integrating experiments and computer simulations [1]. The specific workflow can be summarized as follows:

Start Start: Prepare 13X-HP Zeolite Carrier Step1 EO Component Adsorption Governed by molecular structure and intermolecular forces Start->Step1 Step2 Physical Confinement in hierarchical porosity Step1->Step2 Step3 Modulate Release Kinetics Adjustable diffusion restriction Step2->Step3 Result Outcome: Reduced this compound Volatility Step3->Result

For the use of fixatives, the underlying mechanism relies on molecular interactions:

Fixative Add Fixative (e.g., Vanillin, Eugenol) Interaction Intermolecular Interactions (H-bonding, van der Waals forces) Fixative->Interaction Outcome Slowed Evaporation of this compound Molecules Interaction->Outcome

Frequently Asked Questions

What is the scientific basis for these methods? The zeolite method relies on physical confinement within nanoporous structures, which restricts molecular diffusion [1]. The fixative method works through intermolecular interactions, where fixative molecules form transient bonds with this compound, increasing the energy required for it to transition to the gas phase [1].

Are there computational methods to screen for effective fixatives? Yes. Studies have successfully used molecular dynamics (MD) simulations and COSMO-RS to predict the release characteristics of essential oil formulations and gas-liquid equilibrium, which can be applied to screen drug-excipient combinations before experimental validation [1].

Key Considerations for Experimental Design

  • Fixative Selection is Not Straightforward: A high boiling point (B.P.) is a common starting point, but it is not a definitive predictor of efficacy. Empirical evidence shows that some high B.P. substances, like white mineral oils, are poor fixatives. The specificity of molecular interactions is crucial [1].
  • Zeolites Offer a Tunable System: The release profile from zeolite carriers is not static. The pore size, surface chemistry (e.g., Si/Al ratio), and structure of the zeolite can be selected and modified to achieve desired release kinetics for your specific application [1].

References

Understanding Cedrol and Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Cedrol, a natural sesquiterpene alcohol, shows promise for therapeutic applications but has significant limitations for drug development due to its poor water solubility (21.88 mg/L), which restricts its bioavailability and effectiveness [1] [2]. Nanoparticle formulations are a key strategy to overcome this, but they introduce specific stability challenges.

Key Stability Challenges for this compound Nanoparticles
Chemical Instability Poor water solubility of this compound itself [1] [2].
Physical Instability Particle aggregation, Ostwald ripening, and changes in particle size distribution [3].
Formulation-Related Instability Inefficient drug loading, surfactant selection, and zeta potential decay [1] [4].

Troubleshooting Common Stability Issues

Here are specific problems you may encounter and evidence-based solutions.

Problem Possible Cause Recommended Solution
Particle Aggregation & Growth Inadequate stabilizer type or concentration; high polydispersity index (PDI) [3]. Optimize stabilizers like Vitamin E TPGS, Poloxamer 188, or polyvinylpyrrolidone (PVP); aim for PDI < 0.2 [1] [5] [3].
Low Drug Loading & Encapsulation Weak interaction between this compound and carrier matrix; high steric hindrance of nanocarrier [4]. Use lipid-based carriers (NLCs) with solid/liquid lipid mix (e.g., Compritol + triolein); incorporate hydrophobic chains (e.g., C18) in PEG-based carriers [1] [4].
Poor Storage Stability Physical or chemical degradation over time; unstable zeta potential [1] [4]. Maintain high absolute zeta potential (< -30 mV); store formulations at 4°C; test in various media (PBS, glucose, plasma) [1] [4].

Experimental Protocols for Stability Assessment

Protocol 1: Preparing this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This method is adapted from a published study demonstrating successful anti-anaphylactic effects in mice [1] [2].

Materials:

  • Lipid Phase: Compritol 888 ATO (solid lipid) and Triolein (liquid lipid)
  • Stabilizers: Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate
  • Equipment: High-speed homogenizer, Sonication probe, Lyophilizer

Method:

  • Melt & Mix: Melt the solid lipid (Compritol) and mix with the liquid lipid (Triolein).
  • Combine Phases: Heat the aqueous phase containing the stabilizers (TPGS, Lecithin, Sodium Deoxycholate) to the same temperature. Add the molten lipid phase to the aqueous phase under high-speed homogenization.
  • Form Nanoparticles: Subject the coarse emulsion to probe sonication to reduce particle size.
  • Lyophilize: Lyophilize the nanosuspension to obtain a dry, stable powder for long-term storage.
Protocol 2: In-Vitro Drug Release Kinetics

This protocol is crucial for understanding how your formulation will behave physiologically [3].

Materials:

  • Dialysis bag (appropriate molecular weight cutoff)
  • Release media (e.g., PBS at different pH levels)
  • Shaking water bath maintained at 37°C

Method:

  • Place Sample: Place a known volume of the this compound nanoformulation inside a dialysis bag and seal it.
  • Immerse in Media: Immerse the bag in a large volume of release media under sink conditions.
  • Agitate & Sample: Place the system in a shaking water bath at 37°C. Withdraw samples from the external release media at predetermined time intervals and replace with fresh media.
  • Analyze & Model: Analyze the this compound content in the samples using HPLC. Fit the release data to kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism. A first-order release kinetics has been observed for this compound nanoemulsion [3].

Stability Data from Research Studies

The following table summarizes stability data reported for various this compound and similar nanocarrier formulations, serving as a benchmark for your work.

Formulation Type Initial Particle Size (nm) Initial Zeta Potential (mV) Key Stability Findings Source
This compound NLCs 71.2 - 91.9 -31.9 to -44.5 High absolute zeta potential contributes to physical stability by preventing aggregation. [1]
This compound Nanoemulsion (CE-NE) ~14.3 N/R Stable particle size; showed first-order drug release kinetics (36.7% release in 6 hrs). [3]
PEG/CSL Nanoparticles ~120 ~ -23 Stable for 28 days at 4°C & 25°C; stable in PBS, 5% glucose, and plasma for 24h (slight size increase in glucose). [4]

Formulation Optimization Workflow

This diagram outlines a systematic workflow for developing and optimizing a stable this compound nanoparticle formulation.

workflow This compound Nanoparticle Optimization Workflow Start Define Target Product Profile Formulate Formulation Screening (Composition, Stabilizers) Start->Formulate Characterize Characterization (Size, PDI, Zeta) Formulate->Characterize TestStability Stability Testing Characterize->TestStability TestStability->Formulate Feedback Loop Evaluate In-Vitro/In-Vivo Evaluation TestStability->Evaluate Evaluate->Formulate Feedback Loop Optimize Optimize & Finalize Evaluate->Optimize

Frequently Asked Questions (FAQs)

Q1: What are the most effective stabilizers for this compound nanoformulations? Research points to several effective stabilizers. Vitamin E TPGS is highly recommended. It is a P-gp efflux inhibitor, which can enhance oral bioavailability, and has excellent emulsifying properties [1] [2]. Poloxamer 188 and Polyvinylpyrrolidone (PVP K29/32) have also been successfully used to create stable nanocrystal suspensions for poorly soluble drugs, preventing aggregation over several days [5] [6]. Using a combination of stabilizers, such as TPGS with soya lecithin, can further enhance stability [1].

Q2: How can I improve the drug-loading capacity of my this compound formulation? To maximize drug loading, use nanocarriers with high capacity for hydrophobic molecules. Nanostructured Lipid Carriers (NLCs), which use a blend of solid and liquid lipids, create a less ordered matrix that can accommodate more drug molecules [1]. Furthermore, using polymers with hydrophobic chains (e.g., PEG-conjugated octadecylamine, PEG-C18) strengthens the hydrophobic interaction with this compound, leading to higher loading capacity compared to purely hydrophilic carriers like PEG alone [4].

Q3: My formulation is unstable in biological media (e.g., plasma). What should I do? A slight increase in particle size upon mixing with plasma or glucose solutions is common, often due to protein adsorption forming a "protein corona" [4]. The key is to ensure this interaction does not lead to rapid aggregation. Using stealth materials like PEG on the nanoparticle surface can help reduce opsonization and protein binding, thereby improving stability in biological fluids [4] [5]. Conducting stability tests in relevant media (PBS, plasma, 5% glucose) for at least 24 hours is essential to screen formulations [4].

References

Cedrol NLC Formulation & Zeta Potential Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from a foundational study on cedrol-loaded NLCs, which serves as a critical reference point for formulation development and troubleshooting [1] [2].

Formulation Code Average Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Key Lipid Phase Components Key Stabilizers/Surfactants
NLC-C1 71.2 nm Information not provided -31.9 mV Compritol 888 ATO, Triolein Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate
NLC-C2 91.93 nm Information not provided -44.5 mV Compritol 888 ATO, Triolein Vitamin E TPGS, Soya Lecithin, Sodium Deoxycholate

This study successfully used these formulations to demonstrate enhanced anti-anaphylactic efficacy and a safety profile (Selectivity Index) 11.5-fold greater than standard treatments [1] [2].

A Strategic Framework for NLC Optimization

Successfully developing a stable NLC formulation requires a systematic approach rather than testing one factor at a time. The following workflow, based on Quality by Design (QbD) principles, outlines this process [3].

G Start Define QTPP and CQAs RA1 Risk Assessment 1 (Identify Critical Factors) Start->RA1 DoE Design of Experiments (DoE) Screen & Optimize Parameters RA1->DoE Model Build Predictive Model & Establish Design Space DoE->Model Verify Verify Optimized Formulation Model->Verify Control Implement Control Strategy Verify->Control

Key Steps in the Optimization Process
  • Define Quality Target Product Profile (QTPP) and Critical Quality Attributes (CQAs): Start by defining the desired profile of your final product. From this, identify the CQAs—the properties that must be controlled to ensure product quality. For NLCs, this typically includes Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP) [3].
  • Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Use a risk assessment (like Failure Mode and Effects Analysis) to pinpoint factors most likely to impact your CQAs. CMAs include lipid type/ratio and surfactant concentration, while CPPs include homogenization speed and sonication time [3].
  • Utilize Design of Experiments (DoE): DoE is a powerful statistical tool for efficiently understanding the complex relationships between your CMAs/CPPs and the CQAs. It helps in simultaneously varying multiple factors to find the optimal formulation conditions with the fewest experiments, saving time and resources [4] [5] [3].

Key Parameters for Zeta Potential and Colloidal Stability

Zeta potential is a critical indicator of the physical stability of colloidal dispersions like NLCs. The table below explains the key factors that influence its measurement and interpretation [6].

Factor Impact on Zeta Potential & Stability Best Practice & Rationale
pH Directly impacts ionization of surface functional groups. Most critical factor for materials with polar surfaces. Always report pH with zeta potential value. Use pH titration to find the iso-electric point (point of zero charge).
Conductivity High ion concentration in solution compresses the electrical double layer, reducing the measured zeta potential. Always report conductivity. Use dilute salts for dispersion or adjust ionic strength intentionally.
Sample Concentration Too high: multiple scattering effects; Too low: insufficient signal-to-noise ratio. Perform a linearity study to find the optimal concentration range for your specific instrument and material.
Temperature Affects particle mobility and solvent viscosity, which are used in the zeta potential calculation. Ensure temperature is controlled and consistent during measurement.
Stability Interpretation High magnitude (positive or negative) indicates strong electrostatic repulsion between particles, preventing aggregation. For good physical stability, target a zeta potential magnitude greater than ±30 mV.

Frequently Asked Questions (FAQs)

Q1: My this compound NLCs are aggregating upon storage. What could be the cause?

  • A1: Aggregation is typically a sign of insufficient electrostatic or steric stabilization.
    • Low Zeta Potential: Check the magnitude of your zeta potential. If it is below ±30 mV, repulsive forces may be too weak to prevent aggregation [6].
    • pH Shift: Ensure your formulation is buffered at a pH away from its iso-electric point, where zeta potential is zero and aggregation is most likely [6].
    • Surfactant Inefficiency: Review your surfactant type and concentration. The this compound-NLC study used a combination of Vitamin E TPGS, soya lecithin, and sodium deoxycholate, which provided a strong negative charge and steric stabilization [1].

Q2: Why is the particle size of my NLC formulation too large or polydisperse?

  • A2: Large size and high PDI often result from suboptimal emulsification or composition.
    • Insufficient Energy Input: The homogenization or sonication step may be too short or at an insufficient intensity. One SLN study used ultrasonication at 70% amplitude for 7.5 minutes to achieve a size of ~176 nm [4].
    • Surfactant Ratio: The concentration of the surfactant (e.g., Polysorbate 80) relative to the co-surfactant and lipid is critical. One DoE study found an optimal Polysorbate 80 concentration between 35% and 45% in the surfactant blend [4].

Q3: How can I efficiently optimize my this compound-NLC formulation without exhaustive testing?

  • A3: Implement a Design of Experiments (DoE) approach. Instead of the traditional "one-factor-at-a-time" method, DoE allows you to vary multiple factors simultaneously. This builds a predictive model to understand how factors like lipid ratio, surfactant percentage, and sonication time interact to affect your CQAs (Size, PDI, Zeta Potential), drastically reducing the number of experiments required [5] [3].

Q4: What is the significance of the negative zeta potential in the reference this compound-NLCs?

  • A4: A high negative zeta potential (e.g., -31.9 mV to -44.5 mV) confirms that the nanoparticles are successfully stabilized by the anionic surfactants used in the formulation, such as sodium deoxycholate and soya lecithin. This strong negative charge creates electrostatic repulsion between particles, which is a key mechanism for ensuring long-term colloidal stability and preventing aggregation in the suspension [1] [6].

References

cedrol dose-response relationship establishment

Author: Smolecule Technical Support Team. Date: February 2026

Cedrol Dose-Response Data Summary

The table below summarizes quantitative data on this compound's efficacy from recent studies, which can serve as a reference for your experimental design.

Experimental Model Effective Dosage Range Key Findings Source Compound
LPS-induced systemic inflammation & lung injury in rats 7.5 - 30 mg/kg (oral, for 2 weeks) Dose-dependent reduction in inflammation (TNF-α, IL-1β) and oxidative stress; increased antioxidant activity (CAT, SOD). This compound [1]
Anxiety-like behavior in female mice 1200 - 1600 mg/kg (single i.p. injection) Anxiolytic effects in behavioral tests; increased 5-HT, decreased DA, and altered metabolite ratios in brain. This compound [2]
Hair growth promotion in C57BL/6 mice 50 mg/kg (topical nanoemulsion, once daily) Optimal dose for accelerating hair growth initiation and completion of hair growth cycle. This compound Nanoemulsion [3]
Anti-rheumatic activity (In vitro JAK3 inhibition) N/A (In vitro kinase assay) Derived this compound compounds 5 and 22 showed potent and selective JAK3 inhibition. This compound Derivatives [4]
Enhanced Temozolomide efficacy in Glioblastoma (in vivo) Combined with TMZ (i.p. injection) Enhanced tumor growth suppression, reduced TMZ resistance, and alleviated TMZ-induced liver damage. This compound [5]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments relevant to this compound dose-response studies, based on the search results.

In Vivo Model for Inflammation and Oxidative Stress

This protocol is suitable for evaluating the systemic anti-inflammatory and antioxidant effects of this compound [1].

  • Animal Model: Male rats (e.g., 40 rats randomized into groups).
  • Dosing Regimen:
    • This compound Administration: Administer this compound orally, once daily for two weeks (days 1-14). A typical dosage range is 7.5, 15, and 30 mg/kg.
    • Disease Induction: To induce systemic inflammation and lung injury, inject Lipopolysaccharide (LPS) intraperitoneally once daily at 1 mg/kg, typically during the last 7 days of this compound treatment (days 8-14).
  • Sample Collection: On the final day, collect blood serum, bronchoalveolar lavage fluid (BALF), and lung tissue samples.
  • Key Outcome Measures:
    • Inflammation Markers: Measure levels of TNF-α and IL-1β in serum and BALF.
    • Oxidative Stress Markers: Assess serum and lung tissue for Malondialdehyde (MDA), total thiol content, and the activity of antioxidant enzymes Catalase (CAT) and Superoxide Dismutase (SOD).
    • Histopathology: Evaluate lung tissue sections for injury.
In Vivo Behavioral Assessment for Anxiolytic Effects

This protocol outlines how to assess the anxiolytic dose-response of this compound using behavioral paradigms [2].

  • Animal Model: Female ICR mice (aged 5-6 weeks).
  • Dosing: Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. A high dosage range of 200 to 1600 mg/kg may be required to observe significant effects.
  • Behavioral Tests:
    • Elevated Plus Maze (EPM): Place a mouse at the center of the maze and record its behavior for 5 minutes. Calculate the percentage of entries into open arms and time spent in open arms.
    • Light-Dark Box (LDB): Place a mouse in the light chamber and record for 5 minutes. Measure the number of transitions between chambers and the percentage of time spent in the light chamber.
  • Locomotor Activity: Use the total distance traveled in both tests as a control measure to rule out sedative effects.
  • Neurochemical Analysis: Euthanize mice immediately after the test and extract whole brains. Use High-Performance Liquid Chromatography (HPLC) with an electrochemical detector to quantify neurotransmitters: serotonin (5-HT), dopamine (DA), and their metabolites.
In Vitro Kinase Inhibition Assay

This methodology is used to evaluate the potency of this compound derivatives against specific targets like JAK3 [4].

  • Test Compounds: this compound or its synthesized derivatives.
  • Kinase Selectivity Screening: Perform kinase assays to test compounds against JAK3 and other JAK family kinases (JAK1, JAK2, TYK2) to determine inhibitory activity and selectivity.
  • Cytotoxicity Assessment: Conduct assays (e.g., MTT) on relevant cell lines to ensure that the observed inhibitory effects are not due to general cytotoxicity.
  • Anti-inflammatory Validation: Further validate the effect of active compounds on inflammation by measuring their ability to inhibit the production of inflammatory mediators like NO in cell models.

Troubleshooting Common Experimental Issues

  • Issue: Lack of efficacy at expected doses.
    • Solution: Verify the purity and solubility of your this compound sample. Consider using a formulation like a nanoemulsion to improve bioavailability, as it has been shown to enhance pharmacokinetic properties [3]. Re-examine the dosage range; some effects, like anxiolysis, require very high doses in animal models [2].
  • Issue: High toxicity or side effects at effective doses.
    • Solution: Implement a thorough dose-ranging study to establish the therapeutic window. Monitor animals for changes in body weight and organ-specific toxicity. Research suggests that structural modification of this compound (e.g., creating derivatives) can improve selectivity and reduce off-target effects [4].
  • Issue: Inconsistent results in behavioral tests.
    • Solution: Strictly control the testing environment (sound-attenuation, lighting, time of day) to minimize external stress. Ensure all animals are handled consistently before testing. Use video tracking systems for objective and automated behavioral analysis [2].

Key Signaling Pathways and Workflows

The following diagrams illustrate the primary mechanisms of action and experimental workflows for this compound based on the reviewed literature.

G cluster_pathway Anti-inflammatory & Potential JAK3 Pathway cluster_oxstress Antioxidant Effects This compound This compound JAK3 JAK3 This compound->JAK3 Inhibits ↑CAT / SOD Activity ↑CAT / SOD Activity This compound->↑CAT / SOD Activity Stimulates ↑Total Thiol ↑Total Thiol This compound->↑Total Thiol Promotes Cytokine Cytokine Cytokine->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Oxidative Oxidative Stress Stress [label= [label= Induces Induces , color= , color= Oxidative Stress Oxidative Stress ↑MDA ↑MDA Oxidative Stress->↑MDA ↓Oxidative Damage ↓Oxidative Damage ↑CAT / SOD Activity->↓Oxidative Damage ↑Total Thiol->↓Oxidative Damage

Diagram 1: Proposed Mechanisms of this compound Action. This diagram integrates this compound's potential to inhibit the JAK-STAT signaling pathway (based on derivative studies [4]) with its confirmed antioxidant effects, which involve boosting cellular defense systems [1].

G Start Animal Model Selection (e.g., Rat, Mouse) A Randomize into Groups (Control, Disease, this compound Doses) Start->A B Administer this compound (Oral, i.p., or Topical) A->B C Induce Disease/State (e.g., LPS, Tumor) B->C D Conduct Endpoint Assays (Behavior, Tissue Collection) C->D E Analyze Samples (HPLC, ELISA, Histology) D->E End Evaluate Dose-Response E->End

Diagram 2: Generalized In Vivo Workflow for this compound Dose-Response. This flowchart outlines a common experimental sequence for establishing a dose-response relationship, covering model preparation, compound administration, and endpoint analysis [1] [2] [3].

I hope this technical support center provides a solid foundation for your experiments on this compound.

References

Cedrol Administration Routes: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Administration Route Common Doses (in animal studies) Key Experimental Findings & Effects Reported Experimental Protocols (from cited studies)

| Oral | 7.5, 15, 30 mg/kg [1] | • Ameliorated LPS-induced memory deficits [1]. • Reduced cerebral AChE activity and oxidative stress [1]. | • Cedrol dissolved in DMSO, then diluted with saline [1]. • Administered via oral gavage for two weeks [1]. | | Intraperitoneal (IP) | 1 mg/kg (LPS, not this compound) [2] [1] | • Note: this compound itself was not administered via IP in the searched studies. IP was used to induce inflammation with LPS, after which oral this compound showed efficacy [2] [1]. | • LPS dissolved in saline [2] [1]. • Injected into lower quadrant of abdomen for 7 days [2] [1]. | | Topical | 5% (w/w) cream [3] | • Promoted hair growth in mice/rats [3]. • Higher skin retention (AUC) than this compound in ethanol [3]. | • Cream applied once daily to shaved skin [3]. • Skin concentration analyzed by GC-MS [3]. | | In Vitro | 0–112 µM [4] | • Inhibited VEGF-induced angiogenesis [4]. • Suppressed glioblastoma cell proliferation [4]. | • Dissolved in DMSO (final concentration <0.5%) [4]. • Cell viability (MTT), migration (wound healing), tube formation assays performed [4]. |

Experimental Protocols in Detail

Here is a deeper dive into the methodologies from the key studies:

  • Oral Administration for Neuroinflammation [1]

    • Formulation: this compound was first dissolved in DMSO (3% v/v) and then further diluted with physiological saline (0.9% NaCl) to the final concentrations.
    • Dosing Regimen: Male Wistar rats were treated with this compound (7.5, 15, or 30 mg/kg) via oral gavage for two weeks. During the second week, memory impairment was induced by concurrent intraperitoneal (IP) injections of LPS (1 mg/kg).
    • Key Assessments: Memory and learning were evaluated using the Morris water maze and passive avoidance tests. Biochemical analyses of the brain tissue included measurements of cytokines (TNF-α, IL-1β), acetylcholinesterase (AChE) activity, and oxidative stress markers (MDA, total thiol, SOD).
  • Topical Administration for Dermatopharmacokinetics & Efficacy [3]

    • Formulation: A 5% (w/w) this compound cream was developed using an orthogonal test design for optimization. The oil phase (containing this compound) and water phase were heated to 80°C, mixed, and emulsified with agitation.
    • Dosing Regimen: The cream (0.04 g) was applied topically once a day to the shaved dorsal skin of mice.
    • Key Assessments: For pharmacokinetics, mouse skin was collected at various time points. This compound was extracted and quantified using GC-MS. Hair growth promotion was macroscopically assessed, and hair follicle phases were analyzed histologically.
  • In Vitro Administration for Anti-Angiogenic Effects [4]

    • Formulation: this compound was dissolved in DMSO, with the final DMSO concentration in the culture medium kept below 0.5%.
    • Dosing Regimen: Human umbilical vein endothelial cells (HUVECs) were treated with this compound (0-112 µM) with or without VEGF (20 ng/ml) for up to 24 hours.
    • Key Assessments: Cell viability was measured using an MTT assay. Cell migration was assessed using a wound healing (scratch) assay and a Boyden chamber assay. Capillary-like tube formation was evaluated on a Matrigel substrate. Key proteins in the VEGFR2 signaling pathway (AKT, ERK) were analyzed by western blotting.

Visualizing Experimental Workflows

The following diagram illustrates the logical flow of a typical in vivo study investigating this compound's effects, synthesizing elements from the oral and topical administration protocols.

Start Study Start Formulation Formulation Preparation (Oral: DMSO/Saline solution Topical: 5% cream) Start->Formulation Grouping Animal Grouping (Control, Disease Model, Treatment Groups) Formulation->Grouping Dosing Dosing Phase (Oral: Daily gavage for 2 weeks Topical: Daily application for 3-4 weeks) Grouping->Dosing For treatment/prophylaxis DiseaseInduction Disease Induction (e.g., Systemic LPS via IP injection) Grouping->DiseaseInduction For disease models Behavioral Behavioral Tests (e.g., Morris Water Maze) Dosing->Behavioral DiseaseInduction->Dosing SampleCollect Sample Collection (Blood, Tissue, Skin) Behavioral->SampleCollect Analysis Biochemical & Histological Analysis SampleCollect->Analysis End Data Synthesis & Conclusion Analysis->End

Frequently Asked Questions (FAQs)

Q1: What is the bioavailability of this compound when administered orally? Available pharmacokinetic data for this compound is limited. While not directly provided for this compound, one study on a different terpene, α-cedrene (a cedarwood oil component), reported an absolute oral bioavailability ranging from 42% to 85% in rats, suggesting the possibility of reasonable absorption for this class of compounds [5]. Specific, quantitative bioavailability data for this compound itself remains an area for further research.

Q2: How does the intraperitoneal (IP) route of administration work? The IP route involves injecting a substance into the peritoneal cavity. It allows for quick absorption of large volumes [6] through the extensive, highly vascularized peritoneal membrane [7]. Small molecules are primarily absorbed into the portal circulation, while larger molecules enter via the lymphatic system [7]. This route is common in rodent studies due to its rapid onset and ease, but it is minimally used in human clinical practice, mostly for peritoneal cancers [7] [8].

Q3: Is this compound safe for topical application in experimental models? Evidence from animal studies suggests that a 5% this compound cream formulation showed efficacy in promoting hair growth without causing skin irritation in mice and rats [3]. Furthermore, Virginia cedarwood oil (which contains this compound) did not produce skin irritation in human patch tests at concentrations up to 5% [5]. These findings indicate that topical this compound is likely safe for dermal application in models, but concentration-specific testing is always recommended.

References

Cedrol's Therapeutic Profile & Delivery Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Cedrol is a natural sesquiterpene alcohol with a broad spectrum of reported biological activities. The primary motivation for developing specialized delivery systems for this compound stems from its inherent physicochemical limitations.

The table below summarizes its key therapeutic potentials and the associated delivery challenges.

Therapeutic Area Reported Effects Key Challenges
Neuroprotection Reduces oxidative stress, increases BDNF, inhibits microglia-mediated neuroinflammation [1] [2]. Crossing the blood-brain barrier (BBB); short systemic circulation.
Cancer Chemosensitizes cells, induces apoptosis, inhibits pro-survival pathways (pAKT, pERK), disrupts lipid rafts [3]. Off-target cytotoxicity; poor water solubility limits efficacy.
Anti-inflammation & Anti-allergy Inhibits mast cell degranulation and anaphylactic shock [4]. Low oral bioavailability; rapid clearance.

Troubleshooting this compound Delivery: FAQs & Protocols

Here are solutions to common challenges you might face when working with this compound.

How can I improve this compound's poor water solubility and bioavailability?

Problem: this compound has very low water solubility (21.88 mg/L), which severely restricts its bioavailability and therapeutic application [4].

Solution: Employ nanocarrier systems to encapsulate this compound.

  • Nanostructured Lipid Carriers (NLCs): These have been successfully used to deliver this compound orally. A proven protocol involves [4]:
    • Lipid Phase: Use a mixture of Compritol 888 ATO (solid lipid) and triolein (liquid lipid).
    • Stabilizers: Employ a combination of Vitamin E TPGS, soya lecithin, and sodium deoxycholate.
    • Preparation: Use high-speed homogenization followed by sonication.
    • Expected Outcome: This method can produce this compound-loaded NLCs (CR-NLCs) with a particle size of ~70-90 nm and a zeta potential of around -30 to -45 mV, which contributes to colloidal stability. This formulation significantly enhanced anti-anaphylactic activity in vivo compared to free this compound [4].
  • Other Carrier Options: Research on other compounds suggests potential for dendrimers, polymeric nanoparticles, and vesicular carriers (e.g., liposomes, bilosomes) to improve solubility and targeting [5].
How can I reduce the off-target toxicity of this compound?

Problem: this compound can exhibit cytotoxicity, hepatotoxicity, and neurotoxicity at high concentrations or with prolonged exposure, limiting its therapeutic window [5].

Solution: Implement active targeting strategies to direct this compound specifically to diseased tissues.

  • Aptamer-Conjugated Delivery: Covalently link this compound to a nucleic acid aptamer that specifically recognizes a protein on the surface of your target cells (e.g., cancer cells). This acts as a "homing device," increasing accumulation in the target tissue and reducing exposure to healthy organs [5].
  • Ligand-Decorated Nanocarriers: Functionalize the surface of nanocarriers (like the NLCs mentioned above) with targeting ligands such as antibodies, peptides, or sugars to achieve active targeting [5].

The following diagram illustrates how a targeted nanoparticle system like an NLC functions to achieve improved delivery and reduce toxicity.

G FreeCR Free this compound Challenge Challenges: - Poor Solubility - Off-Target Toxicity FreeCR->Challenge NLCCore Lipid Core (Containing this compound) Challenge->NLCCore Encapsulation NLCSurface Stabilizer Surface (TPGS, Lecithin) NLCCore->NLCSurface Coated with TargetedNLC Targeted NLC NLCSurface->TargetedNLC ImprovedOutcome Improved Outcomes: - Enhanced Bioavailability - Reduced Toxicity - Tissue-Specific Delivery TargetedNLC->ImprovedOutcome TargetLigand Targeting Ligand (e.g., Aptamer) TargetLigand->TargetedNLC Conjugated to

Diagram 1: Overcoming this compound delivery challenges. This workflow shows how encapsulating free this compound into a functionalized nanostructured lipid carrier (NLC) can address key limitations.

What are the key signaling pathways for testing this compound's efficacy?

Problem: You need to validate the molecular mechanism of this compound's action in your experimental model.

Solution: Focus your assays on the pathways this compound is known to modulate. The diagram and table below detail a proven experimental workflow for investigating this compound's mechanism, particularly in the context of neuroprotection.

G This compound This compound Treatment OxidativeStress Oxidative Stress (Reduction) This compound->OxidativeStress BDNF BDNF Level (Increase) This compound->BDNF a This compound->a ERbeta Estrogen Receptor β (ERβ) NFkB NF-κB Pathway (Inhibition) ERbeta->NFkB  Proposed Activation Microglia Microglia Activation (Inhibition) NFkB->Microglia Neuroprot Neuroprotective Outcome Microglia->Neuroprot OxidativeStress->Neuroprot BDNF->Neuroprot a->ERbeta a->NFkB b

Diagram 2: Key neuroprotective pathways of this compound. This map shows how this compound exerts its effects by targeting oxidative stress, BDNF, and neuroinflammation via the ERβ-NF-κB pathway in microglia [1] [2].

Supporting Experimental Protocol: A standard in vivo protocol for assessing this compound's neuroprotective effects involves [1]:

  • Animal Model: Induce transient global cerebral ischemia/reperfusion (I/R) injury in rats (e.g., by occluding bilateral carotid arteries for 20 minutes).
  • Treatment: Administer this compound (e.g., at 7.5, 15, and 30 mg/kg/day, i.p.) for a week post-injury.
  • Behavioral Test: Evaluate memory function using a Passive Avoidance Test.
  • Biochemical Analysis: Collect hippocampal tissue to measure:
    • Oxidative Stress Markers: Malondialdehyde (MDA), total thiol, superoxide dismutase (SOD) activity.
    • Inflammation/Neuroprotection Markers: Nitric oxide (NO) metabolites and Brain-Derived Neurotrophic Factor (BDNF) levels.

The table below shows the kind of quantitative results you can expect from such an experiment.

Experimental Group MDA Level (nmol/g tissue) BDNF Level Memory Function (Passive Avoidance)
Control Baseline Baseline Normal
I/R Injury Significantly Increased [1] Significantly Decreased [1] Significantly Impaired [1]
I/R + this compound (30 mg/kg) Significantly Reduced [1] Significantly Increased [1] Significantly Improved [1]

Key Takeaways for Your Research

  • Nanocarriers are Non-Negotiable: For any in vivo application, encapsulating this compound in a delivery system like NLCs is crucial to overcome its poor solubility and bioavailability [4].
  • Targeting is Key for Safety: To mitigate off-target toxicity, especially in anticancer applications, explore active targeting strategies such as aptamer conjugation [5] [3].
  • Leverage Known Mechanisms: Validate the efficacy of your delivery system by testing its impact on well-established pathways like NF-κB inhibition, BDNF elevation, and lipid raft disruption [1] [3] [2].

References

cedrol analytical method development GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Cedrol Analytical Data for GC-MS

The table below summarizes key analytical data for this compound from authoritative sources to assist in method development and peak identification.

Property Value / Information Citation
CAS Registry Number 77-53-2 [1]
Molecular Formula C15H26O [2] [1]
Molecular Weight 222.37 g/mol [2] [1]
Kovats Retention Index (RI) ~1596-1616 (on DB-5 equivalent column) [1]
Description Sesquiterpene alcohol; a major component of cedarwood oil. [2]

GC-MS Analytical Protocol for this compound

The following is a generalized experimental protocol, synthesized from several studies analyzing plant essential oils [3] [4] [5].

  • Sample Preparation: Extract the plant material (e.g., wood, bark, or aerial parts) using an appropriate method. Common techniques include hydro-distillation using a Clevenger-type apparatus or solvent extraction with solvents like n-hexane or methylene chloride [3] [4]. For solid samples, ensure they are dried and ground to increase extraction efficiency.

  • Instrumentation Setup:

    • GC Column: Use a non-polar or low-polarity capillary column, such as DB-5, HP-5MS, or equivalent (e.g., 30 m length × 0.25 mm i.d. × 0.25 µm film thickness) [3] [1].
    • Oven Temperature Program: A common and effective program is:
      • Initial Temperature: 50-60°C (hold for 1-5 min)
      • Ramp Rate: 3-5°C per minute
      • Final Temperature: 240-300°C (hold for 5-10 min) [3] [1]
    • Carrier Gas: Helium (He) is typically used.
    • Injector Temperature: 230-280°C, in split mode (split ratios between 1:50 to 1:100 are common) [3].
    • MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Set the ion source temperature and perform a mass scan over a range of, for example, 40-500 m/z [3].
  • Compound Identification:

    • Retention Index (RI): Calculate the Kovats Retention Index for the peak of interest using a homologous series of n-alkanes. Compare the calculated RI for your peak with the literature value for this compound (e.g., ~1596-1616 on a DB-5 column) [1].
    • Mass Spectrum: Compare the mass spectrum of the analyte with reference spectra in standard libraries (e.g., NIST Mass Spectral Library). A high similarity index helps confirm the identity [3] [4].

Troubleshooting Common GC-MS Issues

This section addresses common problems that may arise during the analysis.

Frequently Asked Questions (FAQs)
  • Q: How can I confirm that my peak is truly this compound?

    • A: Reliable identification requires a two-step verification. First, the Kovats Retention Index of your peak must match the established literature value for your specific GC column. Second, the mass spectrum of your peak should have a high probability match (e.g., >90%) with the this compound reference spectrum in the NIST library [3] [1].
  • Q: I have a very noisy baseline. What could be the cause?

    • A: A noisy baseline is often due to a contaminated system or mobile phase. Ensure that your solvents are high-purity and that the system (injector liner, column) is clean. Degassing your solvents can also help remove dissolved gases that contribute to noise. Additionally, check for leaks in the system [6].
  • Q: My peaks are tailing badly. How can I improve their shape?

    • A: Peak tailing, especially for compounds with functional groups that can interact with active sites in the system, is a common issue. Check for column degradation or contamination. If the column is old or contaminated, it may need to be trimmed or replaced. Using a less active liner or ensuring your injection technique is optimal can also help [6].
  • Q: The signal for my analyte is weaker than expected. What should I check?

    • A: First, verify that your detector settings (e.g., MS tuning) are correct. Second, check for leaks in the system, as even a small leak can significantly reduce sensitivity. Third, consider that the column may be degraded or that the injection volume was too low [6].
Troubleshooting Flowchart

For a systematic approach to diagnosing problems, follow this workflow. The principles are adapted from general chromatography troubleshooting guides [6] [7].

Start Start: Observe an Issue Peak What is the main problem? Start->Peak Baseline Baseline noise or drift? Peak->Baseline Noisy/Drifting Baseline Pressure Pressure fluctuations? Peak->Pressure Pressure Issues Sensitivity Low sensitivity? Peak->Sensitivity Weak Signal PeakTailing Peak Tailing/ Fronting Peak->PeakTailing Poor Peak Shape Contamination Check for Contamination Baseline->Contamination MobilePhase Check Mobile Phase (Degas, Filter, Use High Purity) Baseline->MobilePhase Pressure->Contamination Check for clog Leaks Check for System Leaks Pressure->Leaks Sensitivity->Leaks Detector Check Detector/Source (MS Tuning, Clean Source) Sensitivity->Detector SubOverload Check Column/Sample (Column Condition, Sample Load, Solvent) PeakTailing->SubOverload SubOverload->Contamination If no improvement

Key Principles for Effective Troubleshooting

When applying the guide, keep these core principles in mind for better results:

  • Change One Thing at a Time: When diagnosing a problem, only adjust one variable at a time. This allows you to clearly identify the root cause. A "shotgun" approach of changing multiple parts simultaneously is costly and ineffective [7].
  • Establish a Performance Baseline: Keep a record of your system's performance when it is working well (e.g., peak shape, retention time, background noise). This "normal" baseline is your most important reference for identifying deviations [7].
  • Start Simple: Before assuming major instrument failure, check the simplest and most common causes first, such as mobile phase purity, gas supply, and minor leaks [6].

References

cedrol vs minoxidil hair growth efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

Aspect Cedrol Minoxidil
Source Natural compound from Platycladus orientalis (Chinese Arborvitae) or Ginger [1] [2] [3] Synthetic compound (FDA-approved drug) [4]
Primary Mechanism Prolongs anagen (growth) phase [4]; Inhibits 5α-reductase type II (5αR2), reducing DHT [1] Vasodilation, increases blood flow; opens potassium channels; stimulates VEGF expression [5]
Hair Length (C57BL/6 Mice) Significantly longer than minoxidil and control groups [4] [6] Promoted growth, but less than this compound formulations in studies [4] [6]
Hair Follicle Stage (C57BL/6 Mice) ~83% of follicles in anagen phase [4] Most follicles in catagen (transition) phase [4]
Anagen Initiation Time Shorter time to initiate anagen vs. minoxidil [6] Longer time to initiate anagen vs. This compound nanoemulsion [6]
Safety Profile No dermal toxicity or allergic reactions reported; approved for use in cosmetics [1] [5] Known side effects: scalp pruritus, scaling, contact dermatitis [5]

Key Experimental Data and Protocols

The following table details the methodologies and quantitative results from pivotal studies comparing this compound and minoxidil.

Study Focus & Model Treatment Groups & Dosage Key Methodological Details Quantitative Results (vs. Minoxidil)

| Hair Growth Promotion (C57BL/6 mice) [4] | this compound cream (5% w/w), this compound ethanol, 2% Minoxidil, Vehicle control. Applied topically once daily for 21 days. | Dorsal skin shaved during telogen. Efficacy assessed via macroscopic hair growth, histology for follicle staging, and hair length measurement. | Hair Length: this compound cream > Minoxidil group [4] Anagen Follicles: this compound cream (~83%) > Minoxidil group (most in catagen) [4] | | Bioavailability & Nanoemulsion (C57BL/6 mice) [6] | this compound nanoemulsion (CE-NE, 50 mg/kg), this compound ointment, 2% Minoxidil. Applied topically once daily. | Dorsal hair depilated. Particle size of CE-NE: ~14 nm. Hair growth scored, time to anagen recorded, and bioavailability (AUC) calculated. | Anagen Initiation: CE-NE (6.2 days) > Minoxidil (7.5 days) [6] Bioavailability (AUC): CE-NE was 4x higher than ointment [6] | | 5α-Reductase Inhibition (C57BL/6 mice) [1] | this compound Nanoemulsion (CD-NEs), Finasteride (positive control). | Immunofluorescence analysis to assess 5αR2 expression in dorsal skin. Molecular docking simulated binding to 5αR2. | 5αR2 Inhibition: this compound's mechanism similar to Finasteride; significantly inhibited enzyme expression [1] | | Synergistic Therapy (in vitro & C57BL/6 mice) [5] | Metal-organic framework co-loaded with Minoxidil & this compound (MXD-CED@CDF). | Co-delivery system tested on human dermal papilla cells (hDPCs) and animal models. Assessed cell viability, drug uptake, and hair regeneration. | hDPC Viability: MXD-CED@CDF > individual drugs, showing synergy [5] Hair Regeneration: Co-delivery system was more effective [5] |

Formulation Technologies

A key challenge for topical this compound is its poor water solubility and volatile nature [4]. Advanced formulations show significant efficacy improvements:

  • Creams: Optimized this compound cream showed three times higher skin retention (AUC) over 24 hours compared to this compound in ethanol [4] [7].
  • Nanoemulsions (CE-NE): These formulations have a small particle size (e.g., ~14 nm), leading to faster transdermal absorption, higher bioavailability, and a more robust hair growth effect than ointments [6].
  • Co-delivery Systems: Nanoparticles like cyclodextrin metal-organic frameworks can simultaneously deliver this compound and minoxidil, enhancing drug stability and targeting to hair follicles while reducing minoxidil's side effects [5].

Mechanism of Action Visualization

The diagram below illustrates the primary signaling pathways through which this compound promotes hair growth, based on the cited research.

CedrolMechanism This compound This compound Pathway1 Prolongs Anagen Phase This compound->Pathway1 Pathway2 Inhibits 5α-Reductase Type II This compound->Pathway2 Pathway3 Stimulates Cell Proliferation This compound->Pathway3 SubPath1 ↑ Ki67 expression (Epithelial cell proliferation marker) Pathway1->SubPath1 SubPath4 Promotes angiogenesis (↑ CD31 expression) Pathway1->SubPath4 SubPath2 ↓ Dihydrotestosterone (DHT) Pathway2->SubPath2 SubPath3 Activates Wnt/β-catenin signaling Pathway3->SubPath3 Outcome Hair Follicle Regeneration & Hair Growth SubPath1->Outcome SubPath2->Outcome SubPath3->Outcome SubPath4->Outcome

Research Implications Summary

For researchers and drug development professionals, the key takeaways are:

  • Dual-Mechanism Action: this compound offers a multi-targeted approach, both prolonging hair growth and combating a root cause of androgenetic alopecia by inhibiting 5α-reductase [4] [1].
  • Synergistic Potential: Evidence suggests this compound can be combined with minoxidil for enhanced efficacy and potentially reduced side effects [5].
  • Formulation is Crucial: Advanced delivery systems are essential to overcome this compound's physicochemical limitations and maximize its therapeutic potential [4] [6] [5].

References

cedrol compared to other sesquiterpenes

Author: Smolecule Technical Support Team. Date: February 2026

Sesquiterpene Comparison at a Glance

The table below summarizes key sesquiterpenes, their natural sources, and documented biological activities.

Sesquiterpene Primary Natural Sources Reported Biological Activities Key Characteristics
Cedrol Cedar, Cypress, Juniper [1] [2] Sedative [3], Anti-inflammatory [4] [1], Immunomodulatory (neutrophil agonist) [4], Antioxidant [1], Antifungal [1] Sesquiterpene alcohol; major component of cedarwood oils [2].
β-Caryophyllene Cannabis, Black Pepper, Cinnamon, Basil, Oregano [5] Anti-inflammatory [5], Anti-anxiety [6], Analgesic [5], Antioxidant [5] Unique sesquiterpene that acts as a CB2 cannabinoid receptor agonist [5].
α-Cedrene Cedarwood Oils [2] Antioxidant, Anti-inflammatory [2] Isomer of β-cedrene; contributes to woody aroma [2].
Farnesene Cannabis, Apple Rind, Herbs [5] Anti-inflammatory [5], Antifungal [5], Antibacterial [5], Anti-anxiety [5] Known for its fresh, green apple scent [5].
Valencene Valencia Oranges, Tangerines, Mangos [5] Anti-inflammatory [5], Anti-allergy [5], Skin protectant [5] Named for Valencia oranges; used as a food additive and insect repellent [5].
α-Bisabolol Chamomile, Candeia Tree [5] Anti-irritant [5], Anti-inflammatory [5], Antimicrobial [5], Analgesic [5] Known for its light, sweet, floral aroma [5].

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of key experimental methodologies and results.

Sedative Effect of this compound (Clinical Trial)

This study provides one of the most direct clinical evidence for this compound's psychoactive properties.

  • Objective: To clarify the influence of this compound on autonomic nerve activity across different ethnic populations [3].
  • Protocol:
    • Participants: Women in their 20s-40s from Norway, Thailand, and Japan [3].
    • Intervention: Inhalation of this compound [3].
    • Primary Outcome Measure: Miosis rate in pupillary light reflex, measured before and after this compound exposure. The miosis rate is calculated as the ratio of pupil-diameter variation after a light stimulus to the initial pupil diameter. An increased rate indicates dominance of the parasympathetic nervous system, associated with relaxation and sedation [3].
    • Additional Measures: A questionnaire on stress and sleep conditions [3].
  • Key Findings: The miosis rate significantly increased after this compound inhalation in women from all three countries, suggesting a parasympathomimetic (sedative) effect that transcends ethnic and environmental differences [3].
Anti-anxiety Effect of β-Caryophyllene (Clinical Trial)

This study directly compares β-caryophyllene with other aromatic compounds, demonstrating its specific anxiolytic potential.

  • Objective: To explore the anti-anxiety effects of β-caryophyllene, citral, and linalool via human inhalation [6].
  • Protocol:
    • Participants: 48 subjects randomly assigned to β-caryophyllene, citral, linalool, or a control (odorless jojoba oil) group [6].
    • Stress Induction: Stress was stimulated using n-back and mental arithmetic tasks [6].
    • Assessments:
      • Psychological: State-Trait Anxiety Inventory (STAI) [6].
      • Physiological: Electroencephalogram (EEG), heart rate, and blood pressure [6].
      • Behavioral: Analysis of facial expressions [6].
  • Key Findings:
    • Both β-caryophyllene and citral inhalation led to a significant decrease in anxiety levels [6].
    • Only the β-caryophyllene group showed a significant reduction in both sub-scales of the STAI and the most pronounced decline in heart rate [6].
    • β-Caryophyllene also significantly increased the ratio of 'Happiness' and decreased 'Fear' in facial expression analysis [6].
Immunomodulatory Activity of this compound (In Vitro)

This research identifies a specific molecular mechanism for this compound.

  • Objective: To evaluate the innate immunomodulatory activity of Juniper essential oils and their component, this compound [4].
  • Protocol:
    • Cell Models: Human neutrophils and N-formyl peptide receptor (FPR1 and FPR2) transfected HL60 cells [4].
    • Key Assays:
      • Intracellular Ca2+ Mobilization: Measured to assess neutrophil activation [4].
      • Calcium Flux Desensitization: Cells were pretreated with essential oils or pure (+)-cedrol and then stimulated with an agonist to see if the response was inhibited [4].
      • Chemotaxis Assay: Measured the inhibition of human neutrophil movement towards a chemoattractant (N-formyl peptide) [4].
  • Key Findings:
    • This compound and juniper oils high in this compound induced Ca2+ mobilization, acting as a neutrophil agonist [4].
    • Pretreatment with this compound desensitized the neutrophils, inhibiting subsequent Ca2+ flux and chemotaxis in response to N-formyl peptide [4].
    • This suggests this compound can modulate inflammatory responses by initially stimulating and then blunting specific neutrophil pathways [4].

Experimental Workflow and Mechanism Diagrams

The diagrams below illustrate the general experimental workflow for evaluating sesquiterpene effects and the proposed signaling pathways for this compound.

G Figure 1: General Experimental Workflow cluster_baseline Baseline Metrics Start Study Population: Human Subjects or Cell Models A Pre-treatment Baseline Assessment Start->A B Intervention: Sesquiterpene Administration (e.g., Inhalation, Application) A->B Psych Psychological (STAI, Self-report) Physio Physiological (HR, BP, EEG, Ca2+) Behav Behavioral (Facial Expression) Cell Cellular (Ca2+ Flux, Chemotaxis) C Post-treatment Assessment B->C D Data Analysis: Compare Pre- vs. Post-treatment C->D

G Figure 2: Proposed Signaling Pathways cluster_anxiety Anxiety-Related Pathway (β-Caryophyllene) This compound This compound ANS Autonomic Nervous System (Parasympathetic) This compound->ANS  Inhalation Exposure Immune Immune Cell (Neutrophil) This compound->Immune  Direct Application Pupillary Light\nReflex Pupillary Light Reflex ANS->Pupillary Light\nReflex  Activates FPR1/FPR2\nReceptors FPR1/FPR2 Receptors Immune->FPR1/FPR2\nReceptors  Interacts with Increased\nMiosis Rate Increased Miosis Rate Pupillary Light\nReflex->Increased\nMiosis Rate  Leads to BCP β-Caryophyllene CB2 Receptor CB2 Receptor BCP->CB2 Receptor  Binds Reduced\nAnxiety & Inflammation Reduced Anxiety & Inflammation CB2 Receptor->Reduced\nAnxiety & Inflammation  Activates Ca2+ Mobilization Ca2+ Mobilization FPR1/FPR2\nReceptors->Ca2+ Mobilization  Initial Agonist Receptor\nDesensitization Receptor Desensitization Ca2+ Mobilization->Receptor\nDesensitization  Leads to Inhibited\nChemotaxis Inhibited Chemotaxis Receptor\nDesensitization->Inhibited\nChemotaxis  Results in

Key Research Implications

  • This compound shows a unique, trans-culturally consistent sedative effect via the autonomic nervous system and a dual role in immunomodulation, making it a compelling candidate for neuropsychiatric and inflammatory condition research [3] [4].
  • β-Caryophyllene stands out for its direct anxiolytic effects and its status as a dietary cannabinoid, offering a non-psychoactive therapeutic pathway worthy of further clinical investigation [6] [5].
  • The source and environment critically influence sesquiterpene composition. For instance, outdoor-grown cannabis has a higher preponderance of sesquiterpenes like β-caryophyllene, which must be controlled for in experimental design [7].

Most current evidence for this compound comes from small-scale or preclinical studies [2]. Future research with standardized protocols, rigorous human clinical trials, and direct comparative studies will be essential to fully elucidate the relative advantages of these sesquiterpenes.

References

Cedrol vs. Cromolyn Sodium: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental data for Cedrol and Cromolyn Sodium.

Feature This compound Cromolyn Sodium
Origin & Structure Natural sesquiterpene alcohol from Cedrus atlantica (cedarwood oil) [1] [2]. Synthetic derivative of khellin, a chromone from the herb Ammi visnaga [3] [4].
Primary Postulated Mechanism Inhibits compound 48/80-induced mast cell degranulation and histamine release; reduces Ca²⁺ uptake into mast cells in a dose-dependent manner [1] [5]. Classically known as a "mast cell stabilizer" that inhibits degranulation and release of histamine/leukotrienes [3] [6].
Key Experimental Findings In a mouse model, this compound-loaded nanostructured lipid carriers (NLCs) showed a 11.5-fold greater selectivity index (SI) than cromolyn sodium and prednisolone [1] [2]. A 2025 study reported neuroprotective effects in a Parkinson's model, linked to antioxidant properties [7]. Effects in humans may involve inducing anti-inflammatory pathways (e.g., IL-10, CD300a) rather than direct, strong mast cell "stabilization" [8]. Shown to reduce LPS-induced pulmonary fibrosis in mice by inhibiting mast cell-derived IL-13 and the PI3K/AKT/mTOR pathway [9].
Administration & Bioavailability Very poor water solubility (21.88 mg/L); efficacy greatly enhanced via oral delivery using Nanostructured Lipid Carriers (NLCs) [2]. Low oral absorption (~1%); primarily administered via inhalation (20 mg via nebulizer), nasal spray, or ophthalmic solutions [6] [10].
Research & Clinical Status Primarily in pre-clinical stages (in vitro and in vivo animal models) [1] [7]. FDA-approved for decades; used for asthma prophylaxis, allergic rhinitis, mastocytosis, and allergic eye conditions [3] [6].

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.

Inhibition of Mast Cell Degranulation (this compound)

This protocol is based on the 2017 study that directly compared this compound with cromolyn sodium [1] [5] [2].

  • 1. Objective: To evaluate the inhibitory effect of this compound and this compound-loaded NLCs on compound 48/80-induced mast cell degranulation in mice.
  • 2. Materials:
    • Test Compounds: this compound, this compound-loaded NLCs (NLC-C1: 71.2 nm, NLC-C2: 91.93 nm), Cromolyn Sodium (positive control), Prednisolone (positive control).
    • Inducing Agent: Compound 48/80.
    • Animals: Mouse model.
  • 3. Methodology:
    • Mast cell degranulation was induced by compound 48/80.
    • Animals were pre-treated with this compound, CR-NLCs, or controls.
    • Histamine release from peritoneal mast cells was measured.
    • Intracellular Ca²⁺ influx was monitored using Fura 2-AM dye.
  • 4. Key Results:
    • Both this compound and CR-NLCs significantly suppressed mast cell degranulation and histamine release.
    • CR-NLCs showed enhanced efficacy over plain this compound, with the CR-NLC-C2 formulation demonstrating a selectivity index (SI) 11.5-fold greater than cromolyn sodium.
    • This compound reduced Ca²⁺ uptake in a dose-dependent manner, suggesting its mechanism involves blocking a key signal for degranulation.
Anti-Fibrotic Mechanism (Cromolyn Sodium)

This protocol is based on a 2025 study investigating a new application for cromolyn sodium [9].

  • 1. Objective: To investigate the effect of cromolyn sodium on LPS-induced pulmonary fibrosis and elucidate the role of mast cells.
  • 2. Materials:
    • Animals: C57BL/6 wild-type and mast cell-deficient (KitW-sh) mice.
    • Inducing Agent: E. coli LPS.
    • Treatment: Cromolyn sodium (50 mg/kg, intraperitoneal injection).
  • 3. Methodology:
    • Pulmonary fibrosis was induced in mice via daily LPS injections for 5 days.
    • Cromolyn sodium was administered 30 minutes before each LPS injection.
    • Fibrosis was assessed via Masson's trichrome staining, hydroxyproline content measurement, and analysis of epithelial-mesenchymal transition (EMT) markers (E-cadherin, vimentin).
    • Levels of mast cell-derived IL-13 and PI3K/AKT/mTOR pathway activation were analyzed.
  • 4. Key Results:
    • Cromolyn sodium intervention alleviated symptoms of pulmonary fibrosis.
    • It reduced the expression of EMT-related proteins and IL-13.
    • The therapeutic effect was associated with inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow and Mechanisms

The diagram below illustrates the experimental workflow used to evaluate this compound's mast cell-stabilizing activity, helping to visualize the process flow and key measurements.

Start Start Experiment Prep Prepare Test Groups: - Vehicle Control - this compound / CR-NLC - Cromolyn Sodium (Control) Start->Prep Pretreat Pre-treat Mice (Oral Administration) Prep->Pretreat Induce Induce Degranulation (Compound 48/80) Pretreat->Induce Measure Measure Outcomes Induce->Measure Histamine Histamine Release (from peritoneal mast cells) Measure->Histamine Calcium Ca²⁺ Influx (using Fura 2-AM dye) Measure->Calcium Shock Anaphylactic Shock Response (in vivo) Measure->Shock Analyze Analyze Data & Calculate Selectivity Index (SI) Histamine->Analyze Calcium->Analyze Shock->Analyze End End Analyze->End

The following diagram summarizes the current understanding of the molecular mechanisms for both compounds, highlighting knowledge gaps and potential interactions.

Research Implications and Future Directions

The comparative data reveals distinct profiles for each compound, guiding different development paths.

  • For this compound: The primary challenge is its poor solubility, which the NLC formulation successfully addresses. The high selectivity index in pre-clinical models is a strong indicator for continued investigation. Future work should focus on:

    • Mechanism of Action: Precisely identifying the molecular target through which it modulates calcium influx.
    • Therapeutic Scope: Exploring its efficacy in other mast-cell mediated conditions, leveraging its anti-oxidant and anti-inflammatory properties [7].
    • Toxicology: Conducting comprehensive GLP toxicology and pharmacokinetic studies.
  • For Cromolyn Sodium: As a well-established drug, research is pivoting towards repurposing. The 2025 findings on its anti-fibrotic effects are particularly promising [9]. Key research directions include:

    • Clinical Trials: Validating its efficacy in idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases in human trials.
    • Combination Therapy: Exploring synergistic effects with other anti-fibrotic agents.
    • Mechanistic Refinement: Further elucidating how its modulation of IL-13 and the PI3K/AKT/mTOR pathway contributes to resolution of fibrosis.

References

Comparative Analysis: Cedrol vs. Methyl-β-Cyclodextrin (MβCD)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for Cedrol and MβCD.

Feature This compound (A Natural Sesquiterpene) Methyl-β-Cyclodextrin (MβCD) (A Synthetic Oligosaccharide)
Primary Mechanism Redistributes cholesterol and sphingomyelin from membrane lipid rafts [1]. Extracts cholesterol from the plasma membrane via complex formation [2] [3] [4].

| Key Experimental Outcomes | - Induces apoptosis in human leukemia K562 and colon cancer HT-29 cells [1].

  • Activates caspase-9-dependent mitochondrial intrinsic pathway [1].
  • Inhibits pAKT, pERK, pmTOR, and NF-κB signaling [1]. | - Enhances drug uptake (e.g., Tamoxifen in melanoma cells) by increasing membrane permeability [3].
  • Modulates activity of GPCRs (e.g., δ opioid receptor) and ion channels (e.g., TRP channels) [5] [6].
  • Alters T-cell signaling pathways, inducing tyrosine phosphorylation [4]. | | Impact on Membrane Fluidity | Information not available in search results. | Increases membrane fluidity, as measured by a decrease in LAURDAN fluorescence Generalized Polarization (GP) and characteristic time (τCoG) [2]. | | Reported Selectivity / Secondary Effects | Exhibits chemosensitizing effects and can work synergistically with other agents [1]. Acts on multiple signaling pathways concurrently. | Effects can be broad and non-specific; disrupts any raft-dependent process. Cholesterol supplementation often reverses its effects [3]. | | Therapeutic / Research Context Studied In | Human cancer cell lines (e.g., leukemia, colon cancer) [1]. | Widely used in basic research; shown to augment chemotherapy in melanoma models [3] and modulate pain responses [7]. |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

This compound Studies

The following data is primarily derived from research on human cancer cell lines (K562 and HT-29) [1].

  • Cell Viability and Apoptosis Assays:
    • Method: Cell viability was assessed to determine GI50 values. Apoptosis was measured using Annexin V/7-AAD double staining and flow cytometry. DNA fragmentation was analyzed by agarose gel electrophoresis.
    • Key Data: this compound's GI50 was 179.5 μM for K562 cells and 185.5 μM for HT-29 cells. Treatment with 200 μM this compound significantly increased the population of apoptotic cells and produced a clear DNA laddering pattern (~200 bp) on a gel [1].
  • Lipid Raft Disruption Assay:
    • Method: The redistribution of cholesterol and sphingomyelin was confirmed by observing a combined additive effect with MβCD, a known raft-disrupting agent.
    • Key Data: this compound treatment led to increased production of ceramides and inhibition of membrane-bound NADPH oxidase 2 activity, linking raft disruption to downstream apoptotic signaling [1].
  • Western Blot Analysis:
    • Method: Protein expression and phosphorylation levels were analyzed to map signaling pathways.
    • Key Data: this compound treatment resulted in the activation of pro-apoptotic protein BID, inhibition of anti-apoptotic proteins Bcl-2, Bcl-XL, and XIAP, and reduction of pAKT, pERK, pmTOR, and NF-κB [1].
MβCD Studies

MβCD has been studied in a wider variety of contexts, from isolated cells to animal models.

  • Cholesterol Depletion and Membrane Fluidity:
    • Method: Membrane fluidity was directly measured using the fluorescent probe LAURDAN and fluorescence spectroscopy.
    • Key Data: Treatment with MβCD led to a decrease in Generalized Polarization (GP) values and the characteristic time of the Center of Gravity (τCoG), indicating a red shift and increased membrane fluidity [2].
  • Chemosensitization in Melanoma:
    • Method: In vitro, A375 and B16F10 melanoma cells were treated with MβCD (2.5 mM for 1-4 hours) combined with Tamoxifen. In vivo, tumor-bearing mice were co-administered MβCD and Tamoxifen.
    • Key Data: MβCD synergistically enhanced Tamoxifen-induced cell death (CDI < 0.9). This was associated with downregulation of Bcl-2 and Cav-1, and reduced pAkt/pERK. The effect was reversed by cholesterol supplementation [3].
  • Ion Channel Modulation (Pain Research):
    • Method: In vivo, the effects of MβCD were tested in an icilin-induced nocifensive mouse pain model. Nocifensive behavior duration was measured.
    • Key Data: Intradermal injection of MβCD (10 mM, 20 μL) significantly reduced the duration of icilin-evoked pain behavior [7].

Mechanisms of Action at a Glance

The diagrams below illustrate the distinct mechanisms through which this compound and MβCD disrupt lipid raft function.

G cluster_this compound This compound Mechanism cluster_MBCD MβCD Mechanism This compound This compound MBCD MBCD C1 This compound enters cell C2 Redistributes cholesterol & sphingomyelin C1->C2 C3 Disrupts lipid raft integrity C2->C3 C4 Increases ceramide production C3->C4 C5 Inhibits NOX2 enzyme C4->C5 C6 ↓ pAKT, pERK, pmTOR, NF-κB C5->C6 C7 Activates mitochondrial apoptosis C6->C7 C8 Cell Death C7->C8 M1 MβCD in extracellular space M2 Extracts membrane cholesterol M1->M2 M3 Disrupts lipid raft integrity M2->M3 M4 Alters membrane fluidity & permeability M3->M4 M5 Dissociates raft-associated proteins M4->M5 M7 Enhances drug uptake M4->M7 M6 Modulates signaling (e.g., GPCRs, Ion Channels) M5->M6 M8 Altered Cellular Response M6->M8 M7->M8

Key Takeaways for Research Applications

When deciding between these two agents, consider their distinct profiles:

  • Choose this compound if your research focuses on multi-target, natural compound-induced apoptosis and chemosensitization in oncology. Its ability to simultaneously redistribute cholesterol/sphingomyelin and inhibit multiple pro-survival pathways (AKT, ERK, mTOR, NF-κB) makes it a compelling candidate for complex signaling studies [1].
  • Choose MβCD if you require a well-established, potent, and rapid tool for cholesterol-specific depletion. It is ideal for fundamental studies on cholesterol dependency, for increasing membrane permeability to enhance drug delivery, or for modulating the activity of cholesterol-sensitive receptors and ion channels [5] [3] [4]. Be mindful of its potential for broader membrane disruption and cytotoxicity at higher concentrations [7].

References

Mechanisms of Apoptosis: Cedrol vs. Conventional Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes and compares the key apoptotic mechanisms of cedrol and the conventional chemotherapeutic drug doxorubicin.

Feature This compound (Natural Sesquiterpene) Doxorubicin (Conventional Chemotherapeutic)
Primary Inducers Mitochondrial dysfunction [1], Lipid raft disruption [2], ROS generation [1] [3] DNA intercalation & Topoisomerase-II inhibition [4] [5]

| Apoptotic Pathway | Intrinsic Pathway: Loss of Mitochondrial Transmembrane Potential, Cytochrome c release, Caspase-9 activation [2] [1]. Extrinsic Pathway: Activation of Fas/FasL, Caspase-8 (in glioblastoma) [3]. | Intrinsic Pathway: p53-dependent DNA damage response, Bax/Bak activation, Mitochondrial outer membrane permeabilization (MOMP), Cytochrome c release [4]. | | Key Protein Regulation | ↓ Bcl-2, Bcl-XL [2] ↑ BID [2] ↓ p-AKT, p-ERK, p-mTOR [2] [1] ↓ MCM Proteins (Cell cycle progression) [6] | ↑ Bax/Bak [4] ↓ Bcl-2 [4] ↑ p53 [4] [5] | | ROS Generation | Induces pro-death autophagy & apoptosis via significant ROS increase [1] [3]. | Contributes to apoptosis and cardiotoxicity; can be enhanced in combination with sensitizers like curcumin [4] [5]. | | Non-Apoptotic Effects | Induces autophagic cell death [1] [7]; Causes G0/G1 cell cycle arrest [3] [6]. | Causes severe systemic and cardiotoxic side effects; associated with multi-drug resistance (MDR) [4] [5]. |

This compound's ability to disrupt plasma membrane lipid rafts is a notable novel mechanism. This disruption leads to redistribution of cholesterol and sphingomyelin, inhibiting pro-survival signaling from receptors located in these membrane microdomains and promoting ceramide generation [2].

Key Experimental Protocols for this compound Research

For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.

Cell Viability and Cytotoxicity Assays
  • Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).
  • Standard Protocol:
    • Seed cancer cells (e.g., A549, K562, HT-29) in 96-well plates.
    • After 24 hours, treat with a concentration gradient of this compound (e.g., 0-200 μM) for 24-72 hours.
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST reagent and incubate.
    • Measure the absorbance of the formed formazan product. Cell viability is calculated as a percentage of the untreated control [2] [1] [6].
Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining:
    • Harvest this compound-treated and control cells.
    • Resuspend cells in a binding buffer and stain with Annexin V-FITC and PI.
    • Analyze by flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [2] [3].
  • DNA Fragmentation Analysis:
    • Extract genomic DNA from treated cells.
    • Perform agarose gel electrophoresis. A laddering pattern of ~180 bp fragments confirms apoptosis [2].
Measurement of Mitochondrial Transmembrane Potential (MTP)
  • Purpose: To assess the initiation of the intrinsic apoptotic pathway.
  • Protocol:
    • Treat cells with this compound.
    • Incubate with a fluorescent dye like Rhodamine-123 or JC-1 that accumulates in active mitochondria.
    • Analyze by flow cytometry. A decrease in fluorescence intensity indicates MTP loss [1].
Detection of Reactive Oxygen Species (ROS)
  • Purpose: To quantify intracellular ROS generation.
  • Protocol:
    • Load cells with a cell-permeable fluorescent probe like CM-H2DCFDA.
    • Treat with this compound for the desired time.
    • Analyze fluorescence intensity via flow cytometry or fluorescence microscopy. An increase in signal indicates elevated ROS levels [1] [3].
Western Blot Analysis
  • Purpose: To detect changes in protein expression and activation.
  • Protocol:
    • Lyse this compound-treated and control cells.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, LC3-II).
    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence [2] [1].

The following diagram illustrates the interconnected signaling pathways through which this compound induces apoptosis, integrating the key experimental methods used for their detection.

Cedrol_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound LipidRaftDisruption Lipid Raft Disruption This compound->LipidRaftDisruption ROS ROS Generation This compound->ROS PI3K_Inhibition Inhibition of PI3K/Akt/mTOR This compound->PI3K_Inhibition DNA_Damage DNA Damage This compound->DNA_Damage MCM_Downregulation MCM Protein Downregulation This compound->MCM_Downregulation LipidRaftDisruption->ROS  ↑ Ceramide MitochondrialDysfunction Mitochondrial Dysfunction (Loss of ΔΨm) ROS->MitochondrialDysfunction ROS->DNA_Damage Exp_Methods Experimental Detection: • MTT/WST-1: Cell Viability • Flow Cytometry: ROS, ΔΨm • Western Blot: Protein Levels • Annexin V/PI: Apoptosis • DNA Gel: Fragmentation ROS->Exp_Methods Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Cytochrome c release Caspase-9 Activation MitochondrialDysfunction->Exp_Methods PI3K_Inhibition->MitochondrialDysfunction DNA_Damage->MitochondrialDysfunction p53-mediated

Research Implications and Future Directions

  • Synergistic Potential: this compound shows promise as a chemosensitizer. Research indicates it can enhance the efficacy of temozolomide against glioblastoma by blocking the AKT/mTOR pathway, thereby reducing drug resistance [3]. This synergy with conventional drugs is a key area for future investigation.
  • Novel Mechanism of Action: Its function as a natural lipid raft-disrupting agent offers a distinct approach from conventional drugs that primarily target DNA or specific enzymes [2]. This could be exploited to overcome certain resistance mechanisms.
  • In Vivo Efficacy and Toxicity Profile: Preliminary in vivo studies are promising. This compound suppressed tumor growth in human colorectal and glioblastoma xenograft mouse models without significant weight loss or apparent toxicity, suggesting a potentially favorable therapeutic window [3] [6].

Current evidence strongly supports this compound as a multi-faceted anticancer agent. Its ability to target multiple hallmarks of cancer, including evading apoptosis and sustaining proliferative signaling, while also showing synergistic potential and a novel mechanism of action, makes it a compelling candidate for further preclinical and clinical development.

References

Cedrol vs. Pharmaceutical Alternatives: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Cedrol (Natural Product) Pharmaceutical Alternative Key Comparative Findings

| Antimicrobial Activity [1] | - Target: Methicillin-resistant Staphylococcus aureus (MRSA)

  • MIC: 0.32 mg/mL
  • Mechanism: Disrupts cell wall/membrane integrity; inhibits key metabolic pathways (e.g., ribosome biogenesis, aminoacyl-tRNA synthesis). | - Examples: Vancomycin, Oxacillin
  • Challenge: Increasing antibiotic resistance. | this compound demonstrates efficacy against drug-resistant bacteria like MRSA via a multi-target mechanism, potentially reducing risk of resistance [1]. | | Anti-Osteoporosis [2] | - Target: Estrogen-deficient osteoporosis
  • Effective Dose (in vitro): 10-20 μM
  • Mechanism: Suppresses RANKL-induced osteoclastogenesis by inhibiting ROS and NFATc1 signaling pathways. | - Examples: Bisphosphonates, Denosumab
  • Challenge: Long-term use can have adverse effects [2]. | this compound inhibits osteoclast formation at non-cytotoxic concentrations; seen as potential natural alternative with fewer side effects [2]. | | Anti-Anaphylaxis / Anti-Allergy [3] | - Model: Compound 48/80-induced anaphylaxis in mice.
  • Mechanism: Stabilizes mast cells, inhibits histamine release, and reduces Ca²⁺ uptake.
  • Safety (Selectivity Index): 11.5-fold greater than Prednisolone and Cromolyn Sodium. | - Examples: Prednisolone (steroid), Cromolyn Sodium (mast cell stabilizer)
  • Challenge: Immunosuppression, sedation, other side effects with prolonged use [3]. | this compound-loaded nanostructured carriers show high efficacy and a significantly superior safety index in preclinical models [3]. | | Neuroprotection [4] [5] | - Model: Cerebral Ischemia/Reperfusion (I/R) injury in rats.
  • Effective Dose: 7.5 - 30 mg/kg
  • Mechanism: Reduces oxidative stress (↓MDA, ↑SOD) and neuroinflammation; increases Brain-Derived Neurotrophic Factor (BDNF). | - Examples: Tissue plasminogen activator (tPA), various neuroprotective agents under investigation.
  • Challenge: Limited effective and safe treatments available. | this compound mitigates key injury pathways (oxidative stress and inflammation) post-ischemia, showing promise as a neuroprotective agent [4] [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Antimicrobial Activity Against MRSA [1]
  • Bacterial Strain: MRSA ATCC 43300.
  • Culture Conditions: Activated in Luria-Bertani (LB) broth, incubated at 37°C with shaking at 220 rpm to the logarithmic phase.
  • This compound Preparation: this compound (CAS: 77-53-2) was emulsified in ethanol. The final concentration of ethanol in the test groups was confirmed to have no antibacterial effect on its own.
  • MIC/MBC Determination: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined by assessing visible bacterial growth and colony formation on plates after 24 hours of exposure to this compound.
  • Mechanism Investigation:
    • Cell Morphology: Analyzed using scanning electron microscopy (SEM).
    • Membrane Integrity: Assessed via flow cytometry and confocal laser scanning microscopy.
    • Content Leakage: Intracellular nucleic acids and proteins were measured to evaluate membrane permeability.
    • Transcriptomics: RNA sequencing was performed to analyze global transcriptional changes in MRSA after this compound treatment.
    • Molecular Docking: Used to simulate interactions between this compound and potential target proteins in MRSA.
Anti-Osteoporosis Effects [2]
  • In Vitro Model:
    • Cells: Mouse bone marrow macrophages (BMMs).
    • Osteoclast Differentiation: BMMs were stimulated with RANKL (50 ng/mL) and M-CSF (30 ng/mL) for up to 5 days.
    • Cytotoxicity Assay: Cell viability was assessed using a CCK-8 assay after 72 hours of this compound treatment.
    • Mechanism Analysis: Protein expression of key markers (NFATc1, V-ATPase-d2, CTSK) and signaling pathways (NF-κB, MAPK) was analyzed by western blotting. Intracellular ROS levels were detected using a fluorescent probe.
  • In Vivo Model:
    • Animal Model: Ovariectomized (OVX) mice to mimic postmenopausal osteoporosis.
    • Treatment: this compound (5 mg/kg) was administered intraperitoneally every two days for eight weeks.
    • Micro-CT: Used to evaluate trabecular bone parameters in the femur.
Anti-Anaphylactic Activity [3]
  • Mast Cell Stabilization:
    • In Vivo: Compound 48/80 (a mast cell degranulator) was injected intraperitoneally in mice. This compound and this compound-loaded nanostructured lipid carriers (CR-NLCs) were administered to observe mortality reduction.
    • In Vitro: Histamine release from rat peritoneal mast cells was measured after induction with compound 48/80 and treatment with this compound/CR-NLCs.
  • Intracellular Ca²⁺ Influx: Measured in mast cells using Fura 2-AM dye.
  • Safety Index: The Selectivity Index (SI) was calculated based on cytotoxicity and efficacy data, comparing this compound formulations to prednisolone and cromolyn sodium.

The diagram below illustrates the key molecular mechanisms through which this compound exerts its anti-osteoporotic effects.

cluster_initial Initial Stimulation cluster_signaling Signaling Pathways & Key Processes cluster_paths Signaling Pathways & Key Processes RANKL RANKL RANK RANK RANKL->RANK ROS Production ROS Production RANKL->ROS Production MCSF MCSF c-Fms Receptor c-Fms Receptor MCSF->c-Fms Receptor This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits MAPK Pathway\n(p38, JNK, ERK) MAPK Pathway (p38, JNK, ERK) This compound->MAPK Pathway\n(p38, JNK, ERK) Inhibits This compound->ROS Production Suppresses NFATc1 NFATc1 This compound->NFATc1 Downregulates TRAF6 TRAF6 RANK->TRAF6 TRAF6->NF-κB Pathway TRAF6->MAPK Pathway\n(p38, JNK, ERK) NF-κB Pathway->NFATc1 MAPK Pathway\n(p38, JNK, ERK)->NFATc1 ROS Production->NF-κB Pathway ROS Production->MAPK Pathway\n(p38, JNK, ERK) Osteoclast Functional Genes\n(e.g., CTSK, V-ATPase-d2) Osteoclast Functional Genes (e.g., CTSK, V-ATPase-d2) NFATc1->Osteoclast Functional Genes\n(e.g., CTSK, V-ATPase-d2) Osteoclast Differentiation & Bone Resorption Osteoclast Differentiation & Bone Resorption Osteoclast Functional Genes\n(e.g., CTSK, V-ATPase-d2)->Osteoclast Differentiation & Bone Resorption

Safety Profile and Research Gaps

The table below outlines the current evidence and limitations regarding this compound's safety.

Safety Aspect Current Evidence Identified Gaps & Notes

| General Toxicity | - No proven toxicity in humans reported [6].

  • Non-cytotoxic to bone marrow macrophages (BMMs) at effective anti-osteoclastogenic doses (up to 40 μM) [2]. | - Comprehensive toxicological profiles and long-term safety data are lacking [7]. | | Skin Sensitization | - In tests, 2 out of 20 individuals initially showed sensitivity, but no sensitivity was found on a second test [6]. | - Potential for skin sensitization exists, though it appears low. | | Drug Interactions | - In vitro studies show inhibitory effects on Cytochrome P450 (CYP) enzymes in human liver microsomes [6]. | - Potential for pharmacokinetic interactions with co-administered drugs metabolized by CYP enzymes. | | Overall Status | - Considered a "forgotten pharmacological resource" with emerging potential [7]. | - Rigorous clinical trials, standardized protocols, and comprehensive toxicological evaluations are essential before evidence-based integration into therapy [7]. |

Conclusion for Researchers

The most significant advantage appears to be its high selectivity index in anti-allergy models, suggesting a wider therapeutic window than some current drugs [3]. However, the primary constraint for its application remains the preclinical stage of most research. Advancing to human clinical trials and establishing standardized, scalable formulations are critical next steps to validate its therapeutic potential and safety profile for human use.

References

×

Physical Description

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma

Color/Form

Needles from dilute methanol
Colorless crystals

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Boiling Point

286 °C

Heavy Atom Count

16

Density

0.9479 g/cu cm at 90 °C

LogP

log Kow = 4.33 (est)

Odor

Woody-earthy

Melting Point

86 °C

UNII

63ZM9703BO

GHS Hazard Statements

Aggregated GHS information provided by 1814 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 1814 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1806 of 1814 companies with hazard statement code(s):;
H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Cedrol is a colorless crystal or needle. It has a woody-earthy odor. It is moderately soluble in water. Cedrol occurs naturally in many conifer trees, especially cypress and cedar trees. USE: Cedrol is used as a fragrance in perfumes and household cleaning products. It is also used as a food flavoring. EXPOSURE: Workers that use or produce cedrol may breathe in mists or have direct skin contact. The general population may be exposed by eating foods containing cedrol or by breathing in mists or through direct skin contact when using consumer products containing cedrol. If cedrol is released to air, it will be broken down by reaction with other chemicals. Cedrol released to air will also be in or on particles that eventually fall to the ground. It will not be broken down by light. If released to water or soil, it is expected to bind to soil particles or suspended particles. Cedrol is not expected to move through soil. Cedrol is not expected to move into air from wet soils or water surfaces. Cedrol is expected to be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Information about the potential health effects of exposure to cedrol is limited. Nervous system depression, including decreased heart rate, blood pressure, and breathing rate, relaxation, and sleepiness, have been observed in humans that breathed low levels of cedrol vapor. Decreased activity and sedation were also observed in animals that breathed cedrol vapors. The potential for cedrol to cause birth defects or reproductive effects has not been examined in laboratory animals. The potential for cedrol to cause cancer has not been examined in laboratory animals. The potential for cedrol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Cedrol, beta-cedrene, and thujopsene are bioactive sesquiterpenes found in cedar essential oil and exert antiseptic, anti-inflammatory, antispasmodic, tonic, astringent, diuretic, sedative, insecticidal, and antifungal activities. These compounds are used globally in traditional medicine and cosmetics. /Traditional use/

Vapor Pressure

8.6X10-5 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16230-29-8
77-53-2

Metabolism Metabolites

Incubation of alpha-cedrol and caryophyllene oxide with Neurospora crassa /identified/ 12beta-hydroxy cedrol, 10alpha-hydroxycedrol, and 3beta-hydroxy cedrol, and 12beta-hydroxy caryophyllene oxide as major metabolites, respectively. The antibacterial and radical scavenging activities of the metabolites were evaluated in vitro using broth microdilution and bioauthographic techniques. However, no significant antibacterial and antioxidant activities were observed ...
Microbial transformation of (+)-cedrol was investigated by using Staphylococcus epidermidis and found that stereospecific hydroxylation of (+)-cedrol occurred at the C-3 position to form (+)-(3S)-3-hydroxycedrol.

Wikipedia

Cedrol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

The main components of ... cedarwood oils are a-cedrene, cedrol, and thujopsene. ... Fractional distillation gives hydrocarbon and alcohol fractions. Cedrene and thujopsene are separated from the former and recrystallization of the latter gives cedrol.
Prepared from cedarwood by fractional distillation followed by recrystallization from sutiable solvents of appropriate solid fractions.

General Manufacturing Information

1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-: ACTIVE
Found in the wood of several conifers, particularly cypresses and cedars such as Cedrus atlantica, Cupressus sempervirens, and Juniperus virginiana.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types